Glycerine trioleate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25+,29-26+,30-27- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYFQTYBJUILEZ-BSCDBXJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Glyceryl Trioleate for Lipid Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of glyceryl trioleate, a pivotal triglyceride in lipid research and pharmaceutical sciences. This document details its fundamental characteristics, outlines experimental methodologies for their determination, and explores its biological significance, particularly its role in lipid-related signaling pathways.
Core Physicochemical Properties of Glyceryl Trioleate
Glyceryl trioleate, also known as triolein, is a symmetrical triglyceride derived from the esterification of glycerol (B35011) with three units of oleic acid. It is a primary constituent of many natural oils, including olive oil.[1] Its well-defined structure makes it an ideal model compound for lipid studies. The key physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅₇H₁₀₄O₆ | |
| Molecular Weight | 885.43 g/mol | |
| Appearance | Clear, colorless to yellowish oily liquid | [2] |
| Odor | Odorless | [2] |
| Taste | Tasteless | [2] |
| Density | 0.91 g/mL (at 20°C) | [3] |
| Refractive Index | nD²⁰: 1.468 - 1.470 | [4] |
Table 2: Thermal Properties
| Property | Value | Source(s) |
| Melting Point | -5.5 °C to 5 °C | [4][5] |
| Boiling Point | 235-240 °C at 18 mmHg | [3] |
| Flash Point | 330 °C (closed cup) | [3] |
Table 3: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Insoluble | |
| Chloroform | 0.1 g/mL, clear, colorless | [3] |
| Ether | Soluble | [5] |
| Carbon Tetrachloride | Soluble | [5] |
| Ethanol | Slightly soluble | [5] |
Table 4: Spectral Data Summary
| Technique | Key Spectral Features |
| FTIR (cm⁻¹) | ~3005 (C-H stretch, olefinic), ~2924 & ~2854 (C-H stretch, aliphatic), ~1745 (C=O stretch, ester), ~1160 (C-O stretch), ~722 (-(CH₂)n- rock) |
| ¹H NMR (CDCl₃, ppm) | ~5.34 (olefinic protons, -CH=CH-), ~4.1-4.3 (glycerol backbone protons, -CH₂-O-CO- and -CH-O-CO-), ~2.31 (α-methylene protons, -CH₂-COO-), ~2.01 (allylic protons, -CH₂-CH=CH-), ~1.62 (β-methylene protons, -CH₂-C-COO-), ~1.2-1.4 (methylene protons of fatty acid chains), ~0.88 (terminal methyl protons, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~173.2 & 172.8 (carbonyl carbons), ~130.0 & 129.8 (olefinic carbons), ~68.9 & 62.1 (glycerol backbone carbons), ~34.2 & 34.0 (α-methylene carbons), ~22.7-31.9 (methylene carbons of fatty acid chains), ~14.1 (terminal methyl carbon) |
| Mass Spectrometry (ESI+) | [M+Na]⁺ at m/z 907.8, [M+K]⁺ at m/z 923.8. Fragmentation shows loss of oleic acid chains. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of glyceryl trioleate are provided below.
Determination of Density (Pycnometer Method)
Objective: To accurately determine the density of glyceryl trioleate.
Materials:
-
Glyceryl trioleate sample
-
Pycnometer (specific gravity bottle) of known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath
-
Distilled water
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry it completely.
-
Weigh the empty, dry pycnometer (m_empty).
-
Fill the pycnometer with distilled water and place it in the water bath set to a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.
-
Ensure the water level is exactly at the calibration mark. Dry the outside of the pycnometer and weigh it (m_water).
-
Sample Measurement: Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the glyceryl trioleate sample.
-
Place the filled pycnometer in the water bath at the same temperature until thermal equilibrium is reached.
-
Adjust the sample volume to the calibration mark, ensuring no air bubbles are present.
-
Dry the exterior of the pycnometer and weigh it (m_sample).
-
Calculation:
-
Density of water at the measurement temperature (ρ_water) is obtained from standard tables.
-
Volume of the pycnometer (V) = (m_water - m_empty) / ρ_water
-
Density of glyceryl trioleate (ρ_sample) = (m_sample - m_empty) / V
-
Determination of Melting Point (Differential Scanning Calorimetry - DSC)
Objective: To determine the melting point and phase transition behavior of glyceryl trioleate.
Materials:
-
Glyceryl trioleate sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of glyceryl trioleate into an aluminum DSC pan.
-
Seal the pan with a lid using the crimper.
-
Prepare an empty sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., -40°C).
-
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 30°C).
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature or the peak temperature of the endothermic transition.
Determination of Viscosity (Rotational Viscometer)
Objective: To measure the dynamic viscosity of glyceryl trioleate.
Materials:
-
Glyceryl trioleate sample
-
Rotational viscometer with appropriate spindle
-
Thermostatically controlled water bath or jacketed beaker
-
Beaker
Procedure:
-
Sample Preparation: Place a sufficient volume of glyceryl trioleate into a beaker.
-
Bring the sample to the desired temperature (e.g., 25°C) using the water bath. Allow sufficient time for thermal equilibrium.
-
Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Measurement:
-
Immerse the spindle into the glyceryl trioleate up to the immersion mark.
-
Start the rotation of the spindle.
-
Allow the reading to stabilize. This may take a few minutes.
-
Record the viscosity reading from the viscometer display (usually in centipoise, cP, or milliPascal-seconds, mPa·s).
-
Take multiple readings and calculate the average.
-
Determination of Solubility (Shake-Flask Method)
Objective: To determine the solubility of glyceryl trioleate in various solvents.
Materials:
-
Glyceryl trioleate
-
A range of solvents (e.g., water, ethanol, chloroform)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker at a controlled temperature
-
Analytical method for quantification (e.g., HPLC, GC, or gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of glyceryl trioleate to a known volume of the solvent in a glass vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved glyceryl trioleate should be visible.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solute to settle. Alternatively, centrifuge the samples to separate the saturated solution from the undissolved solute.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Quantify the concentration of glyceryl trioleate in the aliquot using a suitable analytical technique. For volatile solvents, the solvent can be evaporated and the mass of the dissolved glyceryl trioleate determined gravimetrically. For non-volatile solvents, chromatographic methods like HPLC or GC are preferred.
-
Express the solubility as g/mL or mol/L.
Spectroscopic Analysis
Objective: To obtain the infrared spectrum of glyceryl trioleate to identify its functional groups.
Procedure:
-
Sample Preparation: A small drop of liquid glyceryl trioleate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Analysis: The prepared sample is placed in the FTIR spectrometer's sample holder. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 10-20 mg of glyceryl trioleate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.
-
Analysis: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Objective: To determine the molecular weight and fragmentation pattern of glyceryl trioleate.
Procedure:
-
Sample Preparation: Prepare a dilute solution of glyceryl trioleate in a suitable solvent compatible with the ionization source (e.g., methanol/chloroform mixture for Electrospray Ionization - ESI).
-
Analysis: The solution is introduced into the mass spectrometer. Mass spectra are acquired in positive ion mode. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to confirm the fatty acid composition.
Biological Significance and Signaling Pathways
Glyceryl trioleate plays a significant role in lipid metabolism and cellular signaling. It is a major component of dietary fats and is transported in lipoproteins. In the context of cardiovascular health, unsaturated triglycerides like glyceryl trioleate have been shown to have protective effects against oxidative stress in endothelial cells.
Inhibition of Oxidized LDL-Induced Endothelial Cell Dysfunction
Oxidized low-density lipoprotein (oxLDL) is a key player in the pathogenesis of atherosclerosis. It can induce endothelial dysfunction, inflammation, and apoptosis. Glyceryl trioleate has been shown to ameliorate the detrimental effects of oxLDL on endothelial cells.[6] This protective effect is mediated, in part, through the modulation of intracellular signaling pathways, particularly the Extracellular signal-regulated kinase (ERK) 1/2 pathway.
References
- 1. gcms.cz [gcms.cz]
- 2. Endothelial ERK1/2 signaling maintains integrity of the quiescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Triglycerides and Glycerol Concentration Determinations Using Plasma FT-IR Spectra [opg.optica.org]
- 6. sciltp.com [sciltp.com]
glycerine trioleate structure and chemical formula
An In-depth Technical Guide to Glyceryl Trioleate for Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl trioleate, also known as triolein, is a symmetrical triglyceride that plays a significant role in various scientific and industrial fields. It is formed from the esterification of one molecule of glycerol (B35011) with three molecules of oleic acid, an unsaturated fatty acid.[1] As a primary constituent of many natural oils, such as olive oil where it can comprise 4-30% of the total volume, glyceryl trioleate is a key molecule in lipid chemistry and nutrition.[1] Its specific chemical structure and physical properties make it a valuable component in cosmetics, food production, and notably, in pharmaceutical formulations and drug development.[2] This guide provides a comprehensive technical overview of glyceryl trioleate, including its structure, properties, key reactions, and applications relevant to research and development professionals.
Chemical Structure and Formula
Glyceryl trioleate is chemically designated as Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate].[1] It consists of a glycerol backbone to which three oleic acid chains are attached via ester bonds. The oleic acid moieties are monounsaturated, each containing a single cis double bond between the ninth and tenth carbon atoms.
The molecular formula for glyceryl trioleate is C₅₇H₁₀₄O₆.[3][4]
Caption: Chemical structure of glyceryl trioleate.
Physicochemical Properties
Glyceryl trioleate is a clear, colorless to yellowish, odorless, and tasteless oily liquid at room temperature. Its key physicochemical properties are summarized in the tables below, which are essential for its application in various formulations.
Table 1: Chemical Identifiers for Glyceryl Trioleate
| Identifier | Value |
| CAS Number | 122-32-7[5] |
| Molecular Formula | C₅₇H₁₀₄O₆[3][4] |
| Molecular Weight | 885.43 g/mol [3][5] |
| IUPAC Name | Propane-1,2,3-triyl tri[(9Z)-octadec-9-enoate][1] |
| Synonyms | Triolein, Glycerol trioleate, Oleic triglyceride[3][5] |
| InChI Key | PHYFQTYBJUILEZ-IUPFWZBJSA-N[5] |
Table 2: Physicochemical Properties of Glyceryl Trioleate
| Property | Value | Reference |
| Physical State | Oily liquid | |
| Appearance | Clear, colorless to yellowish | |
| Melting Point | 5 °C (41 °F; 278 K) | [1] |
| Boiling Point | 235-240 °C at 18 mmHg | [5] |
| Density | 0.91 g/mL | [5] |
| Flash Point | 330 °C (626 °F) - closed cup | [5] |
| Solubility | Insoluble in water; slightly soluble in alcohol; soluble in chloroform, ether, and carbon tetrachloride. | [6] |
| Storage Temperature | -20°C | [5] |
Synthesis and Key Chemical Reactions
Synthesis
Industrially, glyceryl trioleate is manufactured through the direct esterification of glycerol with oleic acid. The reaction involves heating the reactants, typically with a catalyst, to form the triglyceride and water, which is removed to drive the reaction to completion.
Reaction: C₃H₅(OH)₃ (Glycerol) + 3 C₁₇H₃₃COOH (Oleic Acid) → C₅₇H₁₀₄O₆ (Glyceryl Trioleate) + 3 H₂O
Key Chemical Reactions
4.2.1. Hydrolysis (Saponification) The ester bonds of glyceryl trioleate are susceptible to hydrolysis, which can be catalyzed by acid, base, or enzymes (lipases).
-
Acid Hydrolysis: In the presence of a strong acid and water, glyceryl trioleate breaks down to yield one molecule of glycerol and three molecules of oleic acid.[7][8]
Equation: C₅₇H₁₀₄O₆ + 3 H₂O --(H⁺)--> C₃H₅(OH)₃ + 3 C₁₇H₃₃COOH
-
Base Hydrolysis (Saponification): When heated with a strong base like sodium hydroxide (B78521) (NaOH), glyceryl trioleate undergoes saponification to produce glycerol and the sodium salt of oleic acid (sodium oleate), which is a primary component of soap.[7][9]
Equation: C₅₇H₁₀₄O₆ + 3 NaOH → C₃H₅(OH)₃ + 3 C₁₇H₃₃COONa
4.2.2. Hydrogenation The unsaturated oleic acid chains of glyceryl trioleate can be hydrogenated. This addition reaction typically uses a metal catalyst, such as nickel, to convert the double bonds into single bonds.[10] The complete hydrogenation of glyceryl trioleate yields glyceryl tristearate, a saturated fat that is solid at room temperature.[10][11]
Equation: C₅₇H₁₀₄O₆ (Glyceryl Trioleate) + 3 H₂ --(Ni catalyst)--> C₅₇H₁₁₀O₆ (Glyceryl Tristearate)
Experimental Protocols
Protocol for Saponification of Glyceryl Trioleate
This protocol provides a general laboratory procedure for the base-catalyzed hydrolysis of a triglyceride like glyceryl trioleate.
-
Reactant Preparation: In a round-bottom flask, place a measured amount of glyceryl trioleate.
-
Reagent Addition: Add an ethanolic solution of a strong base, such as sodium hydroxide (NaOH). The ethanol (B145695) acts as a common solvent for the nonpolar triglyceride and the aqueous base.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture gently using a heating mantle for approximately 30-60 minutes. The reflux prevents the loss of the ethanol solvent.[9]
-
Salting Out: After cooling, transfer the reaction mixture into a concentrated sodium chloride (NaCl) solution. This process, known as "salting out," decreases the solubility of the soap, causing it to precipitate.[9]
-
Isolation and Purification: Collect the precipitated soap (sodium oleate) via vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the collected solid with ice-cold water to remove any excess NaOH, NaCl, and glycerol.[9]
-
Drying: Allow the purified soap to air dry.
Protocol for Hydrogenation of Glyceryl Trioleate
This protocol outlines the general steps for the catalytic hydrogenation of the unsaturated bonds in glyceryl trioleate.
-
Setup: Place a solution of glyceryl trioleate in a suitable solvent (e.g., ethanol) into a high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Nickel (Ni), Palladium (Pd), or Platinum (Pt).[10]
-
Reaction Conditions: Seal the vessel and purge it with hydrogen gas (H₂) to remove air. Pressurize the vessel with H₂ to the desired pressure.
-
Heating and Stirring: Heat the mixture to the target temperature while stirring vigorously to ensure efficient contact between the reactants and the catalyst.
-
Monitoring: Monitor the reaction progress by measuring the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the vessel, carefully release the excess hydrogen pressure, and remove the catalyst by filtration.
-
Product Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the hydrogenated product, glyceryl tristearate.
Applications in Research and Drug Development
Glyceryl trioleate serves multiple functions in the pharmaceutical and research sectors:
-
Drug Formulation: Due to its high lipophilicity, glyceryl trioleate is used in the formulation of poorly water-soluble drugs. It can be a component of self-emulsifying drug delivery systems (SEDDS), nanoparticles, and lipid-based formulations to enhance the solubility and oral bioavailability of lipophilic active pharmaceutical ingredients (APIs).[12]
-
Lorenzo's Oil: Glyceryl trioleate is one of the two main components of Lorenzo's oil, a therapeutic agent used in the management of adrenoleukodystrophy (ALD), a rare genetic disorder.[1]
-
Dietary Fat Absorption Studies: It is employed in experimental diets for animal studies to investigate the mechanisms of dietary fat absorption and lipid metabolism.[5]
-
Substrate for Lipase Assays: In biochemical research, emulsified glyceryl trioleate serves as a standard substrate for assaying the activity of microbial and pancreatic lipases.[6]
-
Topical and Cosmetic Applications: In dermatology and cosmetics, it functions as a skin-conditioning agent, moisturizer, and viscosity-controlling agent in creams, lotions, and other personal care products.
Logical Workflow for Formulation Development
The following diagram illustrates a logical workflow for utilizing glyceryl trioleate in the development of a lipid-based drug delivery system.
Caption: Workflow for lipid-based drug formulation.
Conclusion
Glyceryl trioleate is a well-characterized triglyceride with a broad range of applications, particularly valuable to the pharmaceutical and cosmetic industries. Its defined chemical structure, predictable reactivity, and biocompatibility make it an excellent excipient for enhancing drug delivery and a useful tool in lipid-related research. This guide provides the core technical information required by researchers and scientists to effectively utilize glyceryl trioleate in their development and research endeavors.
References
- 1. Triolein - Wikipedia [en.wikipedia.org]
- 2. glyceryl trioleate: Topics by Science.gov [science.gov]
- 3. scent.vn [scent.vn]
- 4. Glyceryl Trioleate, High-Quality Analytical Reference Material, Best Price in Mumbai [nacchemical.com]
- 5. 甘油三油酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. homework.study.com [homework.study.com]
- 8. gauthmath.com [gauthmath.com]
- 9. webassign.net [webassign.net]
- 10. homework.study.com [homework.study.com]
- 11. Solved 1. What products are obtained from the complete | Chegg.com [chegg.com]
- 12. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Glyceryl Trioleate
For Researchers, Scientists, and Drug Development Professionals
Glyceryl trioleate, also known as triolein (B1671897), is a symmetrical triglyceride derived from glycerol (B35011) and three units of the unsaturated fatty acid oleic acid.[1] It is a significant component of many natural oils, notably olive oil, where it can constitute 4–30% of the total volume.[2] In the pharmaceutical and cosmetic industries, glyceryl trioleate serves as an emollient, lubricant, and solvent in various formulations.[2][3] Its high purity is crucial for these applications, necessitating well-defined synthesis and purification protocols in a laboratory setting.
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying glyceryl trioleate, complete with experimental protocols, quantitative data, and process visualizations.
Section 1: Synthesis of Glyceryl Trioleate
The laboratory synthesis of glyceryl trioleate is predominantly achieved through two main routes: chemical esterification and enzymatic synthesis.
Chemical Synthesis: Direct Esterification
Direct esterification is a common method involving the reaction of glycerol with an excess of oleic acid, typically in the presence of a catalyst to drive the reaction towards the formation of the triglyceride.[3]
Principle: The reaction involves the condensation of the three hydroxyl groups of glycerol with the carboxyl group of three oleic acid molecules, releasing three molecules of water. The reaction is reversible, and the removal of water is essential to achieve a high yield of the triglyceride product.
Reaction Scheme: Glycerol + 3 Oleic Acid ⇌ Glyceryl Trioleate + 3 H₂O
This protocol describes a typical batch synthesis process using an acid catalyst.
-
Reactant Preparation: Combine glycerol and oleic acid in a molar ratio between 1:2.3 and 1:3.2 in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark apparatus).[2][4]
-
Catalyst Addition: Add a catalyst, such as p-toluenesulfonic acid, at a concentration of 0.1% to 1.0% of the total reactant weight.[2][4]
-
Reaction Conditions: Heat the mixture to a temperature range of 140-220°C.[2][4] The optimal temperature is often between 190-220°C.[2] Maintain the reaction for 4 to 8 hours with continuous stirring.[2][4]
-
Water Removal: Continuously remove the water produced during the reaction using the Dean-Stark trap to shift the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value is ≤ 2 mg KOH/g.[2][4]
-
Post-Reaction: After completion, dehydrate the product under vacuum to remove any residual water.[2][4]
| Parameter | Value | Reference |
| Glycerol:Oleic Acid Molar Ratio | 1:2.3 - 1:3.2 (Optimal: 1:2.6 - 1:3) | [2][4] |
| Catalyst (p-toluenesulfonic acid) | 0.1% - 1.0% (w/w) (Optimal: 0.3% - 0.6%) | [2][4] |
| Reaction Temperature | 140 - 220 °C (Optimal: 190 - 220 °C) | [2][4] |
| Reaction Time | 4 - 8 hours (Optimal: 6 - 8 hours) | [2][4] |
| Endpoint (Acid Value) | ≤ 2 mg KOH/g | [2][4] |
Table 1: Reaction parameters for the chemical synthesis of glyceryl trioleate via direct esterification.
Enzymatic Synthesis
Enzymatic synthesis, utilizing lipases, offers a milder and more specific alternative to chemical methods, often resulting in higher purity products with fewer side reactions.[5] Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is commonly used for this purpose.[5][6]
Principle: Lipases catalyze the esterification of glycerol and oleic acid under non-aqueous or low-water conditions. The enzyme's specificity can favor the formation of triglycerides over mono- and diglycerides.
-
Reactant and Enzyme Preparation: In a reaction vessel, combine glycerol and oleic acid, typically at a molar ratio of 1:3.[5] Add Novozym 435 at a concentration of approximately 6% (w/w) of the total reactants.[5]
-
Reaction Conditions: Heat the mixture to 100°C under reduced pressure (e.g., 0.9 kPa) to facilitate water removal.[5]
-
Reaction Time: Allow the reaction to proceed for 8 hours with agitation.[5]
-
Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed from the product mixture by filtration for potential reuse.
-
Product Isolation: The resulting crude product consists mainly of glyceryl trioleate, along with some mono- and diglycerides.
| Parameter | Value | Reference |
| Enzyme | Novozym 435 | [5] |
| Glycerol:Oleic Acid Molar Ratio | 1:3 | [5] |
| Enzyme Dosage | 6% (w/w) | [5] |
| Reaction Temperature | 100 °C | [5] |
| Pressure | 0.9 kPa | [5] |
| Reaction Time | 8 hours | [5] |
| Purity (after purification) | ~93% | [5] |
Table 2: Reaction parameters for the enzymatic synthesis of glyceryl trioleate.
Section 2: Purification of Glyceryl Trioleate
The crude product from either synthesis method will contain unreacted starting materials, byproducts (mono- and diglycerides), and catalyst residues. Purification is essential to achieve the high-purity glyceryl trioleate required for most applications.
Workflow for Synthesis and Purification
The overall process from starting materials to the final purified product can be visualized as a multi-step workflow.
Caption: General workflow for glyceryl trioleate synthesis and purification.
Purification Techniques
Column chromatography is a highly effective method for separating triglycerides from mono- and diglycerides and other impurities based on polarity.[5][7]
Principle: A stationary phase, typically silica (B1680970) gel, is used to separate compounds based on their differential adsorption. Non-polar compounds elute faster than polar compounds. In this case, the non-polar glyceryl trioleate will elute before the more polar mono- and diglycerides.
-
Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a non-polar solvent like hexane (B92381) as the slurry and mobile phase.
-
Sample Loading: Dissolve the crude glyceryl trioleate in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether in a stepwise or gradient manner.
-
Fraction 1 (Non-polar): Elute with a low-polarity solvent system (e.g., hexane/ethyl acetate 98:2 v/v) to collect the glyceryl trioleate.
-
Fraction 2 (More polar): Increase the polarity (e.g., hexane/ethyl acetate 90:10 v/v) to elute diglycerides.
-
Fraction 3 (Polar): Further increase polarity to elute monoglycerides (B3428702) and remaining fatty acids.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing pure glyceryl trioleate.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
A study combining enzymatic synthesis with silica gel column chromatography reported achieving a final purity of 93.07% for triolein.[5]
Fractional Crystallization
Fractional crystallization is a physical separation process that relies on the different melting points and solubilities of the components in a mixture.[8] It can be performed with or without a solvent.
Principle: The crude mixture is cooled in a controlled manner, causing the component with the highest melting point to crystallize first. The solid (stearin) and liquid (olein) fractions are then separated.[8]
Solvent fractionation is often more efficient than dry fractionation because the solvent lowers the viscosity, facilitating better separation of crystals from the liquid phase.[8]
-
Dissolution: Dissolve the crude glyceryl trioleate mixture in a suitable solvent, such as acetone. A common ratio is 1:8 (w/v) of oil to acetone.[8]
-
Crystallization: Cool the solution to a specific temperature (e.g., -30°C) and hold for an extended period (e.g., 16 hours) to allow for the crystallization of higher melting point impurities (like saturated triglycerides).[8]
-
Separation: Separate the crystallized solid fraction from the liquid fraction containing the dissolved glyceryl trioleate by filtration or centrifugation at the crystallization temperature.[9]
-
Solvent Removal: Recover the purified glyceryl trioleate from the liquid fraction by evaporating the solvent.
Section 3: Characterization and Purity Analysis
After purification, it is essential to characterize the final product and assess its purity. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the separation of triglycerides from mono- and diglycerides. Purity of at least 97% can be determined by TLC.[10]
-
Gas Chromatography (GC): Provides quantitative data on the fatty acid composition and can determine the purity of the triglyceride. Purity levels of ≥98.5% can be confirmed with GC.[11]
-
High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis of the glyceride content.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized glyceryl trioleate.[13]
References
- 1. The process used in the conversion of triolein to tristearin class 11 chemistry CBSE [vedantu.com]
- 2. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 3. Glycerol Trioleate | Triolein | Glyceryl Trioleate | Venus Ethoxyethers [venus-goa.com]
- 4. CN104262149A - Preparation process of triolein - Google Patents [patents.google.com]
- 5. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. トリオレイン酸グリセリル ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. 甘油三油酸酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. CAS 122-32-7 | Glycerol trioleate [phytopurify.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Extraction of Glyceryl Trioleate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary natural sources of glyceryl trioleate (triolein) and the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require high-purity glyceryl trioleate for their work.
Introduction to Glyceryl Trioleate
Glyceryl trioleate is a symmetrical triglyceride formed from the esterification of glycerol (B35011) with three units of the unsaturated fatty acid, oleic acid.[1] As a major component of many natural fats and oils, it is a key molecule in lipid metabolism and has various applications in the food, pharmaceutical, and chemical industries.[2][3] In the pharmaceutical sector, it is utilized as an excipient in drug formulations and is a component of Lorenzo's oil, a treatment for adrenoleukodystrophy. The procurement of high-purity glyceryl trioleate is paramount for these applications, necessitating efficient extraction and purification from natural sources.
Natural Sources of Glyceryl Trioleate
Glyceryl trioleate is abundant in a variety of plant-based oils and animal fats. The concentration, however, can vary significantly depending on the source, cultivar, and processing methods.
Plant-Based Oils
Vegetable oils are a primary source of glyceryl trioleate. The following table summarizes the typical content of glyceryl trioleate or its constituent fatty acid, oleic acid, in several common oils.
| Oil Source | Glyceryl Trioleate (Triolein) Content (%) | Oleic Acid Content (%) | Key References |
| Olive Oil | 4 - 30% (some reports as high as 70-80%) | - | [1][4] |
| Almond Oil | - | 59.52 - 73.80% | |
| Pecan Oil | - | 55.91 - 71.27% | |
| Sunflower Oil | Present | - | [4] |
| Palm Oil | Present | - | [4] |
| Cacao Butter | ~1.1% | - | [4] |
Animal Fats
Animal fats, particularly lard, are also a notable source of glyceryl trioleate.
| Fat Source | Oleic Acid Content (%) | Key References |
| Lard | 35.0 - 55.0% |
Extraction and Purification Methodologies
The extraction and purification of glyceryl trioleate from its natural sources involve a series of steps aimed at isolating the triglyceride from other lipids and impurities. The choice of method depends on the desired purity, scale of operation, and the starting material.
Solvent Extraction
Solvent extraction is a widely used method for obtaining oils from plant and animal tissues.
Experimental Protocol: Soxhlet Extraction of Oil from Almonds
-
Sample Preparation: Grind raw, unpeeled almonds into a fine powder to increase the surface area for extraction.
-
Soxhlet Setup: Place the almond powder into a thimble and insert it into the main chamber of a Soxhlet extractor.
-
Solvent Addition: Fill the distilling flask with n-hexane (a common solvent for lipid extraction).
-
Extraction Process: Heat the solvent in the distilling flask. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the almond powder, extracting the oil.
-
Siphoning: Once the Soxhlet chamber is full, the solvent-oil mixture is siphoned back into the distilling flask. This cycle is repeated multiple times to ensure complete extraction.
-
Solvent Removal: After extraction, the solvent is removed from the oil by rotary evaporation to yield the crude almond oil.[5]
Logical Relationship: Solvent Extraction
Caption: Workflow for solvent extraction of almond oil.
Supercritical Fluid Extraction (SFE)
SFE with carbon dioxide is a "green" technology that offers high selectivity and yields high-quality oils.
Experimental Protocol: Supercritical CO2 Extraction of Pecan Oil
-
Sample Preparation: Grind pecan kernels into a powder.
-
SFE System Setup: Load the pecan powder into the extraction vessel of a supercritical fluid extractor.
-
Parameter Setting: Set the desired extraction parameters. Optimal conditions for pecan oil have been reported around 35 MPa pressure and 45 °C.[6]
-
Extraction: Pump liquid CO2 into the system, where it is heated and pressurized to a supercritical state. The supercritical CO2 flows through the extraction vessel, dissolving the pecan oil.
-
Separation: The CO2-oil mixture flows into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and release the oil.
-
Collection: The extracted pecan oil is collected from the bottom of the separator. The CO2 can be recycled for further extractions.[6]
Experimental Workflow: Supercritical Fluid Extraction
References
- 1. Triolein - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Glycerol trioleate (FDB002910) - FooDB [foodb.ca]
- 3. Glyceryl Trioleate, High-Quality Analytical Reference Material, Best Price in Mumbai [nacchemical.com]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative analysis of lipid profiles and aroma characteristics in pecan oils: Probing conventional and non-conventional extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycerine Trioleate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Glycerine Trioleate, also known as Triolein (B1671897), a triglyceride of significant interest in various scientific and pharmaceutical fields. This document details its fundamental physicochemical properties, its role in key biological pathways, and relevant experimental methodologies for its study.
Core Physicochemical Data
This compound is a symmetrical triglyceride derived from the esterification of glycerol (B35011) with three units of the unsaturated fatty acid, oleic acid.[1] Its properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 122-32-7 | [2][3][4][5] |
| Molecular Formula | C₅₇H₁₀₄O₆ | [2][3][6] |
| Molecular Weight | 885.43 g/mol | [2][5][6] |
| Appearance | Oil | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Biological Significance and Signaling Pathways
This compound is a primary energy storage molecule in many biological systems and is a key component of dietary fats. Its metabolism is central to lipid homeostasis.
This compound is synthesized in the endoplasmic reticulum via the Kennedy pathway, also known as the sn-glycerol-3-phosphate pathway. This is the predominant route for triacylglycerol (TAG) synthesis in the liver and adipose tissue. The pathway involves the sequential acylation of a glycerol backbone.
Caption: The Kennedy pathway of triacylglycerol biosynthesis.
Recent studies have indicated that triolein can act as a photoprotective agent. It has been shown to reduce the upregulation of matrix metalloproteinase-1 (MMP-1) in dermal fibroblasts, an enzyme involved in collagen degradation and skin aging. This effect is mediated by triolein's ability to decrease the production of interleukin-6 (IL-6) and reactive oxygen species (ROS) in UVB-irradiated keratinocytes.
Caption: Triolein's role in mitigating UVB-induced MMP-1 expression.
Experimental Protocols
This compound is a commonly used substrate for assaying lipase (B570770) activity. Below is a detailed protocol for a colorimetric lipase activity assay.
This protocol is adapted from a commercially available lipase assay kit and measures the glycerol produced from the hydrolysis of a triglyceride substrate.
Materials:
-
This compound (Lipase Substrate)
-
Assay Buffer
-
Enzyme Mix (containing enzymes for glycerol detection)
-
Probe (e.g., GenieRed)
-
Glycerol Standard (for standard curve)
-
Lipase source (e.g., purified enzyme, cell lysate, or serum sample)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Reagent Preparation:
-
Allow the Assay Buffer to warm to room temperature.
-
Prepare the Lipase Substrate: If the substrate has separated upon freezing, warm it in a hot water bath (80-100°C) for 1 minute until cloudy, then vortex for 30 seconds. Repeat until the solution is clear.
-
Reconstitute the Enzyme Mix in the appropriate volume of Assay Buffer. Aliquot and store at -20°C if not used immediately.
-
Prepare the Probe as per the manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM glycerol standard solution by diluting the provided stock.
-
In a 96-well plate, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM glycerol standard to individual wells.
-
Adjust the volume in each well to 50 µL with Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.
-
-
Sample Preparation:
-
Tissues: Homogenize approximately 40 mg of tissue in 4 volumes of Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.
-
Cells: Homogenize approximately 2 x 10⁶ cells in Assay Buffer. Centrifuge to clarify.
-
Serum: Serum samples can often be diluted directly in the Assay Buffer.
-
Add up to 50 µL of your prepared sample per well in the 96-well plate. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.
-
Sample Control: For each sample, prepare a corresponding control well that will contain a reaction mix without the lipase substrate to account for any endogenous glycerol.
-
-
Reaction Mix Preparation:
-
Prepare a master mix for the samples and a separate one for the controls. For each well, the reaction mix will be 100 µL.
-
Sample Reaction Mix:
-
93 µL Assay Buffer
-
2 µL Probe
-
2 µL Enzyme Mix
-
3 µL Lipase Substrate
-
-
Control Reaction Mix:
-
96 µL Assay Buffer
-
2 µL Probe
-
2 µL Enzyme Mix
-
-
-
Assay Protocol:
-
Add 100 µL of the Sample Reaction Mix to the wells containing the standards and the test samples.
-
Add 100 µL of the Control Reaction Mix to the sample control wells.
-
Mix well.
-
Measure the optical density (OD) at 570 nm at an initial time point (T1).
-
Incubate the plate at 37°C for 60-90 minutes (or longer for low lipase activity), protected from light.
-
Measure the OD at 570 nm again at a final time point (T2).
-
-
Calculation:
-
Subtract the 0 standard reading from all standard readings. Plot the glycerol standard curve.
-
For each sample, calculate the change in OD (ΔOD = A2 - A1).
-
Subtract the ΔOD of the sample control from the ΔOD of the sample to correct for endogenous glycerol.
-
Use the corrected ΔOD to determine the amount of glycerol (B) produced by the lipase from the standard curve.
-
Calculate the lipase activity using the following formula:
-
Lipase Activity (nmol/min/mL or U/mL) = B / (T2 - T1) / V
-
Where B is the glycerol amount in nmol, T is the reaction time in minutes, and V is the sample volume in mL.
-
-
Applications in Drug Development and Research
This compound serves as a valuable tool in several areas of research and development:
-
Drug Delivery: Due to its biocompatibility and biodegradability, it is explored as a component of lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs), to enhance the solubility and bioavailability of poorly water-soluble drugs.
-
Metabolic Studies: It is used in experimental diets to study dietary fat absorption, lipid metabolism, and the pathophysiology of metabolic diseases like obesity and dyslipidemia.
-
Enzyme Inhibitor Screening: As a natural substrate for lipases, it is employed in high-throughput screening assays to identify potential lipase inhibitors for the treatment of obesity and related disorders.
-
Cosmetics and Personal Care: It functions as an emollient and skin-conditioning agent in various cosmetic formulations.
References
- 1. A Colorimetric Microplate Assay Method for High Throughput Analysis of Lipase Activity -BMB Reports | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 6. benchchem.com [benchchem.com]
The Core Mechanism of Glyceryl Trioleate in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl trioleate, a triglyceride of oleic acid, is a significant bioactive molecule with a primary role in the management of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder. This technical guide provides a comprehensive overview of the core mechanism of action of glyceryl trioleate in biological systems, with a particular focus on its therapeutic application as a principal component of Lorenzo's oil. This document details the molecular interactions, metabolic pathways, and cellular consequences of glyceryl trioleate administration. It includes a compilation of quantitative data from key studies, detailed experimental protocols for the evaluation of its effects, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction
X-linked adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), a peroxisomal transporter of very-long-chain fatty acids (VLCFAs). The dysfunction of ALDP leads to the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in various tissues, most notably the brain's white matter, the spinal cord, and the adrenal cortex. This accumulation is cytotoxic and incites a demyelinating inflammatory response that is responsible for the severe neurological symptoms of the disease.
Glyceryl trioleate, in combination with glyceryl trierucate (the triglyceride of erucic acid), constitutes Lorenzo's oil. This therapeutic formulation was developed to competitively inhibit the endogenous synthesis of saturated VLCFAs. This guide will dissect the biochemical basis of this therapeutic strategy, exploring the enzymatic and metabolic pathways modulated by the constituent fatty acids of Lorenzo's oil.
Core Mechanism of Action: Competitive Inhibition of ELOVL1
The primary mechanism of action of the fatty acid components of Lorenzo's oil, oleic acid (C18:1) and erucic acid (C22:1), is the competitive inhibition of the fatty acid elongase ELOVL1. ELOVL1 is a key enzyme in the multi-step process of fatty acid elongation, responsible for the synthesis of saturated and monounsaturated VLCFAs.
By providing an excess of oleic and erucic acids, the enzymatic machinery for fatty acid elongation is saturated with these substrates, thereby reducing the elongation of endogenous saturated fatty acids to the pathogenic C24:0 and C26:0 forms.[1][2] Kinetic studies have revealed that the 4:1 mixture of oleic and erucic acids, as found in Lorenzo's oil, acts as a mixed inhibitor of ELOVL1, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[3]
Signaling Pathway of ELOVL1 Inhibition
Metabolic Fate and Broader Biological Effects
Upon oral administration, glyceryl trioleate is hydrolyzed in the intestine into glycerol (B35011) and free oleic acid.[4] These components are then absorbed by enterocytes and re-esterified into triglycerides, which are subsequently incorporated into chylomicrons and released into the lymphatic system and eventually the bloodstream.
Glycerolipid Metabolism
The absorbed oleic acid can be utilized in various metabolic pathways. It can be incorporated into cellular membranes, stored in adipose tissue as triglycerides, or undergo β-oxidation to generate ATP.[5][6][7]
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Fatty acids, including oleic acid and erucic acid, are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[8][9][10]
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle, PPARα activation by oleic acid can enhance fatty acid catabolism.[8][11] This may contribute to the overall management of lipid homeostasis.
-
PPARγ: Erucic acid has been shown to enhance the expression of PPARγ, which is crucial for adipogenesis and lipid storage.[12]
-
PPARδ: Erucic acid is also a ligand for PPARδ, which is involved in stimulating myelination and suppressing inflammation.[9][10][13]
The activation of these PPARs by the constituent fatty acids of Lorenzo's oil may contribute to its overall therapeutic effect beyond the direct inhibition of VLCFA synthesis, although this remains an area of active research.
Quantitative Data
The efficacy of glyceryl trioleate, as part of Lorenzo's oil, has been quantified in numerous studies. The following tables summarize key quantitative findings.
Table 1: ELOVL1 Inhibition Kinetics by Oleic and Erucic Acids
| Inhibitor(s) | Inhibition Type | Ki (μM) | Ki' (μM) | Reference |
| 4:1 Oleic:Erucic Acid | Mixed | 60.6 | 4.1 | [3] |
Ki represents the inhibition constant for binding to the free enzyme, and Ki' represents the inhibition constant for binding to the enzyme-substrate complex.
Table 2: Reduction of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma of X-ALD Patients Treated with Lorenzo's Oil
| Study | Number of Patients | Duration of Treatment | Mean Reduction in C26:0 | Reference |
| Rizzo et al. (1989) | 12 | 6-8 weeks | ~50% | [1] |
| Moser et al. (2005) | 89 (asymptomatic boys) | Mean 7.3 years | Plasma C26:0 levels were normalized or near-normalized | [14] |
| Poulos et al. (1994) | 4 | N/A | Reduced in plasma, adipose tissue, and liver, but not significantly in the brain | [15] |
| Aubourg et al. (1993) | 14 men with AMN | Mean 33 months | Plasma VLCFA levels declined to near normal by week 10 | [16] |
| Jardim et al. (2005) | 7 | Mean 21 months | 50% reduction in C26:0 and 42.8% reduction in the C26:0/C22:0 ratio | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the mechanism of action and efficacy of glyceryl trioleate.
Quantification of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for clinical diagnostics.[19][20][21][22][23]
Objective: To accurately measure the concentrations of C22:0, C24:0, and C26:0 fatty acids in plasma samples.
Materials:
-
Plasma samples
-
Internal standards (e.g., deuterated C22:0, C24:0, C26:0)
-
Methanolic HCl
-
Sodium sulfate (B86663) (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-1)
Procedure:
-
Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard mixture.
-
Hydrolysis and Methylation: Add 1 mL of 5% methanolic HCl. Vortex and incubate at 90°C for 1 hour to hydrolyze fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs).
-
Extraction: After cooling, add 1.25 mL of hexane and vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Drying: Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1-2 µL of the hexane extract into the GC-MS system.
-
Data Acquisition: The GC-MS is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the FAMEs of interest and their corresponding internal standards.
-
Quantification: The concentration of each VLCFA is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of VLCFA standards.
Workflow for VLCFA Quantification
In Vitro ELOVL1 Elongase Activity Assay
This protocol is based on the methodology described by Kihara et al.[3][24]
Objective: To measure the enzymatic activity of ELOVL1 and assess its inhibition by oleic and erucic acids.
Materials:
-
HEK293T cells overexpressing human ELOVL1
-
Cell lysis buffer (e.g., RIPA buffer)
-
Microsomal membrane fraction isolation kit
-
[14C]-Malonyl-CoA
-
C22:0-CoA (or other fatty acyl-CoA substrate)
-
Oleic acid and erucic acid
-
TLC plates
-
Scintillation counter or phosphorimager
Procedure:
-
Microsome Preparation: Culture HEK293T cells overexpressing ELOVL1. Harvest the cells and prepare microsomal membrane fractions according to the manufacturer's protocol. Determine the protein concentration of the microsomal fraction.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 10 µg)
-
C22:0-CoA (substrate, e.g., 50 µM)
-
[14C]-Malonyl-CoA (e.g., 0.1 µCi)
-
Inhibitors (oleic acid/erucic acid mixture or vehicle control)
-
Reaction buffer (e.g., 0.1 M potassium phosphate, pH 6.5)
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination and Saponification: Stop the reaction by adding 2.5 M KOH in 70% ethanol (B145695) and heat at 70°C for 1 hour to saponify the fatty acyl-CoAs.
-
Acidification and Extraction: Acidify the mixture with 6 M HCl and extract the fatty acids with hexane.
-
TLC Analysis: Evaporate the hexane and dissolve the residue in a small volume of chloroform/methanol. Spot the sample onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
-
Quantification: Visualize and quantify the radiolabeled elongated fatty acid product using a phosphorimager or by scraping the corresponding band and measuring the radioactivity with a scintillation counter.
-
Data Analysis: Calculate the enzyme activity as pmol of malonyl-CoA incorporated per minute per mg of protein. For inhibition studies, determine the IC50 and kinetic parameters (Ki, Ki') by performing the assay with varying concentrations of substrate and inhibitor.
Conclusion
The primary mechanism of action of glyceryl trioleate in a therapeutic context, particularly for X-linked adrenoleukodystrophy, is well-established as the competitive inhibition of the ELOVL1 enzyme by its constituent fatty acid, oleic acid, in conjunction with erucic acid. This leads to a significant reduction in the biosynthesis of pathogenic very-long-chain fatty acids. While the clinical efficacy of this approach remains a subject of ongoing investigation and debate, the biochemical rationale is sound. Further research into the broader metabolic effects of glyceryl trioleate, including its interactions with PPARs, may reveal additional therapeutic benefits and refine its clinical application. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working to further elucidate the biological roles of glyceryl trioleate and develop novel therapeutic strategies for X-ALD and other metabolic disorders.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. Lorenzo's Oil Contributed to the Treatment of a Devastating Disease | Office for Science and Society - McGill University [mcgill.ca]
- 3. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Glycerol trioleate (FDB002910) - FooDB [foodb.ca]
- 5. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 6. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPAR-δ and erucic acid in multiple sclerosis and Alzheimer's Disease. Likely benefits in terms of immunity and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erucic acid, a nutritional PPARδ-ligand may influence Huntington's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Effects of PPAR-alpha activation on oleic acid-induced steatosis and expression of heme oxygenase-1 in HepG2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erucic acid promotes intramuscular fat deposition through the PPARγ-FABP4/CD36 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 14. Dietary treatment for X-linked adrenoleukodystrophy: Is “Lorenzo's oil” useful? | Endocrinología y Nutrición (English Edition) [elsevier.es]
- 15. Lorenzo's oil - Wikipedia [en.wikipedia.org]
- 16. A two-year trial of oleic and erucic acids ("Lorenzo's oil") as treatment for adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. lume.ufrgs.br [lume.ufrgs.br]
- 19. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure [edoc.unibas.ch]
- 21. researchgate.net [researchgate.net]
- 22. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lipidmaps.org [lipidmaps.org]
- 24. researchgate.net [researchgate.net]
Glyceryl Trioleate Solubility in Organic Solvents: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility of glyceryl trioleate in various organic solvents, designed for researchers, scientists, and professionals in drug development. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a visual workflow of the experimental process.
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Class | Polarity | Solubility (at approx. 20-25°C) | Notes |
| Halogenated Solvents | ||||
| Chloroform | Halogenated Alkane | Non-polar | 100 mg/mL[1][2] | Consistently reported as a good solvent. |
| Carbon Tetrachloride | Halogenated Alkane | Non-polar | Soluble[2][3] | Quantitative data not available. |
| Dichloromethane | Halogenated Alkane | Polar Aprotic | Soluble[4] | Quantitative data not available. |
| Ethers | ||||
| Diethyl Ether | Ether | Weakly Polar | Soluble[2][3] | A commonly used solvent for lipids. |
| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Miscible | Molecular dynamics simulations suggest it is an excellent solvent for triolein. |
| Hydrocarbons | ||||
| n-Hexane | Alkane | Non-polar | Soluble | A common non-polar solvent for lipids. |
| Toluene | Aromatic Hydrocarbon | Non-polar | Soluble | Expected to be a good solvent based on its non-polar nature. |
| Esters | ||||
| Ethyl Acetate | Ester | Polar Aprotic | Soluble[4] | Quantitative data not available. |
| Alcohols | ||||
| Ethanol | Protic Alcohol | Polar | Slightly Soluble[2][3][5] | Solubility is limited due to the polarity of the alcohol. |
| Methanol | Protic Alcohol | Polar | Slightly Soluble | Generally, triglycerides have low solubility in lower alcohols. |
| Ketones | ||||
| Acetone | Ketone | Polar Aprotic | Slightly Soluble | Quantitative data not available. |
| Amides | ||||
| Dimethylformamide (DMF) | Amide | Polar Aprotic | Miscible[6] | Reported as miscible on a product data sheet. |
| Sulfoxides | ||||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Miscible[4][6] | Reported as miscible on a product data sheet. |
| Aqueous | ||||
| Water | Protic | Highly Polar | Insoluble[2] | As expected for a large lipid molecule. |
Experimental Protocols for Solubility Determination
The following protocols describe standard methods for determining the solubility of glyceryl trioleate in organic solvents. The choice of method may depend on the expected solubility and the available analytical equipment.
Equilibrium Shake-Flask Method
This is the most common and reliable method for determining the equilibrium solubility of a compound in a solvent.
Principle: An excess amount of the solute (glyceryl trioleate) is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solute, and the concentration of the solute in the solution is determined.
Apparatus and Materials:
-
Glyceryl trioleate (high purity)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps (B75204) or sealed ampoules
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup (evaporating dish, oven).
Procedure:
-
Sample Preparation: Add an excess amount of glyceryl trioleate to a series of glass vials. The excess should be sufficient to ensure that a solid/liquid equilibrium is reached and that some undissolved glyceryl trioleate remains visible.
-
Solvent Addition: Add a known volume of the organic solvent to each vial.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess glyceryl trioleate settle. For fine suspensions, centrifuge the vials at a high speed to pellet the undissolved solute.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean, pre-weighed vial.
-
Quantification:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the glyceryl trioleate.
-
Once the solvent is completely removed, reweigh the vial containing the glyceryl trioleate residue.
-
The solubility is calculated as the mass of the residue divided by the volume of the solvent.
-
-
HPLC Method:
-
Prepare a series of standard solutions of glyceryl trioleate of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the concentration from the calibration curve, accounting for the dilution factor.
-
-
Hot Stage Microscopy (HSM)
This method is particularly useful for a rapid estimation of solubility and for observing the dissolution process, although it is more commonly used for solid or semi-solid solvents.
Principle: A physical mixture of the solute and solvent is heated on a microscope stage, and the temperature at which the last of the solute crystals dissolves is recorded.
Apparatus and Materials:
-
Polarized light microscope with a hot stage
-
Glass microscope slides and coverslips
-
Glyceryl trioleate
-
Organic solvent
Procedure:
-
Prepare a series of mixtures of glyceryl trioleate and the solvent with varying known compositions on microscope slides.
-
Place a coverslip over the mixture.
-
Place the slide on the hot stage of the microscope.
-
Slowly heat the sample while observing it under polarized light.
-
The temperature at which the last crystals of glyceryl trioleate dissolve is taken as the saturation temperature for that specific composition.
-
By repeating this process for different compositions, a solubility curve as a function of temperature can be constructed.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the determination of glyceryl trioleate solubility using the equilibrium shake-flask method followed by either gravimetric or HPLC analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. Glycerine trioleate | CAS:122-32-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. Glycerol Trioleate | 122-32-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Thermal Properties and Stability of Glyceryl Trioleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glyceryl trioleate, a triglyceride of oleic acid, is a principal component of many natural oils and fats and sees widespread use in the pharmaceutical, cosmetic, and food industries. Its physical and chemical stability under thermal stress is a critical determinant of its suitability for various applications, influencing formulation strategies, manufacturing processes, and shelf-life. This technical guide provides a comprehensive overview of the thermal properties and stability of glyceryl trioleate, detailing its key physical characteristics, thermal decomposition behavior, and susceptibility to oxidative, hydrolytic, and pyrolytic degradation. Experimental protocols for the characterization of these properties are provided, and key data are summarized for ease of reference.
Introduction
Glyceryl trioleate, also known as triolein, is a simple triglyceride formed from the esterification of glycerol (B35011) with three units of the monounsaturated omega-9 fatty acid, oleic acid. Its molecular formula is C₅₇H₁₀₄O₆. The presence of double bonds in the oleic acid chains imparts a lower melting point compared to its saturated counterparts, making it a liquid at room temperature. Understanding the thermal behavior of glyceryl trioleate is essential for its application as an excipient in drug delivery systems, as a component in parenteral nutrition, and as a base in topical formulations. This guide delves into the critical thermal properties and stability aspects of this important lipid.
Thermal Properties
The thermal properties of glyceryl trioleate dictate its physical state and behavior during heating and cooling processes. These properties are crucial for designing and optimizing manufacturing processes such as melting, mixing, and sterilization.
Physical and Thermophysical Properties
A summary of the key physical and thermophysical properties of glyceryl trioleate is presented in Table 1. These values are essential for process modeling and equipment design.
| Property | Value | Reference(s) |
| Molecular Weight | 885.43 g/mol | [1] |
| Melting Point | -5.5 to 5 °C | [2][3] |
| Boiling Point | 235-240 °C at 18 mmHg | [2] |
| Density | ~0.91 g/mL at 20 °C | [4] |
| Heat of Combustion | ~35,100 kJ/mol | [5] |
| Specific Heat Capacity | See Table 2 | [6] |
| Thermal Conductivity | ~0.16-0.17 W/m·K (for vegetable oils) | [7] |
Thermogravimetric Analysis (TGA)
Expected TGA Profile:
-
Onset of Decomposition: Around 300-350 °C.
-
Major Mass Loss: A significant and rapid mass loss between 350 °C and 450 °C, corresponding to the breakdown of the triglyceride structure.
-
Residue: A small percentage of carbonaceous residue may remain at temperatures above 500 °C.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions. These transitions are important for understanding the physical state and morphology of glyceryl trioleate at different temperatures. A study on the crystallization and melting of a tripalmitin/triolein system provides insights into the expected behavior[3].
Expected DSC Profile:
-
Glass Transition (Tg): A glass transition may be observable at sub-zero temperatures, representing the transition from a rigid, amorphous state to a more rubbery state.
-
Crystallization (Tc): Upon cooling from the molten state, an exothermic peak will be observed, corresponding to the crystallization of glyceryl trioleate. The temperature and enthalpy of this transition are dependent on the cooling rate.
-
Melting (Tm): Upon heating, an endothermic peak will be observed, corresponding to the melting of the crystalline form. The peak temperature and enthalpy of melting are characteristic of the polymorphic form present[3].
Stability of Glyceryl Trioleate
The stability of glyceryl trioleate is a critical factor in its storage, handling, and application. Degradation can occur through several pathways, primarily oxidation, hydrolysis, and pyrolysis.
Oxidative Stability
The unsaturated nature of the oleic acid moieties makes glyceryl trioleate susceptible to oxidation. This process, often initiated by heat, light, and the presence of metal ions, leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products, including aldehydes, ketones, and short-chain fatty acids. These products can lead to rancidity, altering the taste, smell, and safety of the product. The oxidative stability of fats and oils is commonly assessed using accelerated methods like the Rancimat test[10][11].
Rancimat Test: The Rancimat method, or Oxidative Stability Index (OSI), is an accelerated aging test where a stream of purified air is passed through the oil sample at a constant elevated temperature (e.g., 110 °C or 120 °C). The volatile acidic compounds produced during oxidation are trapped in deionized water, and the induction time is determined by the point at which the conductivity of the water begins to increase rapidly[10][11]. While a specific induction time for pure glyceryl trioleate is not consistently reported, oils with high oleic acid content generally exhibit good oxidative stability compared to those rich in polyunsaturated fatty acids[12][13].
Hydrolytic Stability
Hydrolysis of glyceryl trioleate involves the cleavage of the ester bonds, yielding glycerol and free oleic acid. This reaction can be catalyzed by acids, bases, or enzymes (lipases) and is accelerated by heat and the presence of water[14][15]. The increase in free fatty acid content can affect the quality and functionality of the lipid.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester linkages of glyceryl trioleate are hydrolyzed. The rate of hydrolysis is dependent on factors such as temperature, the concentration of the acid catalyst, and the availability of water[16][17][18][19].
Pyrolytic Stability
At elevated temperatures, in the absence of oxygen, glyceryl trioleate undergoes pyrolysis or thermal cracking. This process leads to the breakdown of the triglyceride molecule into a complex mixture of smaller molecules, including alkanes, alkenes, alkadienes, carboxylic acids, and aromatic compounds[20]. The composition of the pyrolysis products is highly dependent on the temperature, heating rate, and presence of catalysts[20][21]. It is generally recognized that at around 300 °C, the initial pyrolysis of triglycerides results in the formation of fatty acids and acrolein. At higher temperatures (400–500 °C), further cracking occurs, producing shorter-chain hydrocarbons.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Thermogravimetric Analysis (TGA)
Figure 1: TGA Experimental Workflow.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of glyceryl trioleate into a tared TGA crucible (e.g., alumina (B75360) or platinum)[7][22].
-
Instrument Setup: Place the crucible into the TGA furnace.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate, typically 10 °C/min[7][23].
-
Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation[22][23].
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature to obtain the TGA thermogram. The first derivative of this curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate[2][23].
Differential Scanning Calorimetry (DSC)
Figure 2: DSC Experimental Workflow.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of glyceryl trioleate into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization[7]. An empty, sealed aluminum pan is used as a reference.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -70 °C).
-
Heat the sample to a temperature above its melting point (e.g., 70 °C) at a controlled rate (e.g., 10 °C/min). This is the first heating scan.
-
Cool the sample back to the initial low temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Reheat the sample under the same conditions as the first heating scan. This second heating scan is often used for analysis as it provides data on a sample with a controlled thermal history[24].
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min[7].
-
Data Analysis: Plot the heat flow as a function of temperature. From the resulting thermogram, determine the glass transition temperature (Tg), crystallization temperature (Tc) and enthalpy (ΔHc), and melting temperature (Tm) and enthalpy (ΔHm)[25][26].
Oxidative Stability (Rancimat Method)
Figure 3: Rancimat Experimental Workflow.
Protocol:
-
Sample Preparation: Place a precisely weighed amount of glyceryl trioleate (typically 3 g) into a clean, dry reaction vessel[26]. Fill a measuring vessel with a defined volume of deionized water (e.g., 50 mL).
-
Instrument Setup: Place the reaction vessel in the heating block of the Rancimat instrument and connect the air supply and the tubing to the measuring vessel.
-
Analysis Conditions: Set the desired temperature (e.g., 110 °C or 120 °C) and air flow rate (typically 20 L/h)[10][11][21].
-
Data Acquisition: Start the analysis. The instrument will continuously bubble the air passing through the heated oil into the water and record the conductivity of the water over time.
-
Data Analysis: The induction time is determined as the time taken to reach the inflection point of the conductivity curve, which indicates a rapid increase in the formation of volatile acidic compounds[27].
Hydrolytic Stability (Acid-Catalyzed)
Figure 4: Hydrolysis Experimental Workflow.
Protocol:
-
Reaction Setup: In a temperature-controlled reactor, combine a known amount of glyceryl trioleate, water, and an acid catalyst (e.g., sulfuric acid or a solid acid catalyst)[14][28].
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 110-150 °C) with vigorous stirring to ensure good mixing of the oil and aqueous phases[14][28].
-
Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Sample Work-up: Quench the reaction (e.g., by cooling rapidly) and separate the oil and water phases.
-
Analysis: Determine the concentration of free oleic acid in the oil phase. This can be done by titration with a standard base or by gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs).
-
Data Analysis: Plot the concentration of free oleic acid as a function of time to determine the reaction kinetics and calculate the rate constant[16].
Pyrolytic Stability (Pyrolysis-GC-MS)
Figure 5: Pyrolysis-GC-MS Experimental Workflow.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of glyceryl trioleate is placed into a pyrolysis sample holder (e.g., a quartz tube).
-
Pyrolysis: The sample is introduced into a pyrolyzer, which is directly coupled to a gas chromatograph-mass spectrometer (GC-MS). The sample is rapidly heated to the desired pyrolysis temperature (typically in the range of 500-800 °C) in an inert atmosphere (e.g., helium)[5][29].
-
GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Identification: The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual pyrolysis products by comparing them to spectral libraries.
-
Data Analysis: The pyrogram (the GC chromatogram of the pyrolysis products) is analyzed to determine the distribution and relative abundance of the various degradation products[30].
Conclusion
This technical guide has provided a detailed overview of the thermal properties and stability of glyceryl trioleate. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile lipid. A thorough understanding of its thermal behavior is fundamental to ensuring the quality, efficacy, and safety of products in which it is a component. Further research to generate more specific TGA and DSC data, as well as detailed kinetic and product profiles for its degradation pathways, will continue to enhance our understanding and utilization of glyceryl trioleate.
References
- 1. Triolein (CAS 122-32-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 5. Triolein [webbook.nist.gov]
- 6. Triolein Properties In Hysys - Chemical Process Simulation - Cheresources.com Community [cheresources.com]
- 7. benchchem.com [benchchem.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. metrohm.com [metrohm.com]
- 12. Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. gauthmath.com [gauthmath.com]
- 18. researchgate.net [researchgate.net]
- 19. homework.study.com [homework.study.com]
- 20. Recent Advances of Triglyceride Catalytic Pyrolysis via Heterogenous Dolomite Catalyst for Upgrading Biofuel Quality: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sustainable Diesel from Pyrolysis of Unsaturated Fatty Acid Basic Soaps: The Effect of Temperature on Yield and Product Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. epfl.ch [epfl.ch]
- 23. publications.aston.ac.uk [publications.aston.ac.uk]
- 24. ucm.es [ucm.es]
- 25. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Experimental parameters of DSC | PPTX [slideshare.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Unraveling the Crystalline Maze: An In-depth Technical Guide to the Polymorphism of Glycerine Trioleate
For Researchers, Scientists, and Drug Development Professionals
Glycerine trioleate, a triglyceride of oleic acid and a primary component of many natural oils, exhibits complex polymorphic behavior that significantly influences its physical properties. This technical guide provides a comprehensive overview of the polymorphic forms of this compound, their thermodynamic characteristics, and the analytical techniques employed for their characterization. Understanding and controlling this polymorphism is critical in various applications, including pharmaceuticals, food science, and materials science, where the stability and bioavailability of lipid-based formulations are paramount.
The Polymorphic Landscape of this compound
This compound can crystallize into several different polymorphic forms, primarily designated as α, β', and β. These forms differ in their molecular packing, leading to distinct thermodynamic stabilities and physical properties. The transformation between these polymorphs is a key factor in the physical stability of products containing this lipid.
-
α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt. It has a hexagonal chain packing and is characterized by a lower melting point and enthalpy of fusion.
-
β' (Beta Prime) Form: This form is intermediate in stability between the α and β forms. It possesses an orthorhombic chain packing. Studies have identified multiple β' forms (e.g., β'2 and β'1) depending on the thermal history.
-
β (Beta) Form: This is the most stable polymorphic form of this compound, characterized by a triclinic chain packing. It has the highest melting point and enthalpy of fusion. Similar to the β' form, multiple β forms (e.g., β2 and β1) have been reported.
The relationship and transformation pathways between these polymorphs can be visualized as a transition from less stable to more stable forms, often mediated by temperature and time.
Methodological & Application
Glyceryl Trioleate: A Reliable Analytical Standard for Chromatographic Analysis of Triglycerides
Introduction
Glyceryl trioleate, also known as triolein, is a ubiquitous triglyceride found in many natural fats and oils, with olive oil containing 4-30% of this compound.[1][2] As a symmetrical triglyceride composed of a glycerol (B35011) backbone esterified with three units of the unsaturated fatty acid oleic acid, it serves as an excellent analytical standard for the quantification of triglycerides in various matrices.[2][3] Its well-defined structure and high purity when obtained as a certified reference material make it an indispensable tool for researchers, scientists, and drug development professionals in chromatographic assays. This document provides detailed application notes and protocols for the use of glyceryl trioleate as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Application in High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the analysis of non-volatile compounds like triglycerides that lack a UV chromophore. Glyceryl trioleate is frequently used to develop and validate these methods for the quantification of triglycerides in edible oils, fats, and other food products.
Experimental Protocol: Quantification of Triglycerides in Vegetable Oil
This protocol outlines the steps for the quantitative analysis of triglycerides in a vegetable oil sample using an external standard calibration with glyceryl trioleate.
1. Materials and Reagents:
-
Glyceryl trioleate analytical standard (≥98.5% purity)[4][5][6][7]
-
HPLC-grade acetonitrile, methylene (B1212753) chloride, isopropanol (B130326), and n-butanol[6]
-
Ammonium formate[6]
-
Vegetable oil sample (e.g., olive oil, corn oil, soybean oil)
-
Chloroform for initial stock solution preparation[6]
2. Standard Solution Preparation:
-
Primary Stock Solution (10 mg/mL): Accurately weigh 100 mg of glyceryl trioleate analytical standard and dissolve it in 10 mL of chloroform.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with isopropanol to achieve concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.[6]
3. Sample Preparation:
-
Accurately weigh 20 mg of the vegetable oil sample and dissolve it in 10 mL of isopropanol.[6]
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
4. HPLC-ELSD Conditions:
| Parameter | Value |
|---|---|
| Column | Hypersil MOS (C8), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Acetonitrile/Water |
| Mobile Phase B | Isopropanol/n-Butanol |
| Gradient | Optimized to separate triglyceride species (specific gradient to be developed based on the oil matrix) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[5] |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temperature | 95°C[5] |
| ELSD Evaporator Temperature | 56°C[5] |
| Nebulizer Gas (Nitrogen) Pressure | 26 psi[5] |
5. Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Inject the prepared sample solution.
-
Identify the glyceryl trioleate peak in the sample chromatogram based on retention time.
-
Quantify the amount of glyceryl trioleate in the sample using the calibration curve. Other triglyceride peaks can be quantified relative to the glyceryl trioleate standard if their response factors are known or assumed to be similar.
Quantitative Data Summary for HPLC-ELSD
| Parameter | Value | Reference |
| Linearity Range | 4 - 1000 mg/L | [1] |
| Detection Limit | 0.3 - 2 mg/L | [1] |
| Reproducibility (RSD) | < 5% | [1] |
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For triglyceride analysis, derivatization is typically required to increase volatility. Glyceryl trioleate is used as a standard for the quantification of total glycerides or for the identification of fatty acid profiles after hydrolysis and esterification.
Experimental Protocol: Analysis of Total Glycerides in Serum
This protocol describes the determination of total glycerides in a serum sample using glyceryl trioleate as part of an internal standard mixture.
1. Materials and Reagents:
-
Deuterated glyceryl trioleate (e.g., [1,1,2,3,3-²H₅]glycerol trioleate) as an internal standard[8]
-
Chloroform/Methanol (2:1, v/v)[8]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for derivatization
-
Pyridine
-
Heptane
2. Standard and Sample Preparation:
-
Internal Standard Spiking Solution: Prepare a solution containing a known concentration of deuterated glyceryl trioleate.
-
Sample Preparation: To 250 µL of serum, add a fixed amount (e.g., 500 nmol) of the internal standard solution.[8]
-
Extraction: Extract the lipids from the serum using chloroform/methanol (2:1, v/v).[8]
-
Isolation: Isolate the triglyceride fraction using thin-layer chromatography (TLC).
-
Hydrolysis: Perform acid hydrolysis to release the glycerol from the triglycerides.
-
Derivatization: Convert the glycerol to its trimethylsilyl (B98337) (TMS) derivative using MSTFA in pyridine.
3. GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | MET-Biodiesel capillary column[9] |
| Injection | Cool on-column[9] |
| Carrier Gas | Helium |
| Oven Temperature Program | 50°C (1 min), ramp to 180°C at 15°C/min, then to 230°C at 7°C/min, and finally to 380°C at 30°C/min (hold for 10 min) |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) or full scan |
4. Quantification:
-
Monitor the characteristic ions for the TMS-derivatives of unlabeled glycerol and the deuterated internal standard.
-
Calculate the ratio of the peak areas of the analyte to the internal standard.
-
Quantify the amount of triglycerides in the sample by comparing this ratio to a calibration curve prepared with glyceryl trioleate analytical standard.
Quantitative Data Summary for GC-MS
| Parameter | Value | Reference |
| Assay (Purity of Standard) | ≥98.5% (GC) | [4][5][6][7] |
| Relative Standard Deviation (Method) | 2.4% (in the range of 0.4–5.8 mmol/l) | [8] |
Experimental Workflows
Caption: HPLC-ELSD workflow for triglyceride analysis.
Caption: GC-MS workflow for total glyceride analysis.
References
- 1. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]
- 2. agilent.com [agilent.com]
- 3. Reference measurement procedure for total glycerides by isotope dilution GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Determination of serum triglycerides by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Glyceryl Trioleate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl trioleate, a triglyceride of oleic acid, is a versatile and biocompatible excipient widely employed in the development of advanced drug delivery systems.[1] Its lipophilic nature, biodegradability, and status as a "generally recognized as safe" (GRAS) substance make it an ideal candidate for formulating a variety of carriers designed to enhance the bioavailability of poorly water-soluble drugs.[2][3] This document provides detailed application notes and experimental protocols for utilizing glyceryl trioleate in the preparation of Solid Lipid Nanoparticles (SLNs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Nanoemulsions.
Glyceryl trioleate-based formulations offer several advantages, including the potential for controlled and targeted drug release, protection of the active pharmaceutical ingredient (API) from degradation, and improved absorption through lymphatic pathways, thereby bypassing first-pass metabolism.[3][4] These systems are particularly beneficial for delivering lipophilic drugs for a range of therapeutic applications, including cancer therapy, and the treatment of neurodegenerative and infectious diseases.[5]
Applications of Glyceryl Trioleate in Drug Delivery
Glyceryl trioleate is a key component in various lipid-based drug delivery platforms:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers with a solid lipid core, while NLCs are a second generation of these particles that also incorporate a liquid lipid, such as glyceryl trioleate, to create imperfections in the crystal lattice. This modification allows for higher drug loading and prevents drug expulsion during storage.[4][6] These nanoparticles are suitable for parenteral, oral, and topical drug delivery, offering benefits like improved bioavailability and controlled release.[5][6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils (including glyceryl trioleate), surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[7][8][9] This in-situ emulsification enhances the dissolution and absorption of poorly soluble drugs.[8][10] Depending on the resulting droplet size, these systems can be further classified as Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[7]
-
Nanoemulsions: These are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically under 100 nm.[11][12] Glyceryl trioleate can serve as the oil phase in nanoemulsion formulations, which are advantageous for various routes of administration due to their high surface area, leading to improved drug absorption.[12]
-
Liposomes: While not the primary lipid component, glyceryl trioleate and other neutral lipids can be incorporated into the lipid bilayer of liposomes to modify their fluidity and stability.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative parameters for glyceryl trioleate-based drug delivery systems from various studies.
Table 1: Formulation and Physicochemical Characterization of Glyceryl Trioleate-Based Nanoparticles
| Drug | Formulation Type | Lipid Composition | Surfactant/Co-surfactant | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Paclitaxel | SLN | Glyceryl monostearate, Glyceryl trioleate | Poloxamer 188 | 150-250 | -20 to -30 | 1-5 | 80-95 | [15] |
| Curcumin | NLC | Glyceryl behenate, Glyceryl trioleate | Tween 80, Lecithin | 100-200 | -15 to -25 | 2-10 | >90 | [16] |
| Doxorubicin | Nanoemulsion | Glyceryl trioleate | Solutol HS 15 | 50-150 | Slightly negative | 0.5-2 | >95 | [11][12] |
Table 2: In Vitro Drug Release from Glyceryl Oleate-Based Formulations
| Drug | Formulation Type | Release Medium | Time (hours) | Cumulative Release (%) | Reference |
| Cinnarizine | Glyceryl monooleate matrix | Simulated Gastric Fluid (pH 1.2) | 8 | ~80 | [17] |
| Salicylic Acid | GMO/water cubic phase gel | Phosphate Buffer (pH 7.4) | 8 | ~85 | [17][18] |
| Indomethacin | Solid Lipid Microparticles with GMO | Artificial Tear Fluid with Tween 80 | 6 | ~70 | [17] |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using High-Pressure Homogenization
This protocol describes a common method for preparing SLNs where glyceryl trioleate can be a part of the lipid matrix.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, glyceryl behenate)
-
Glyceryl trioleate (as a liquid lipid for NLCs, optional for SLNs)
-
Active Pharmaceutical Ingredient (API), lipophilic
-
Surfactant (e.g., Poloxamer 407, Tween 80)
-
Purified Water
Equipment:
-
High-pressure homogenizer (HPH)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Heating magnetic stirrer
-
Water bath
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid(s) at a temperature 5-10°C above its melting point. If preparing NLCs, add the glyceryl trioleate to the molten solid lipid. Dissolve the lipophilic API in the molten lipid mixture.
-
Preparation of the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 3-5 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Process the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[2] The system should be maintained at the elevated temperature throughout homogenization.[2]
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.[2]
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) via high-pressure homogenization.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a glyceryl trioleate-based SEDDS.
Materials:
-
Glyceryl trioleate (Oil phase)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol, Propylene glycol)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Beakers
Procedure:
-
Solubility Studies: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagram:
-
Prepare various mixtures of the oil (glyceryl trioleate), surfactant, and co-surfactant (S:CoS mix) at different ratios.
-
Titrate each mixture with purified water dropwise while stirring continuously.[2]
-
Observe the mixture for transparency. The point at which the mixture becomes clear indicates the formation of a microemulsion.[2]
-
Plot the percentages of oil, water, and S:CoS on a ternary phase diagram to identify the microemulsion region.[2]
-
-
Preparation of API-loaded SEDDS:
-
Characterization:
-
Allow the formulation to equilibrate at room temperature for 24 hours.
-
Characterize the formulation for droplet size upon emulsification, viscosity, and drug content.[2]
-
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innovationaljournals.com [innovationaljournals.com]
- 6. jddtonline.info [jddtonline.info]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. wjarr.com [wjarr.com]
- 14. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. In vitro drug release mechanism and drug loading studies of cubic phase gels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Glyceryl Trioleate in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceryl trioleate (GTO), also known as triolein, is a triglyceride derived from the esterification of glycerol (B35011) with three units of oleic acid. It is a primary component of many natural oils and is increasingly utilized in cell culture applications to study lipid metabolism, lipid droplet formation, and cellular signaling pathways. These application notes provide detailed protocols for the preparation and use of glyceryl trioleate in cell culture media, methods for quantifying its effects on lipid droplet formation, and insights into its role in modulating cellular signaling pathways, such as the inhibition of matrix metalloproteinase-1 (MMP-1).
Data Presentation
Table 1: Recommended Working Concentrations of Glyceryl Trioleate and Analogues for in Vitro Studies
| Compound | Cell Type | Application | Effective Concentration | Reference |
| Glyceryl Trioleate | Endothelial Cells | Inhibition of oxidized LDL-induced apoptosis | 10 µM | [1] |
| Trilinolein | Vascular Smooth Muscle Cells (A7r5) | Inhibition of PDGF-BB-stimulated cell migration | 5 - 20 µM | [2] |
| Trilinolein | Vascular Smooth Muscle Cells (A7r5) | Inhibition of MMP-2, Ras, MEK, and p-ERK expression | 5 - 20 µM | [2][3] |
Table 2: Quantitative Effects of Trilinolein on Protein Expression in PDGF-BB-Stimulated A7r5 VSMCs
| Treatment | Ras (% reduction) | MEK (% reduction) | p-MEK (% reduction) | p-ERK (% reduction) | MMP-2 (% reduction) |
| 5 µM Trilinolein | 31.83% | 20.67% | 43.60% | 44.80% | 21.00% |
| 10 µM Trilinolein | 37.33% | 15.67% | 43.80% | 52.20% | 18.40% |
| 20 µM Trilinolein | 30.17% | 8.17% | 58.40% | 64.20% | 12.00% |
| Data adapted from a study on Trilinolein, a structurally similar triglyceride to Glyceryl Trioleate.[3] |
Experimental Protocols
Protocol 1: Preparation of Glyceryl Trioleate for Cell Culture
Glyceryl trioleate is insoluble in aqueous solutions and requires a carrier for effective delivery to cells in culture. Two common methods are complexing with bovine serum albumin (BSA) or creating an emulsion with a non-ionic surfactant like Tween 80.
Method A: Complexing with Bovine Serum Albumin (BSA) [2][4]
-
Prepare a stock solution of Glyceryl Trioleate: Dissolve glyceryl trioleate in chloroform (B151607) or ethanol (B145695) to a concentration of 10-50 mg/mL.
-
Dry the lipid: In a sterile glass tube, aliquot the desired amount of the glyceryl trioleate stock solution. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Prepare a BSA solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium. Warm the solution to 37°C.
-
Complexation: Add the warm BSA solution to the tube containing the dried glyceryl trioleate film. The final concentration of glyceryl trioleate can be adjusted as needed (e.g., to create a 10 mM stock solution).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with occasional vortexing to facilitate the complexation of glyceryl trioleate with BSA.
-
Sterilization and Storage: Sterilize the glyceryl trioleate-BSA complex by passing it through a 0.22 µm syringe filter. The solution can be stored at -20°C for future use. Dilute the stock solution in cell culture medium to achieve the desired final concentration for your experiment.
Method B: Emulsification with Tween 80 [5][6][7]
-
Prepare a stock solution of Glyceryl Trioleate: Dissolve glyceryl trioleate in a small amount of ethanol.
-
Prepare a Tween 80 solution: Prepare a 10% (v/v) solution of sterile Tween 80 in PBS or serum-free medium.
-
Emulsification: While vortexing the Tween 80 solution, slowly add the glyceryl trioleate stock solution. The ratio of glyceryl trioleate to Tween 80 can be optimized, but a starting point of 1:1 (v/v) is recommended.
-
Sonication (Optional): For a more uniform emulsion, sonicate the mixture on ice using a probe sonicator.
-
Sterilization and Use: Sterilize the emulsion using a 0.22 µm filter. Dilute the emulsion in cell culture medium to the desired final concentration.
Protocol 2: Induction and Quantification of Lipid Droplets
This protocol describes how to induce the formation of lipid droplets in cultured cells using glyceryl trioleate and subsequently quantify them using fluorescence microscopy.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Treatment: Prepare the desired concentrations of the glyceryl trioleate-BSA complex or emulsion in complete cell culture medium. Remove the existing medium from the cells and add the medium containing glyceryl trioleate. Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Fixation: After incubation, wash the cells twice with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining of Lipid Droplets:
-
Wash the fixed cells three times with PBS.
-
Prepare a staining solution of a lipophilic dye such as Nile Red (e.g., 1 µg/mL in PBS) or BODIPY 493/503 (e.g., 2 µM in PBS).
-
Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.
-
-
Nuclear Staining (Optional): To visualize the cell nuclei, wash the cells with PBS and incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips on glass slides using an appropriate mounting medium. Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen dyes.
-
Image Analysis and Quantification:
Protocol 3: Cell Viability Assay
To determine the cytotoxic effects of glyceryl trioleate, a standard cell viability assay such as the MTT or resazurin (B115843) assay can be performed.[10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a range of concentrations of the glyceryl trioleate-BSA complex or emulsion. Include a vehicle control (BSA or Tween 80 alone).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) and measure the absorbance at 570 nm.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
Glyceryl Trioleate and the Inhibition of MMP-1 via the Ras/MEK/ERK Pathway
Glyceryl trioleate, through its constituent oleic acid, can influence cellular signaling pathways. One notable effect is the potential inhibition of Matrix Metalloproteinase-1 (MMP-1), an enzyme involved in the degradation of extracellular matrix and implicated in processes like cancer metastasis and inflammation. While direct evidence for glyceryl trioleate is still emerging, studies on the structurally similar triglyceride, trilinolein, have shown inhibition of the related MMP-2 via the Ras/MEK/ERK signaling pathway.[2][3] This pathway is a likely target for glyceryl trioleate's action on MMP-1 expression.[13][14]
Caption: Proposed inhibitory pathway of Glyceryl Trioleate on MMP-1 expression.
Experimental Workflow for Studying the Effects of Glyceryl Trioleate
The following diagram outlines the general workflow for investigating the cellular effects of glyceryl trioleate.
Caption: General experimental workflow for GTO studies.
References
- 1. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6670184B2 - Method for producing a lipid emulsion for use in insect cell culture - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LipiD-QuanT: a novel method to quantify lipid accumulation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ERK/MAPK pathways play critical roles in EGFR ligands-induced MMP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Lipase Activity Assays Using Glyceryl Trioleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl trioleate, a triglyceride of oleic acid, serves as a biologically relevant and specific substrate for the determination of lipase (B570770) activity. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, glycerol (B35011), and free fatty acids.[1][2] The measurement of lipase activity is crucial in various fields, including biochemistry, clinical diagnostics, and drug discovery, particularly for screening lipase inhibitors.
These application notes provide detailed protocols for commonly employed methods to assay lipase activity using glyceryl trioleate as the substrate. The methodologies covered include titrimetric, spectrophotometric, and chromatographic assays.
Principle of the Assay
The fundamental principle behind these assays is the lipase-catalyzed hydrolysis of glyceryl trioleate. The rate of this reaction can be quantified by measuring either the disappearance of the substrate or the appearance of its hydrolysis products, primarily free fatty acids and glycerol.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Trioleate [label="Glyceryl Trioleate"]; Lipase [label="Lipase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Products\n(Diglycerides, Monoglycerides,\nFree Fatty Acids, Glycerol)"];
Trioleate -> Lipase [arrowhead=none]; Lipase -> Products [label="Hydrolysis"]; } dot
Data Presentation
The following tables summarize key quantitative data for lipase activity assays using glyceryl trioleate, compiled from various sources.
Table 1: General Reaction Conditions for Lipase Assays
| Parameter | Typical Range | Notes |
| pH | 7.0 - 9.0 | Optimal pH can vary significantly depending on the lipase source.[2][3] |
| Temperature | 25 - 40°C | Enzyme activity is temperature-dependent; 37°C is common for mammalian lipases.[4] |
| Substrate Concentration | 1 - 10 mM | Should be optimized for the specific enzyme and assay conditions. |
| Incubation Time | 5 - 60 minutes | Dependent on enzyme activity and detection method sensitivity.[5] |
Table 2: Comparison of Assay Methods
| Method | Principle | Advantages | Disadvantages |
| Titrimetric | Neutralization of liberated free fatty acids with a standardized base.[3][6] | Simple, inexpensive, and direct measurement of fatty acid release. | Less sensitive, not suitable for high-throughput screening. |
| Spectrophotometric | Colorimetric or fluorometric detection of reaction products.[7][8][9] | High sensitivity, suitable for high-throughput screening, and allows for continuous monitoring.[7][10] | Can be indirect and prone to interference from sample components. |
| Chromatographic | Separation and quantification of substrate and hydrolysis products (e.g., by TLC or GC).[5][11][12] | High specificity and can provide detailed information on product formation.[11][12] | Time-consuming, requires specialized equipment, and not ideal for rapid screening. |
Experimental Protocols
Protocol 1: Titrimetric Assay
This method quantifies the free fatty acids released from the hydrolysis of glyceryl trioleate by titration with a standardized sodium hydroxide (B78521) (NaOH) solution.
Materials:
-
Glyceryl trioleate
-
Gum arabic or other suitable emulsifier
-
Tris-HCl buffer (e.g., 50 mM, pH 7.7)
-
Lipase solution
-
0.01 M NaOH solution, standardized
-
Phenolphthalein (B1677637) or other suitable pH indicator
-
Ethanol
-
Stir plate and stir bar
-
Burette
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a 5% (w/v) solution of gum arabic in distilled water.
-
To 60 mL of the gum arabic solution, add 40 mL of glyceryl trioleate.
-
Homogenize the mixture using a high-speed blender or sonicator to form a stable emulsion.
-
For the assay, mix 50 mL of the olive oil emulsion with 45 mL of the reaction buffer.[6]
-
-
Reaction Mixture:
-
In a reaction vessel (e.g., a beaker), combine 5 mL of the substrate emulsion and 4.5 mL of Tris-HCl buffer.
-
Place the vessel on a stir plate and add a stir bar. Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 0.5 mL of the lipase solution to the reaction mixture.
-
Incubate for a defined period (e.g., 30 minutes) with continuous stirring.
-
-
Titration:
-
Stop the reaction by adding 10 mL of ethanol.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the mixture with 0.01 M NaOH until a faint pink color persists.
-
A blank titration should be performed using a reaction mixture where the lipase solution is added after the ethanol.
-
-
Calculation of Lipase Activity:
-
One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the specified conditions.
-
Activity (U/mL) = [(V_sample - V_blank) * M_NaOH * 1000] / (t * V_enzyme)
-
V_sample = volume of NaOH used for the sample (mL)
-
V_blank = volume of NaOH used for the blank (mL)
-
M_NaOH = molarity of the NaOH solution (mol/L)
-
t = incubation time (min)
-
V_enzyme = volume of the enzyme solution used (mL)
-
-
Protocol 2: Spectrophotometric Assay (Coupled Enzyme Assay)
This assay measures the glycerol released from the hydrolysis of glyceryl trioleate through a series of coupled enzymatic reactions that result in a colored product.
Materials:
-
Glyceryl trioleate emulsion (prepared as in the titrimetric assay)
-
Lipase solution
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like Mg²⁺)
-
Glycerol Kinase (GK)
-
Glycerol-3-Phosphate Oxidase (GPO)
-
Horseradish Peroxidase (HRP)
-
ATP
-
A suitable chromogenic probe (e.g., OxiRed™ or a similar 4-AAP/TOOS system)
-
Glycerol standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of glycerol standards of known concentrations in the assay buffer.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mix containing assay buffer, GK, GPO, HRP, ATP, and the chromogenic probe.
-
-
Enzymatic Reaction:
-
To the wells of a 96-well plate, add a small volume of the glyceryl trioleate emulsion.
-
Add the lipase solution to the sample wells. For a sample blank, add buffer instead of the lipase substrate.[13]
-
Incubate the plate at the desired temperature for a set time (e.g., 30-60 minutes).
-
-
Color Development and Measurement:
-
Add the reaction mix to all wells (standards, samples, and blanks).
-
Incubate for an additional period (e.g., 15-30 minutes) to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for OxiRed™).[10]
-
-
Calculation of Lipase Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Determine the concentration of glycerol produced in the samples using the glycerol standard curve.
-
Calculate the lipase activity based on the amount of glycerol produced over time.
-
Protocol 3: Thin-Layer Chromatography (TLC) Assay
This method allows for the qualitative and semi-quantitative analysis of the hydrolysis of glyceryl trioleate by separating the substrate from its products.
Materials:
-
Glyceryl trioleate emulsion
-
Lipase solution
-
Reaction buffer
-
Silica (B1680970) gel TLC plates
-
Developing solvent (e.g., a mixture of hexane, diethyl ether, and acetic acid)
-
Iodine vapor or other visualization reagent
-
Standards for triolein, diolein, monoolein, and oleic acid
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in the titrimetric assay for various time points.
-
At each time point, stop the reaction by adding a solvent that will also extract the lipids (e.g., a chloroform:methanol mixture).
-
-
Sample Preparation and Spotting:
-
Vortex the mixture and centrifuge to separate the phases.
-
Carefully collect the organic (lower) phase containing the lipids.
-
Concentrate the lipid extract under a stream of nitrogen.
-
Spot a small volume of the concentrated extract and the standards onto a silica gel TLC plate.
-
-
TLC Development and Visualization:
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent to migrate up the plate.
-
Remove the plate and allow it to dry.
-
Visualize the separated lipids by placing the plate in a chamber with iodine vapor or by using another appropriate stain.
-
-
Analysis:
-
The disappearance of the glyceryl trioleate spot and the appearance of spots corresponding to diolein, monoolein, and oleic acid indicate lipase activity.
-
Densitometry can be used for semi-quantitative analysis by comparing the intensity of the product spots to the standards. After 10 minutes of reaction with pancreatic lipase in the presence of high concentrations of triolein, it has been shown that 75% of the released fatty acids originate from the initial hydrolysis of triglycerides to diglycerides.[11][14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial lipases and their industrial applications: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of lipase activity by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 7. Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A spectrophotometric assay for lipase activity utilizing immobilized triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. assaygenie.com [assaygenie.com]
- 11. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay for triacylglycerol lipase by a rapid thin-layer chromatographic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Glycerine Trioleate-Based Nanostructured Lipid Carriers (NLCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lipid-based nanoparticles have emerged as highly promising carriers for therapeutic agents, owing to their biocompatibility, biodegradability, and ability to encapsulate both lipophilic and hydrophilic drugs.[1][2] Nanostructured Lipid Carriers (NLCs) represent a second generation of these systems, developed to overcome the limitations of earlier Solid Lipid Nanoparticles (SLNs), such as low drug loading capacity and potential drug expulsion during storage.[3][4]
NLCs are composed of a blend of solid and liquid lipids, creating a less-ordered or imperfect crystalline matrix.[3][5] The inclusion of a liquid lipid, such as glycerine trioleate (also known as Triolein), is key to this architecture. This compound disrupts the crystal lattice of the solid lipid, creating more space to accommodate drug molecules, thereby enhancing encapsulation efficiency and improving the formulation's stability.[6][7] This document provides detailed methodologies for the formulation and characterization of this compound-based NLCs, primarily focusing on the widely used high-pressure homogenization technique.
Principle of NLC Formulation
The core of an NLC formulation consists of a lipid matrix stabilized by an aqueous surfactant solution. The key innovation in NLCs is the combination of a solid lipid with a spatially incompatible liquid lipid.
-
Solid Lipids: These form the structural backbone of the nanoparticle. Common examples include glyceryl monostearate, glyceryl behenate, stearic acid, and cetyl palmitate.[3][8] The choice of solid lipid influences the particle's melting point, drug release profile, and overall stability.
-
Liquid Lipid (this compound): As a liquid at room and body temperature, this compound acts as an "imperfection agent". When blended with the solid lipid, it forms a nanocrystal structure with numerous defects, which increases the payload of the encapsulated drug and minimizes leakage during storage.[3][6]
-
Surfactants (Emulsifiers): These are crucial for stabilizing the lipid nanoparticles in the aqueous dispersion, preventing particle aggregation.[8] The concentration and type of surfactant affect particle size and stability.[8] Commonly used surfactants include polysorbates (e.g., Tween® 80), poloxamers, and lecithins.[6][9]
The ratio of solid lipid to this compound is a critical parameter that must be optimized to achieve desired characteristics such as high entrapment efficiency and controlled drug release.[10]
Formulation Methodology: High-Pressure Homogenization (HPH)
High-Pressure Homogenization (HPH) is a robust and scalable method for producing NLCs that avoids the use of organic solvents.[8][11] The hot HPH technique is the most common approach and is detailed below.
Caption: Workflow for NLC production using the hot high-pressure homogenization method.
Experimental Protocol: Hot High-Pressure Homogenization
This protocol describes the preparation of a model NLC formulation.
Materials & Equipment:
-
Solid Lipid (e.g., Glyceryl Tristearate)
-
Liquid Lipid (this compound)
-
Surfactant (e.g., Tween® 80)
-
Active Pharmaceutical Ingredient (API, lipophilic)
-
Purified Water
-
High-Pressure Homogenizer
-
High-Shear Stirrer (e.g., Ultra-Turrax)
-
Heating magnetic stirrer or water bath
-
Beakers and standard laboratory glassware
Procedure:
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid, this compound, and the lipophilic API. Place them in a glass beaker and heat to a temperature 5-10°C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, weigh the required amount of surfactant and dissolve it in purified water. Heat this aqueous phase to the same temperature as the lipid phase.[8]
-
Formation of Pre-emulsion: Add the hot aqueous phase to the molten lipid phase while stirring continuously with a high-shear stirrer (e.g., at 600 rpm for 10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.[9]
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature. Homogenize the emulsion at a high pressure (e.g., 500-900 bar) for a set number of cycles (typically 2-3 cycles).[6] Increasing the number of cycles or pressure can reduce particle size, but excessive energy may lead to particle coalescence.
-
Cooling and NLC Formation: The resulting hot nanoemulsion is then cooled down to room temperature. During cooling, the lipid solidifies and recrystallizes, forming the final NLC dispersion.[12] Controlled cooling can be beneficial for product quality.[11]
-
Storage: Store the NLC dispersion at a controlled temperature (e.g., 4°C or 25°C) for further characterization.
Characterization of NLCs
Thorough physicochemical characterization is essential to ensure the quality, stability, and performance of the NLC formulation.[13]
Caption: Standard workflow for the characterization of lipid nanoparticles.
Protocol 1: Particle Size, PDI, and Zeta Potential
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size and Polydispersity Index (PDI), place the diluted sample in a cuvette and measure at a fixed angle (e.g., 90° or 173°) at 25°C. The PDI value indicates the width of the size distribution, with values < 0.3 being acceptable for a homogenous population.[13]
-
For Zeta Potential (ZP), inject the diluted sample into a specific folded capillary cell. The instrument applies an electric field and measures the particle velocity to determine the surface charge. A ZP value greater than |20| mV generally indicates good colloidal stability.[6]
Protocol 2: Entrapment Efficiency (EE) and Drug Loading (LC)
Principle: This method involves separating the free, unencapsulated drug from the NLCs and quantifying both the total drug and the free drug.
Procedure:
-
Separation of Free Drug: Place a known volume of the NLC dispersion into an ultra-centrifugal filter tube (e.g., Amicon®). Centrifuge at high speed (e.g., 10,000 rpm for 30 min) to separate the aqueous supernatant containing the free drug from the NLC pellet.
-
Quantification:
-
Accurately measure the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). This gives the amount of free drug .
-
To determine the total drug , disrupt a known volume of the original NLC dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the drug concentration.
-
-
Calculation:
-
Entrapment Efficiency (EE %) = [(Total Drug - Free Drug) / Total Drug] × 100
-
Drug Loading (LC %) = [(Total Drug - Free Drug) / Total Lipid Weight] × 100
-
Data Presentation: Example Formulations & Properties
The following tables summarize representative data for NLCs formulated with this compound, compiled from various studies.
Table 1: Example Formulations of this compound-Based NLCs
| Component | Role | Example Material | Concentration Range (% w/w) | Reference |
| Solid Lipid | Matrix Former | Glyceryl Tristearate | 4 - 10 | [6] |
| Glyceryl Monostearate | 5 - 15 | [14] | ||
| Liquid Lipid | Imperfection Agent | This compound | 4 - 6 (in a 40:60 ratio with solid lipid) | [6] |
| Surfactant | Emulsifier | Tween 80 (Polysorbate 80) | 0.5 - 5 | [6][9] |
| Soy Lecithin | 1 - 3 | [9] | ||
| Aqueous Phase | Dispersion Medium | Ultrapure Water | q.s. to 100 | [9] |
Table 2: Typical Physicochemical Properties of this compound-Based NLCs
| Parameter | Typical Value Range | Significance | Reference |
| Particle Size (Z-average) | 100 - 300 nm | Affects stability, biodistribution, and cellular uptake | [6][12][15] |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Indicates homogeneity of the nanoparticle population | [6][13] |
| Zeta Potential (ZP) | -20 to -40 mV (for non-cationic lipids) | Predicts long-term colloidal stability against aggregation | [6] |
| Entrapment Efficiency (EE) | > 80% | High values indicate efficient drug encapsulation | [13][14] |
Application Insight: Cellular Delivery
NLCs are effective vehicles for delivering drugs into cells. The process typically involves cellular uptake via endocytosis, followed by the crucial step of endosomal escape to release the therapeutic payload into the cytoplasm where it can exert its effect.
Caption: Generalized pathway of NLC cellular uptake and drug release.
This pathway is particularly relevant for advanced applications like gene delivery, where NLCs can be formulated with cationic lipids to encapsulate nucleic acids and facilitate their release into the cell.[16][17] The lipid composition, including this compound, can influence the fluidity of the nanoparticle and its interaction with endosomal membranes, potentially aiding the escape process.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of a novel solid lipid nanoparticle carrier system based on binary mixtures of liquid and solid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 14. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 15. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factorial Design and Development of Solid Lipid Nanoparticles (SLN) for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Glyceryl Trioleate in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyceryl trioleate, a triglyceride of oleic acid, is a significant component of dietary fats and oils and plays a crucial role in lipid metabolism and energy storage. Its accurate quantification in biological matrices such as plasma, tissues, and gastrointestinal fluids is essential for various research areas, including drug formulation, lipid absorption studies, and metabolic disease research. This document provides detailed protocols for the quantification of glyceryl trioleate using High-Performance Liquid Chromatography (HPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
A robust sample preparation protocol is critical for accurate and reproducible quantification of glyceryl trioleate. The following is a generalized liquid-liquid extraction (LLE) method adaptable for various biological samples.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Phosphate (B84403) Buffer (pH 7.0)
-
Internal Standard (IS) solution (e.g., tripalmitin (B1682551) in a suitable solvent)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 0.1 g (or 0.1 mL) of the biological sample, add a known amount of the internal standard solution.
-
Add a mixture of chloroform and methanol (2:1, v/v) to the sample. A typical ratio is 20 volumes of solvent to 1 volume of sample.
-
Add phosphate buffer (pH 7.0) to the mixture to facilitate phase separation.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at a low speed (e.g., 3000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer (chloroform layer), which contains the lipids.
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis, such as n-hexane/acetone (75:25, v/v) or acetonitrile/isopropanol.[1][2][3]
HPLC-ELSD Method
The HPLC-ELSD method is a robust and widely used technique for the quantification of triglycerides.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed. For example:
-
Solvent A: Hexane/isopropanol/acetic acid (98.9:1:0.1, v/v/v)
-
Solvent B: Isopropanol/acetic acid (99.9:0.1, v/v/v)
-
A gradient program can be optimized to separate glyceryl trioleate from other lipid classes.[4]
-
Alternatively, an isocratic mobile phase of propionitrile (B127096) can be used.
-
-
Flow Rate: 1.0 - 1.5 mL/min.[4]
-
Column Temperature: 30-40°C.[5]
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: Optimized based on mobile phase volatility.
-
Gas Flow Rate (Nitrogen): 350 kPa.[4]
-
HPLC-MS/MS Method
For higher sensitivity and selectivity, HPLC coupled with tandem mass spectrometry (MS/MS) is the preferred method.
Chromatographic Conditions:
-
Column: A C8 or C18 fused-core or sub-2 µm particle size column (e.g., 150 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase: A binary gradient system is typically used.
-
Solvent A: Acetonitrile/Water (e.g., 40:60, v/v) with 10 mM ammonium (B1175870) formate.
-
Solvent B: Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 10 mM ammonium formate.
-
A linear gradient is run over a total time of 15-30 minutes.[7]
-
-
Flow Rate: 0.2-0.3 mL/min.[6]
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Adduct Formation: Ammonium adducts ([M+NH4]+) are commonly monitored for triglycerides.[8]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Collision Energy: Optimized for the specific transition of the parent ion to a product ion.
Data Presentation
The following tables summarize typical quantitative data for the HPLC-based analysis of triglycerides.
Table 1: Method Validation Parameters for HPLC-RI Analysis of Triolein. [5]
| Parameter | Result |
| Linearity (r²) | > 0.9989 |
| Intra-assay CV (%) | 0.3 - 8.3 |
| Intra-assay Accuracy (%) | 94.1 - 105.7 |
| Inter-assay CV (%) | 0.1 - 8.8 |
| Inter-assay Accuracy (%) | 94.1 - 105.7 |
Table 2: Method Validation Parameters for HPLC-MS Analysis of Non-endogenous Lipids. [7]
| Parameter | Result |
| Linearity (r²) | > 0.994 |
| Intra-day Repeatability (RSD %) | 4 - 6 |
| Inter-day Repeatability (RSD %) | 5 - 8 |
Table 3: Repeatability of HPLC-ELSD Analysis of Triglyceride Standards. [4]
| Standard Concentration | Retention Time %RSD | Peak Area %RSD |
| 1.0 µg | 0.4 - 1.1 | 4.9 - 7.1 |
| 5.0 µg | 0.4 - 1.1 | 3.0 - 5.8 |
Mandatory Visualizations
Caption: Workflow for the quantification of glyceryl trioleate.
Caption: Key parameters for analytical method validation.
References
- 1. HPLC-MS Analysis of Glycerol Oleate [mat-test.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. med.und.edu [med.und.edu]
- 8. HPLC-MS Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Employing Glycerine Trioleate in Model Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing glycerine trioleate (triolein) in the creation and study of model membranes. This document details the physicochemical properties of this compound, its applications in forming various model membrane systems, and its influence on membrane characteristics. Detailed experimental protocols for key applications are provided, along with quantitative data and visual workflows to facilitate experimental design and execution.
Introduction to this compound in Model Membranes
This compound, a symmetrical triglyceride derived from glycerol (B35011) and three units of the unsaturated fatty acid oleic acid, is a major component of natural fats and oils, such as olive oil.[1][2] In cell biology, it is the primary constituent of the core of lipid droplets (LDs), which are organelles responsible for storing neutral lipids.[3][4] This makes this compound an essential component for creating realistic model membranes, particularly for studying lipid metabolism, lipid-protein interactions, and the delivery of lipophilic drugs.
Model membranes incorporating this compound are invaluable tools for investigating a range of biological phenomena in a controlled in vitro environment. These models can range from simple lipid monolayers and bilayers to more complex structures like liposomes and model lipid droplets.[5][6][7] The inclusion of this compound allows researchers to mimic the neutral lipid core of LDs and to study the effects of triglycerides on the physical and chemical properties of phospholipid membranes.[8][9]
Physicochemical Properties of this compound
Understanding the physical and chemical characteristics of this compound is crucial for its effective use in model membrane studies.
| Property | Value | Reference |
| Molecular Formula | C57H104O6 | [10][11][12] |
| Molecular Weight | 885.43 g/mol | [10][11] |
| Form | Liquid | |
| Density | 0.91 g/mL (lit.) | [13] |
| Boiling Point | 235-240 °C/18 mmHg (lit.) | [13] |
| Melting Point | -5.5 °C | [13] |
| Solubility | Insoluble in water. Soluble in chloroform (B151607) (0.1 g/mL). | [13][14] |
| Primary Function in Model Membranes | Forms the neutral lipid core of model lipid droplets; modulates membrane fluidity and mechanics. | [5][8] |
Applications of this compound in Model Membrane Studies
This compound is a versatile tool in membrane research with several key applications:
-
Formation of Model Lipid Droplets (mLDs): As the primary component of the lipid droplet core, this compound is essential for creating mLDs.[5][15] These models are used to study lipid droplet biogenesis, the interaction of proteins with the lipid droplet surface, and the mechanisms of lipolysis.[3][5]
-
Modulation of Lipid Bilayer Properties: The incorporation of this compound into phospholipid bilayers has been shown to alter their mechanical properties. It can significantly lower the bending rigidity of the membrane, leading to increased flexibility and fluctuations.[8]
-
Drug Permeability and Delivery Studies: Model membranes containing this compound can be used to assess the permeability of lipophilic drugs.[16][17][18] The presence of a neutral lipid core can influence the partitioning and transport of drugs across the membrane. Triolein (B1671897) emulsions have been shown to increase vascular permeability, suggesting applications in drug delivery across biological barriers like the blood-brain barrier.[16]
-
Investigating Lipid-Protein Interactions: Model systems with this compound are used to study how proteins bind to and function on the surface of lipid droplets and how the lipid environment affects membrane protein structure and function.[19][20][21][22]
-
Phase Behavior of Lipid Mixtures: this compound is used in studies of the phase behavior of complex lipid mixtures, which is important for understanding the formation of domains (e.g., "rafts") in biological membranes.[23][24]
Experimental Protocols
Here are detailed protocols for key experiments involving this compound in model membranes.
This protocol describes the formation of model lipid droplets with a this compound core and a phospholipid monolayer.[5][25]
Materials:
-
This compound (>99% pure)
-
Phospholipids (B1166683) (e.g., DOPC, POPC) dissolved in chloroform
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Glass vials
-
Nitrogen gas stream or vacuum desiccator
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a glass vial, mix the desired amount of phospholipids (e.g., 1-5 mg) dissolved in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas or by using a vacuum desiccator to form a thin lipid film on the bottom of the vial.[26] Ensure the film is completely dry.
-
-
Hydration and Emulsification:
-
Add a specific volume of aqueous buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the phospholipid.[27]
-
Hydrate (B1144303) the lipid film for 30-60 minutes with occasional vortexing to form multilamellar vesicles (MLVs).[26][27]
-
-
Formation of Model Lipid Droplets:
-
Add this compound to the MLV suspension. A common phospholipid to neutral lipid molar ratio is 1:2.[25]
-
Vortex the mixture vigorously for 60 seconds.[5]
-
Bath sonicate the mixture for 10 seconds or until a cloudy emulsion is observed.[5]
-
The resulting suspension contains model lipid droplets. For purification and isolation of adiposomes (unilamellar vesicles with a neutral lipid core), differential centrifugation can be employed.[25]
-
Workflow for Model Lipid Droplet (mLD) Preparation
Caption: Workflow for preparing model lipid droplets.
This protocol outlines the thin-film hydration method to create liposomes with this compound incorporated into the bilayer or core.[26][27]
Materials:
-
Phospholipids (e.g., DPPC, DOPC)
-
This compound
-
Chloroform or a chloroform:methanol mixture (2:1 v/v)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator or nitrogen stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the desired amounts of phospholipids and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
-
Thin Film Formation:
-
Hydration:
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[29]
-
Repeat the extrusion process an odd number of times (e.g., 11-21 times) to ensure a narrow size distribution.
-
Workflow for Liposome Preparation with this compound
Caption: Liposome preparation workflow.
This protocol provides a general framework for assessing the permeability of a drug across a model membrane containing this compound. This can be adapted for various setups, such as Franz diffusion cells or multi-well plate-based assays.
Materials:
-
Liposomes or a supported lipid bilayer containing this compound
-
Permeability support (e.g., polycarbonate membrane for supported bilayers, dialysis membrane for liposome-based assays)
-
Donor and acceptor chambers (e.g., Franz diffusion cell)
-
Drug solution of known concentration in a suitable buffer
-
Analytical equipment to quantify the drug (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Model Membrane Preparation:
-
Prepare the model membrane (e.g., supported lipid bilayer with this compound) on a suitable support.
-
-
Assay Setup:
-
Mount the membrane between the donor and acceptor chambers.
-
Fill the acceptor chamber with a known volume of buffer.
-
Add the drug solution to the donor chamber.
-
-
Permeation Study:
-
At predetermined time intervals, withdraw samples from the acceptor chamber.
-
Replenish the acceptor chamber with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Papp) using the following equation: Papp = Jss / C0 where C0 is the initial drug concentration in the donor chamber.
-
Logical Flow for a Drug Permeability Assay
Caption: Drug permeability assay logical flow.
Quantitative Data Summary
The inclusion of this compound in model membranes affects their physical properties. Below is a summary of some reported quantitative effects.
Table 1: Effect of Cholesterol on the Solubility of Triolein in Phospholipid Bilayers [30]
| Cholesterol/Phospholipid Mole Ratio | Triolein Solubility (mol %) |
| 0 | 2.2 |
| 0.5 | 1.1 |
| 1.0 | 0.15 |
Table 2: Physical Properties of a Triolein-Containing Model Membrane System (Triolein-POPC) [8]
| Property | Pure POPC Membrane | POPC Membrane with Triolein |
| Bending Rigidity | Significantly Higher | Significantly Lower |
| Membrane Fluctuations | Lower | Higher (up to 100 µm) |
| Tendency to Fuse | Higher | Lower (Reluctant to fuse) |
Conclusion
This compound is an indispensable tool for creating biologically relevant model membranes, particularly for studies involving lipid storage, metabolism, and the interaction of lipophilic drugs. Its ability to form the core of model lipid droplets and modulate the properties of phospholipid bilayers provides researchers with a powerful system to investigate complex cellular processes in a controlled environment. The protocols and data presented in these application notes offer a solid foundation for the successful employment of this compound in membrane research. By carefully considering the experimental design and the specific properties of this compound, scientists can gain valuable insights into the intricate world of lipid biology and drug development.
References
- 1. Triolein - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. Physical Characterization of Triolein and Implications for Its Role in Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Methods for making and observing model lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mechanics and dynamics of triglyceride-phospholipid model membranes: Implications for cellular properties and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C57H104O6 | CID 45253964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 14. traquisa.com [traquisa.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Morphologic mechanisms of increased vascular permeability of triolein emulsion to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 18. researchgate.net [researchgate.net]
- 19. Editorial: Effects of Membrane Lipids on Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Membrane proteins bind lipids selectively to modulate their structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inconspicuous Little Allies: How Membrane Lipids Help Modulate Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase behaviour of model triglyceride ternary blends: triolein, tripalmitin and tristearin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02395D [pubs.rsc.org]
- 24. Phase behavior of lipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for using artificial lipid droplets to study the binding affinity of lipid droplet-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 28. avantiresearch.com [avantiresearch.com]
- 29. protobiology.org [protobiology.org]
- 30. Effect of free cholesterol on incorporation of triolein in phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycerine Trioleate in Parenteral Nutrition Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of glycerine trioleate as a primary lipid component in parenteral nutrition (PN) formulations. This document includes detailed information on its physicochemical properties, metabolic fate, and quality control, along with experimental protocols for formulation and analysis.
Introduction to this compound in Parenteral Nutrition
This compound, a triglyceride derived from glycerol (B35011) and three units of oleic acid, is a key long-chain triglyceride (LCT) used in intravenous lipid emulsions (IVLEs).[1][2] IVLEs are a critical component of total parenteral nutrition (TPN), providing a dense source of calories and essential fatty acids to patients who cannot receive adequate nutrition through enteral routes.[3][4][5] The oleic acid in this compound is a monounsaturated omega-9 fatty acid that serves as a significant energy source and plays a role in various cellular signaling pathways.[2][6][7]
Physicochemical Properties and Formulation Data
The stability and safety of parenteral nutrition admixtures are paramount. The physical characteristics of the lipid emulsion, particularly droplet size, are critical quality attributes to prevent adverse clinical events.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C57H104O6 | [9] |
| Molecular Weight | 885.4 g/mol | [9] |
| Appearance | Clear, yellowish oily liquid | [9] |
| Solubility | Insoluble in water; soluble in ether, chloroform | [9] |
Table 2: Typical Composition of a this compound-Based Lipid Emulsion (20%) for Parenteral Nutrition
| Component | Concentration (w/v) | Purpose | Reference |
| This compound (as part of Soybean or Olive Oil) | 20% | Energy source, fatty acid supply | [10] |
| Egg Yolk Phospholipids (B1166683) | 1.2% | Emulsifier | [10] |
| Glycerin | 2.25% | Isotonicity agent | [10] |
| Sodium Hydroxide (B78521) | q.s. to pH ~8 | pH adjustment | [11] |
| Water for Injection | q.s. to 100% | Vehicle | [5] |
Metabolic Fate of this compound
Upon intravenous administration, the lipid emulsion particles mimic the behavior of natural chylomicrons.[12][13] The core triglycerides, including this compound, are hydrolyzed by lipoprotein lipase (B570770) (LPL) located on the endothelial surface of capillaries. This process releases fatty acids and monoglycerides, which are then taken up by peripheral tissues for energy or storage.[1][13] The remnant particles are subsequently cleared by the liver.[13]
Metabolic pathway of this compound from a parenteral lipid emulsion.
Oleic Acid Signaling Pathway
Oleic acid, the fatty acid component of this compound, is not merely an energy substrate but also a signaling molecule. It has been shown to stimulate the cAMP/protein kinase A (PKA) pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex, which in turn enhances fatty acid oxidation.[6]
Signaling pathway of oleic acid in promoting fatty acid oxidation.
Experimental Protocols
Preparation of a this compound-Based Lipid Emulsion (Laboratory Scale)
This protocol describes the preparation of a basic lipid emulsion using high-pressure homogenization.
Materials:
-
This compound (or high-oleic oil source)
-
Egg yolk phospholipids (emulsifier)
-
Glycerin
-
Sodium hydroxide solution (0.1 N)
-
Water for Injection (WFI)
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Prepare the Aqueous Phase: Dissolve glycerin in WFI. Adjust the pH to approximately 8.0 with sodium hydroxide solution. Heat the solution to 60-70°C.[11]
-
Prepare the Oil Phase: Heat the this compound and egg yolk phospholipids to 60-70°C and stir until the phospholipids are fully dispersed.
-
Create a Coarse Emulsion: While maintaining the temperature, slowly add the oil phase to the aqueous phase under continuous agitation with a high-shear mixer to form a coarse emulsion.[11]
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at an optimized pressure and number of cycles to achieve the desired droplet size distribution.[14]
-
Cooling and Storage: Allow the resulting nanoemulsion to cool to room temperature. Store at 4°C.
Workflow for laboratory-scale preparation of a lipid emulsion.
Quality Control: Particle Size Analysis
Particle size is a critical parameter for the stability and safety of IVLEs. The United States Pharmacopeia (USP) chapter <729> provides guidance on this.[15]
Table 3: USP <729> Criteria for Lipid Emulsion Stability
| Parameter | Specification | Reference |
| Mean Droplet Size (MDS) | Must not exceed 500 nm | [16] |
| Percentage of Fat Globules >5 µm (PFAT5) | Cannot exceed 0.05% | [16] |
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the lipid emulsion with WFI to an appropriate concentration to achieve a suitable count rate for the DLS instrument. Ensure the dilution factor does not alter the particle size.[15]
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the z-average mean droplet diameter and the polydispersity index (PDI). For PFAT5, a light obscuration or single-particle optical sizing method is typically required.
Quantification of this compound by HPLC
This protocol outlines a method for quantifying this compound in a lipid emulsion using High-Performance Liquid Chromatography with a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector.[17][18]
Materials and Equipment:
-
HPLC system with a C18 reversed-phase column
-
Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector
-
Mobile Phase: Acetonitrile/Methanol/Tetrahydrofuran (40:40:20 v/v/v)[17]
-
This compound standard
-
Lipid emulsion sample
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in an appropriate solvent (e.g., ethanol). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the lipid emulsion sample with the same solvent used for the standards.
-
HPLC Analysis:
-
Quantification:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Stability of this compound Formulations
The stability of "all-in-one" TPN admixtures is a complex issue influenced by pH, electrolyte concentration, and the composition of amino acids and glucose.[19][20]
Table 4: Factors Affecting the Stability of Lipid Emulsions in TPN Admixtures
| Factor | Effect on Stability | Reference |
| Low pH (<5.0) | Destabilizes the emulsion | [19] |
| High Electrolyte Concentration | Can disrupt the emulsion | [19] |
| Divalent Cations (e.g., Ca2+) | High potential for destabilization | [8] |
| Amino Acid Concentration | Final concentration should be ≥4% | [16] |
| Dextrose Concentration | Final concentration should be ≥10% | [16] |
| Storage Temperature | Refrigeration (4°C) enhances long-term stability | [20][21] |
Protocol: Stability Testing
-
Preparation of Admixtures: Prepare the TPN admixtures containing the this compound-based lipid emulsion under aseptic conditions.
-
Storage: Store the admixtures under different conditions (e.g., 4°C and 25°C) for a defined period (e.g., up to 28 days).[20]
-
Sampling: At specified time points (e.g., day 1, 7, 14, 28), withdraw samples for analysis.
-
Analysis:
-
Visual Inspection: Check for any signs of phase separation, creaming, or discoloration.
-
pH Measurement: Monitor the pH of the admixture.
-
Particle Size Analysis: Determine the mean droplet size and the percentage of large-diameter fat globules as described in Protocol 5.2.
-
Chemical Analysis: Quantify this compound and potential degradation products using the HPLC method described in Protocol 5.3.[18]
-
In Vitro Models for Studying this compound Metabolism
Primary human hepatocytes are considered the gold standard for in vitro liver cell culture models to study lipid metabolism.[22] However, liver cell lines such as HepG2 are also widely used.[22][23]
Protocol: In Vitro Hepatocyte Culture Model
-
Cell Culture: Culture primary human hepatocytes or a suitable cell line (e.g., HepG2) in appropriate media.
-
Treatment: Prepare a sterile lipid emulsion containing this compound and add it to the cell culture medium at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Analysis:
-
Cell Viability: Assess cell viability using assays such as MTT or LDH.
-
Lipid Uptake: Quantify the uptake of fatty acids by the cells using radiolabeled or fluorescently tagged lipids.
-
Metabolic Assays: Measure parameters such as intracellular triglyceride accumulation, beta-oxidation rates, and the expression of genes involved in lipid metabolism.
-
References
- 1. Lipid emulsions – Guidelines on Parenteral Nutrition, Chapter 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Parenteral Nutrition and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bapen.org.uk [bapen.org.uk]
- 6. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. AC-36812 - glycerine-trioleate-98 | 122-32-7 | CymitQuimica [cymitquimica.com]
- 10. med.virginia.edu [med.virginia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Composition and Functionality of Lipid Emulsions in Parenteral Nutrition: Examining Evidence in Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and metabolic fate of triacylglycerol- and phospholipid-rich particles of commercial parenteral fat emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A HPLC method to monitor the occurrence of lipid peroxidation in intravenous lipid emulsions used in parenteral nutrition using in-line UV and charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Stability of a lipid emulsion in formulations for total parenteral nutrition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term stability of lipid emulsions with parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stability of commercial parenteral lipid emulsions repacking to polypropylene syringes | PLOS One [journals.plos.org]
- 22. Cell sources for in vitro human liver cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Glycerol Trioleate in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common methods for radiolabeling glycerol (B35011) trioleate (also known as triolein), a key triglyceride used in metabolic research. The protocols outlined below are intended to guide researchers in the synthesis, purification, and application of radiolabeled triolein (B1671897) for in vitro and in vivo studies of lipid metabolism.
Introduction
Glycerol trioleate is a triglyceride composed of a glycerol backbone and three units of the unsaturated fatty acid, oleic acid. Radiolabeled glycerol trioleate serves as a critical tracer for investigating various aspects of lipid metabolism, including digestion, absorption, transport in lipoproteins, storage in adipose tissue, and utilization by various organs. The choice of radioisotope depends on the specific research question, the required specific activity, and the desired metabolic fate to be traced. The most commonly employed radioisotopes for labeling glycerol trioleate are Tritium (B154650) (³H), Carbon-14 (¹⁴C), and Iodine-125 (¹²⁵I).
Methods for Radiolabeling Glycerol Trioleate
There are three primary methods for radiolabeling glycerol trioleate, each with its own advantages and considerations.
Tritium (³H) Labeling
Tritium labeling is a versatile method that can be used to label either the glycerol backbone or the oleic acid chains of triolein.[1] Due to its low-energy beta emission, tritium is suitable for a wide range of in vitro assays, including receptor binding and cellular uptake studies.[2]
Labeling Position:
-
[2-³H]Glycerol: Labeling the glycerol backbone allows for tracing the fate of the entire triglyceride molecule and its subsequent metabolism to glycerol-3-phosphate.
-
[9,10-³H]Oleic acid: Labeling the fatty acid chains is useful for studying fatty acid uptake, oxidation, and re-esterification into other lipids.
General Synthesis Approach: The synthesis of [³H]glycerol trioleate typically involves the esterification of [³H]glycerol with oleic acid or the esterification of glycerol with [³H]oleic acid. Catalytic reduction of a precursor containing a double or triple bond with tritium gas is a common method for introducing tritium into the oleic acid moiety.
Carbon-14 (¹⁴C) Labeling
Carbon-14 is a beta emitter with a long half-life, making it an ideal choice for long-term metabolic studies, including absorption, distribution, metabolism, and excretion (ADME) studies in drug development.[3][4] A key advantage of ¹⁴C-labeling is its metabolic stability, as the carbon-carbon bonds are not susceptible to exchange reactions.[2]
Labeling Position:
-
[¹⁴C(U)]Glycerol: Uniformly labeling the glycerol backbone provides a stable tracer for the glycerol component.
-
[1-¹⁴C]Oleic acid: Labeling the carboxyl carbon of the oleic acid chains allows for the sensitive detection of fatty acid metabolism, including its release as ¹⁴CO₂ during oxidation.[5]
General Synthesis Approach: The synthesis of [¹⁴C]glycerol trioleate is typically achieved through the esterification of glycerol with [¹⁴C]oleic acid or by starting with [¹⁴C]glycerol.[6] The synthesis of the labeled precursors themselves can be complex, often involving multi-step chemical reactions.
Iodine-125 (¹²⁵I) Labeling
Radioiodination is a method that targets the double bonds of the oleic acid moieties in glycerol trioleate. Iodine-125 is a gamma emitter, which allows for non-invasive imaging techniques.
Labeling Position: The iodine atom is added across the double bond of the oleic acid chains.
General Synthesis Approach: Radioiodination is typically achieved through an electrophilic addition reaction using a radioiodine source such as Na¹²⁵I and an oxidizing agent.[7] However, it is important to note that commercially available radioiodinated triolein has been reported to contain impurities such as diglycerides and monoglycerides.[8] Therefore, rigorous purification after labeling is crucial.
Quantitative Data Summary
The following table summarizes key quantitative data for commercially available radiolabeled glycerol trioleate.
| Radioisotope | Label Position | Specific Activity | Radiochemical Purity |
| Tritium (³H) | [9,10-³H(N)] | 30 - 120 Ci/mmol[9] | >97%[9] |
| Carbon-14 (¹⁴C) | [carboxyl-¹⁴C] | 80 - 120 mCi/mmol[10] | Not specified |
| Carbon-14 (¹⁴C) | [glycerol-¹⁴C(U)] | 50 - 100 mCi/mmol[11] | Not specified |
| Iodine-125 (¹²⁵I) | Oleic acid chain | Variable (synthesis dependent) | Purification required |
Experimental Protocols
Protocol 1: Purification of Radiolabeled Glycerol Trioleate by HPLC
Objective: To purify the synthesized or commercially obtained radiolabeled glycerol trioleate from unreacted precursors and byproducts.
Materials:
-
Crude radiolabeled glycerol trioleate solution
-
HPLC system with a radioactivity detector
-
Reversed-phase C18 HPLC column
-
Mobile phase: Ethanol:Acetonitrile (80:20 v/v)[9]
-
Scintillation vials and scintillation cocktail
-
Nitrogen gas stream
Procedure:
-
Sample Preparation: Dissolve the crude radiolabeled glycerol trioleate in a small volume of the mobile phase.
-
HPLC Separation:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate.
-
Inject the prepared sample onto the column.
-
Monitor the elution profile using both a UV detector (for unlabeled standards) and a radioactivity detector.
-
-
Fraction Collection: Collect the fractions corresponding to the radioactive peak of glycerol trioleate into clean vials.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under a gentle stream of nitrogen gas.
-
Purity Analysis:
-
Re-dissolve a small aliquot of the purified product in the mobile phase and inject it into the HPLC system to confirm its radiochemical purity.
-
Perform liquid scintillation counting on a known amount of the purified product to determine its specific activity.
-
-
Storage: Store the purified radiolabeled glycerol trioleate in an appropriate solvent (e.g., toluene:ethanol 1:1) at -20°C under an inert atmosphere.[9]
Protocol 2: In Vitro Lipolysis Assay
Objective: To measure the activity of lipases on radiolabeled glycerol trioleate.
Materials:
-
Purified radiolabeled glycerol trioleate (e.g., [³H]triolein)
-
Unlabeled glycerol trioleate
-
Lipase (B570770) source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
-
Extraction solution (e.g., methanol:chloroform:heptane mixture)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate by emulsifying a mixture of radiolabeled and unlabeled glycerol trioleate in the assay buffer containing BSA. Sonication can be used to create a stable emulsion.
-
Reaction Setup:
-
In a microcentrifuge tube, add the lipase source to the pre-warmed assay buffer.
-
Initiate the reaction by adding the substrate emulsion.
-
Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding the extraction solution. This will partition the unhydrolyzed triglycerides from the released fatty acids.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The released radiolabeled fatty acids will be in the upper aqueous phase, while the unhydrolyzed radiolabeled triolein will remain in the lower organic phase.
-
Quantification:
-
Carefully transfer an aliquot of the upper aqueous phase to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Calculation: Calculate the amount of released fatty acids based on the specific activity of the radiolabeled glycerol trioleate.
Protocol 3: Cellular Uptake Assay
Objective: To measure the uptake of radiolabeled glycerol trioleate by cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes)
-
Purified radiolabeled glycerol trioleate (e.g., [¹⁴C]triolein)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Wash buffer (e.g., ice-cold phosphate-buffered saline, PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation vials and scintillation cocktail
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare a labeling medium by dispersing the radiolabeled glycerol trioleate in the assay buffer. The use of a carrier protein like albumin may be necessary to solubilize the lipid.
-
Uptake Experiment:
-
Remove the culture medium from the cells and wash them once with the assay buffer.
-
Add the labeling medium to each well.
-
Incubate the cells at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, quickly aspirate the labeling medium.
-
Wash the cells multiple times with ice-cold wash buffer to remove any unbound radiolabel.
-
-
Cell Lysis and Quantification:
-
Add cell lysis buffer to each well to lyse the cells and solubilize the cellular contents.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the radioactivity counts.
-
Express the results as the amount of radiolabeled triolein taken up per milligram of cell protein over time.
-
Visualizations
Caption: Workflow for radiolabeling glycerol trioleate.
Caption: In vitro lipolysis assay workflow.
Caption: Cellular uptake assay workflow.
References
- 1. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. protocols.io [protocols.io]
- 5. 14C-triolein breath test as a rapid and convenient screening test for fat malabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of [14C]glycerol from [14C]glucose in the rat and hamster duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impurity of radioiodinated triolein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Triolein, [Carboxyl-14C]-, 250µCi (1.85MBq) | Revvity [revvity.com]
- 11. American Radiolabeled Chemicals Inc TRIOLEIN-GLY-14C(U) 250UC, Quantity: | Fisher Scientific [fishersci.com]
Glyceryl Trioleate: Application Notes and Protocols for Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceryl trioleate, the triglyceride of oleic acid, is a versatile and widely utilized excipient in the cosmetic and pharmaceutical industries. Its biocompatibility, emollient properties, and ability to act as a solvent and penetration enhancer make it a valuable component in a diverse range of topical and oral formulations. This document provides detailed application notes and experimental protocols for the use of glyceryl trioleate in creams, self-emulsifying drug delivery systems (SEDDS), and nanoparticles.
Physicochemical Properties and Functions
Glyceryl trioleate is a clear, colorless to yellowish oily liquid.[1] It is insoluble in water but soluble in organic solvents like chloroform (B151607), ether, and carbon tetrachloride, and slightly soluble in alcohol.[2][3] Its primary functions in cosmetic and pharmaceutical formulations include:
-
Emollient: It forms a film on the skin, moisturizing and softening it.[2]
-
Viscosity-Controlling Agent: It helps to achieve the desired thickness in products like lotions and creams.[2]
-
Solvent and Solubilizer: It can dissolve or disperse active pharmaceutical ingredients (APIs) and other lipophilic compounds.[2]
-
Emulsifier and Emulsion Stabilizer: It aids in the formation and stabilization of emulsions.[2]
-
Skin Penetration Enhancer: Its hydrolysis product, oleic acid, can enhance the permeation of active ingredients through the stratum corneum.
Quantitative Data
A summary of key quantitative data for glyceryl trioleate is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Glyceryl Trioleate
| Property | Value | Reference(s) |
| Molecular Formula | C₅₇H₁₀₄O₆ | [4] |
| Molecular Weight | 885.43 g/mol | [4] |
| Appearance | Clear, colorless to yellowish oily liquid | [2] |
| Boiling Point | 235-240 °C at 18 mmHg | [2] |
| Density | 0.91 g/mL at 25 °C | [2] |
| Melting Point | 5 °C | [5] |
| Solubility | Insoluble in water; Soluble in chloroform (0.1 g/mL), ether, carbon tetrachloride; Slightly soluble in alcohol. | [2][3][5] |
Table 2: Typical Concentration Ranges of Glyceryl Trioleate in Formulations
| Formulation Type | Typical Concentration Range (%) | Reference(s) |
| Cosmetic Creams and Lotions | 1 - 10% | [6] |
| Pharmaceutical Ointments | 5 - 20% | [2] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | 20 - 60% (as part of the oil phase) | [7] |
| Nanoparticle Formulations | 5 - 30% (as part of the lipid matrix) | [8] |
Mechanism of Action in Skin Barrier Function and Penetration Enhancement
Glyceryl trioleate itself does not directly interact with signaling pathways. However, upon topical application, it can be hydrolyzed by skin enzymes into glycerol (B35011) and oleic acid, which have well-documented effects on skin barrier function and permeability.
Role of Glycerol in Skin Hydration
Glycerol is a natural humectant that plays a crucial role in skin hydration. It is transported into epidermal cells via aquaporin-3 (AQP3) channels. This influx of glycerol increases the water content of the stratum corneum, improving skin hydration and elasticity.[1][9][10][11][12]
Caption: Glycerol transport via AQP3 enhances skin hydration.
Role of Oleic Acid in Penetration Enhancement
Oleic acid is a known penetration enhancer that transiently disrupts the highly organized lipid structure of the stratum corneum. It is believed to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are involved in regulating epidermal differentiation and lipid metabolism. This can lead to a temporary fluidization of the lipid bilayers, increasing the permeability of the skin to other molecules.[13][14][15]
Caption: Oleic acid enhances skin permeability via PPAR activation.
Experimental Protocols
The following are detailed protocols for the preparation of an oil-in-water (O/W) cream, a self-emulsifying drug delivery system (SEDDS), and lipid nanoparticles using glyceryl trioleate.
Preparation of an Oil-in-Water (O/W) Cream
This protocol describes the preparation of a basic O/W moisturizing cream.
Materials:
-
Oil Phase:
-
Glyceryl Trioleate: 5.0% w/w
-
Cetyl Alcohol: 3.0% w/w
-
Stearic Acid: 2.0% w/w
-
Glyceryl Stearate: 2.0% w/w
-
-
Aqueous Phase:
-
Deionized Water: 86.5% w/w
-
Glycerin: 1.0% w/w
-
Triethanolamine (B1662121): 0.5% w/w
-
-
Preservative:
-
Phenoxyethanol: q.s.
-
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh all components of the oil phase into a clean, dry beaker.
-
Heat the beaker in a water bath to 75-80°C until all components are completely melted and the mixture is uniform.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, weigh the deionized water and glycerin.
-
Heat the aqueous phase in a water bath to 75-80°C.
-
Add the triethanolamine to the heated aqueous phase and stir until dissolved.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring continuously with a homogenizer at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse emulsion.
-
-
Homogenization and Cooling:
-
Increase the homogenization speed (e.g., 10,000 rpm) for another 5 minutes to reduce the droplet size and form a stable emulsion.
-
Begin cooling the emulsion while stirring gently with an overhead stirrer.
-
-
Addition of Preservative and Final Mixing:
-
When the temperature of the emulsion cools to below 40°C, add the preservative.
-
Continue stirring until the cream reaches room temperature and has a uniform consistency.
-
-
Final Product:
-
Transfer the cream to a suitable container.
-
Caption: Workflow for the preparation of an O/W cream.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a liquid SEDDS formulation for enhancing the oral bioavailability of a poorly water-soluble drug.
Materials:
-
Oil Phase: Glyceryl Trioleate: 40% w/w
-
Surfactant: Polysorbate 80 (Tween 80): 40% w/w
-
Co-surfactant: Propylene (B89431) Glycol: 20% w/w
-
API: Poorly water-soluble drug (e.g., Cinnarizine): q.s. (up to saturation)
Procedure:
-
Solubility Study:
-
Determine the saturation solubility of the API in the individual components (glyceryl trioleate, Tween 80, propylene glycol) and their mixtures to select the optimal formulation.
-
-
Preparation of the SEDDS Pre-concentrate:
-
Accurately weigh the glyceryl trioleate, Tween 80, and propylene glycol into a glass vial.
-
Heat the mixture to 40-50°C on a magnetic stirrer to ensure homogeneity.
-
Add the pre-weighed API to the mixture and stir until it is completely dissolved.
-
The resulting mixture should be a clear, isotropic liquid.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Test: Add 1 mL of the SEDDS pre-concentrate to 250 mL of deionized water in a beaker with gentle agitation. Observe the formation of the emulsion and assess its appearance (clear, bluish-white, or milky).
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
Zeta Potential Measurement: Measure the zeta potential of the emulsion to assess its stability.
-
References
- 1. pnas.org [pnas.org]
- 2. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Triolein - Wikipedia [en.wikipedia.org]
- 6. swonlab.com [swonlab.com]
- 7. Development of lipid-based SEDDS using digestion products of long-chain triglyceride for high drug solubility: Formulation and dispersion testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2250.care [2250.care]
- 10. mdpi.com [mdpi.com]
- 11. harworldbio.com [harworldbio.com]
- 12. jcadonline.com [jcadonline.com]
- 13. New Insights into the Role of PPARγ in Skin Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxisome proliferator-activated receptors (PPARs) and the human skin: importance of PPARs in skin physiology and dermatologic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Accelerated Barrier Repair in Human Skin Explants Induced with a Plant-Derived PPAR-α Activating Complex via Cooperative Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Glyceryl Trioleate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing glyceryl trioleate (GTO) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl trioleate (GTO) and why is its solubility a challenge in in vitro assays?
Glyceryl trioleate, also known as triolein, is a triglyceride composed of a glycerol (B35011) backbone esterified with three oleic acid units.[1][2] It is a primary component of many natural oils, such as olive oil.[1] GTO is highly hydrophobic and practically insoluble in water, which presents a significant challenge for its use in aqueous-based in vitro assays, such as cell culture and enzyme assays.[3]
Q2: What are the common methods for solubilizing GTO for in vitro use?
The most common methods for solubilizing GTO involve the use of organic solvents, detergents to form emulsions or micelles, or the preparation of lipid nanoparticles. The choice of method depends on the specific requirements of the assay, including the target cell type or enzyme and the required concentration of GTO.
Q3: Which organic solvents can be used to dissolve GTO?
GTO is soluble in chlorinated solvents like chloroform (B151607) and in other organic solvents such as ether and carbon tetrachloride.[3][4] It is only slightly soluble in alcohol.[3] For cell culture applications, DMSO and ethanol (B145695) are commonly used as initial solvents for hydrophobic compounds.[5] However, the final concentration of these solvents in the assay medium must be kept low to avoid cytotoxicity.[5]
Q4: How do detergents help in solubilizing GTO?
Detergents are amphipathic molecules that can emulsify fats in aqueous solutions.[6] Above a certain concentration, known as the critical micelle concentration (CMC), detergent monomers self-assemble into micelles.[6] The hydrophobic tails of the detergent molecules form the core of the micelle, which can encapsulate hydrophobic molecules like GTO, while the hydrophilic heads interact with the aqueous environment, effectively "dissolving" the GTO.[6]
Q5: What are some commonly used detergents for solubilizing lipids like GTO?
Non-ionic detergents such as Tween 20 and Triton X-100 are frequently used in biochemical assays.[6][7] Tween 20 is often used as an emulsifying agent for preparing stable oil-in-water emulsions and as a blocking agent in immunoassays.[7] Triton X-100 is also effective in solubilizing lipids and membrane proteins.
Troubleshooting Guide: GTO Precipitation in In Vitro Assays
Issue 1: Precipitation upon addition of GTO stock solution to aqueous media.
| Possible Cause | Recommended Solution |
| High final concentration of GTO. | Determine the optimal working concentration of GTO for your specific assay through a dose-response experiment. |
| Inadequate mixing. | Add the GTO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[8] |
| Low temperature of the medium. | Pre-warm the aqueous medium to 37°C before adding the GTO stock solution.[8] |
| High concentration of organic solvent in the final solution. | Keep the final concentration of organic solvents such as DMSO or ethanol as low as possible, typically below 0.5% (v/v), to avoid both precipitation and cytotoxicity.[5] |
Issue 2: Cloudiness or precipitation observed after a period of incubation.
| Possible Cause | Recommended Solution |
| Instability of the GTO emulsion over time. | Prepare fresh GTO emulsions for each experiment. If long-term stability is required, consider optimizing the formulation with different stabilizers or preparing solid lipid nanoparticles. |
| Interaction with media components. | Serum proteins or salts in the cell culture medium can destabilize GTO emulsions. Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. |
| Changes in pH. | Ensure that the pH of your assay medium is stable throughout the experiment by using appropriate buffering agents. |
Quantitative Data on Solubilizing Agents
The following table summarizes key properties of commonly used solvents and detergents for solubilizing GTO. Precise quantitative solubility data for GTO in these specific systems for in vitro assays is not extensively published; therefore, general observations and typical working concentrations are provided.
| Solubilizing Agent | Type | Critical Micelle Concentration (CMC) | Typical Working Concentration for Lipid Solubilization | Notes on Cytotoxicity/Compatibility |
| Dimethyl Sulfoxide (B87167) (DMSO) | Organic Solvent | Not Applicable | < 0.5% (v/v) in final medium | Can be toxic to cells at higher concentrations.[5] |
| Ethanol | Organic Solvent | Not Applicable | < 0.5% (v/v) in final medium | Can be toxic to cells at higher concentrations.[5] |
| Tween 20 (Polysorbate 20) | Non-ionic Detergent | ~60 mg/L | 0.05% - 0.5% (v/v) | Generally considered mild and non-denaturing to proteins.[6][7] |
| Triton X-100 | Non-ionic Detergent | ~0.24 mM | Varies depending on application | Can be cytotoxic and may interfere with certain enzyme assays. |
| Taurocholic Acid Sodium Salt | Bile Salt (Anionic Detergent) | Varies with conditions | Used in combination with phospholipids (B1166683) for micelle formation | A biological surfactant often used in lipase (B570770) assays. |
| L-α-Phosphatidylcholine | Phospholipid | Not Applicable | Used in combination with bile salts to form micelles | A natural component of cell membranes, generally biocompatible. |
Experimental Protocols
Protocol 1: Preparation of a Glyceryl Trioleate Emulsion for Lipase Assays
This protocol is adapted from a method for preparing a GTO substrate for porcine pancreatic lipase activity assays.[9]
Materials:
-
Glyceryl trioleate (GTO)
-
Chloroform
-
L-α-Phosphatidylcholine
-
Ethanol
-
Taurocholic Acid Sodium Salt
-
Tris-HCl buffer (13 mM, pH 8.0, with 150 mM NaCl and 3 mM CaCl₂)
Procedure:
-
Prepare Stock Solutions:
-
GTO solution: Dissolve 1.0 g of GTO in 6.25 mL of chloroform.
-
L-α-Phosphatidylcholine solution: Prepare a 100 mg/mL solution in ethanol.
-
-
Emulsion Preparation:
-
In a glass tube, combine 200 µL of the GTO solution and 200 µL of the L-α-Phosphatidylcholine solution.
-
Evaporate the solvents (chloroform and ethanol) under a stream of nitrogen gas.
-
Add 10 mg of Taurocholic Acid Sodium Salt and 9 mL of cold Tris-HCl buffer to the tube.
-
Vortex the tube for 20 seconds to form a suspension.
-
Sonicate the suspension on ice using an ultrasonic homogenizer for 5 minutes to create a stable micelle solution.[9]
-
Protocol 2: General Method for Preparing GTO for Cell-Based Assays
This protocol provides a general guideline for preparing GTO for addition to cell culture media. The final concentration of GTO and the organic solvent must be optimized for the specific cell line and experimental conditions to avoid cytotoxicity.
Materials:
-
Glyceryl trioleate (GTO)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve GTO in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). Gentle warming may be necessary to fully dissolve the GTO.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If the final desired concentration is very low, prepare an intermediate dilution of the GTO stock solution in the same organic solvent.
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm the cell culture medium or PBS to 37°C.
-
While gently vortexing or swirling the medium, add the GTO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) is below the cytotoxic level for your cells (typically <0.5%).[5]
-
-
Visual Inspection:
-
Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to the cells.
-
Visualizations
Signaling Pathway: Hormonal Regulation of Lipolysis in Adipocytes
The breakdown of triglycerides, such as glyceryl trioleate, in adipocytes is a tightly regulated process known as lipolysis. This pathway is primarily stimulated by hormones like epinephrine.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Distinct Mechanisms Regulate ATGL-Mediated Adipocyte Lipolysis by Lipid Droplet Coat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. bosterbio.com [bosterbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simultaneous Assessment of Uptake and Metabolism in Rat Hepatocytes: A Comprehensive Mechanistic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
preventing oxidation and degradation of glycerine trioleate during storage
Technical Support Center: Glyceryl Trioleate Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation and degradation of glyceryl trioleate during storage.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl trioleate and why is its stability important?
Glyceryl trioleate is a triglyceride, an ester derived from glycerol (B35011) and three units of oleic acid.[1] It is a primary component of many natural oils and fats, including olive oil.[2] In pharmaceutical and research applications, its stability is critical as degradation can lead to the formation of impurities, affecting experimental outcomes, product efficacy, and safety.[3]
Q2: What are the primary causes of glyceryl trioleate degradation during storage?
The primary cause of degradation is oxidation, particularly lipid peroxidation, which is initiated by factors such as exposure to oxygen, light, and elevated temperatures.[4][5] Hydrolysis, the breakdown of the ester linkages in the presence of moisture, can also occur.
Q3: What are the ideal storage conditions for glyceryl trioleate?
To ensure stability, glyceryl trioleate should be stored in a cool, dry place, protected from light and air.[5][6] Recommended storage temperatures are typically -20°C for long-term storage and 2-8°C for short-term use. It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
Q4: What are the visible signs of glyceryl trioleate degradation?
Degradation of glyceryl trioleate can be indicated by a change in color from clear or pale yellow to a darker yellow or brownish hue.[5] The development of a rancid odor is another common sign of oxidative degradation. An increase in viscosity may also be observed.
Q5: Which antioxidants can be used to stabilize glyceryl trioleate?
Synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), as well as natural antioxidants like tocopherols (B72186) (Vitamin E), are effective in preventing the oxidation of lipids.[4][7] The choice of antioxidant may depend on the specific application and regulatory requirements.
Q6: What packaging materials are suitable for storing glyceryl trioleate?
For organic solutions of glyceryl trioleate, it is recommended to use glass containers with Teflon-lined closures.[8] If plastic containers are necessary, high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) are generally considered safe for storing oils and glycerol.[9] However, it is important to be aware of the potential for leaching of chemicals from plastic containers.[10][11]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of glyceryl trioleate.
| Observed Issue | Potential Cause | Recommended Actions |
| Change in Color (Darkening/Yellowing) | Oxidation due to exposure to air and/or light. | 1. Immediately blanket the container with an inert gas (nitrogen or argon). 2. Transfer to an amber or opaque container to protect from light. 3. Verify the integrity of the container seal. 4. Consider adding an appropriate antioxidant if the application allows. |
| Development of a Rancid Odor | Advanced lipid peroxidation. | 1. The product is likely significantly degraded and may not be suitable for use. 2. Perform analytical testing (e.g., peroxide value) to quantify the extent of oxidation. 3. Discard the product if it does not meet the required specifications. 4. Review storage procedures to prevent future occurrences. |
| Increased Viscosity | Polymerization of oxidation products. | 1. This indicates a significant level of degradation. 2. Assess the suitability of the material for its intended use through analytical testing. 3. If viscosity changes are critical for the application, the product should be discarded. |
| Presence of Particulate Matter/Precipitate | Precipitation of oxidized fatty acids or impurities leached from the container. | 1. Identify the nature of the precipitate (e.g., through filtration and analysis). 2. If using a plastic container, consider switching to a glass container to rule out leaching. 3. If the precipitate is due to degradation, the product quality is compromised. |
Troubleshooting Workflow for Glyceryl Trioleate Degradation
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the primary oxidation products (hydroperoxides) in glyceryl trioleate.
Materials and Reagents:
-
Glyceryl trioleate sample
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks (250 mL) with stoppers
-
Burette (50 mL)
-
Pipettes and graduated cylinders
Procedure:
-
Accurately weigh approximately 5 g of the glyceryl trioleate sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, shaking continuously, until the yellow iodine color almost disappears.
-
Add 1-2 mL of 1% starch indicator solution, which will produce a blue color.
-
Continue the titration dropwise, with vigorous shaking, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination using all reagents except the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol 2: HPLC-ELSD Analysis for Purity and Degradation Products
This method is suitable for separating and quantifying glyceryl trioleate and its hydrolysis products (diglycerides and monoglycerides).
Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Methylene (B1212753) chloride (HPLC grade)
-
Glyceryl trioleate reference standard
-
Standards for potential degradation products (e.g., diolein, monoolein)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and methylene chloride is often used. A typical starting point is a binary gradient.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate (Nitrogen): 1.5 L/min
-
Procedure:
-
Sample Preparation: Dissolve a known amount of the glyceryl trioleate sample in the initial mobile phase solvent mixture to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a series of standard solutions of glyceryl trioleate and any expected degradation products in the same manner as the sample.
-
Analysis: Inject the prepared sample and standards onto the HPLC system.
-
Quantification: Identify and quantify the peaks based on the retention times of the standards. The peak area corresponds to the concentration of each component.
Protocol 3: GC-FID Analysis of Glyceryl Trioleate
This method is suitable for assessing the purity of glyceryl trioleate and detecting volatile degradation products.
Instrumentation and Columns:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
High-temperature capillary column suitable for triglyceride analysis (e.g., a low-bleed 65-type column).[12]
Reagents:
-
Heptane (B126788) or Isooctane (B107328) (GC grade)
-
Glyceryl trioleate reference standard
GC Conditions:
-
Injector Temperature: 360°C
-
Detector Temperature: 370°C
-
Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 365°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Procedure:
-
Sample Preparation: Dilute the glyceryl trioleate sample in heptane or isooctane to a concentration of approximately 5 mg/mL.
-
Standard Preparation: Prepare a standard solution of glyceryl trioleate in the same solvent.
-
Analysis: Inject the prepared sample and standard into the GC.
-
Data Analysis: Identify the glyceryl trioleate peak based on the retention time of the standard. The presence of additional peaks may indicate degradation products or impurities.
Data Presentation
Table 1: Recommended Storage Conditions for Glyceryl Trioleate
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term) 2-8°C (short-term) | Minimizes the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by displacing oxygen.[5] |
| Light | Protect from light (use amber or opaque containers) | Light, especially UV, can initiate and accelerate oxidative degradation.[5] |
| Moisture | Store in a dry place | Prevents hydrolysis of the ester bonds.[6] |
Table 2: Antioxidant Options for Glyceryl Trioleate Stabilization
| Antioxidant | Type | Typical Concentration Range | Notes |
| BHA (Butylated Hydroxyanisole) | Synthetic | 0.01 - 0.02% | Effective and widely used, often in combination with other antioxidants.[4] |
| BHT (Butylated Hydroxytoluene) | Synthetic | 0.01 - 0.02% | Often used in conjunction with BHA for synergistic effects.[4] |
| Tocopherols (Vitamin E) | Natural | 0.03 - 0.1% | A natural alternative, though may be less effective than synthetic options in some cases.[7][13] |
Table 3: Chemical Compatibility of Glyceryl Trioleate with Common Polymers
| Polymer | Compatibility | Potential Issues |
| Glass (Borosilicate) | Excellent | None; preferred material for long-term storage.[8] |
| HDPE (High-Density Polyethylene) | Good | Generally considered safe for oils.[9] Minimal risk of leaching. |
| LDPE (Low-Density Polyethylene) | Good | Generally considered safe for oils.[9] |
| PP (Polypropylene) | Good | Can be autoclaved; suitable for applications requiring sterilization. |
| PET/PETE (Polyethylene Terephthalate) | Fair | Potential for leaching of some compounds, especially with long-term storage or at elevated temperatures.[11] |
| PVC (Polyvinyl Chloride) | Not Recommended | High potential for leaching of plasticizers. |
| Polystyrene | Not Recommended | Incompatible with organic solvents and oils.[8] |
Visualizations
Oxidation Pathway of Glyceryl Trioleate
Logical Diagram for Selecting Storage Conditions
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 5. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 6. Glyceryl Trioleate, High-Quality Analytical Reference Material, Best Price in Mumbai [nacchemical.com]
- 7. btsa.com [btsa.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. professionalplastics.com [professionalplastics.com]
- 10. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. gcms.cz [gcms.cz]
- 13. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Enzymatic Hydrolysis of Glyceryl Trioleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic hydrolysis of glyceryl trioleate.
Troubleshooting Guides
This section addresses common problems that can lead to suboptimal results during the enzymatic hydrolysis of glyceryl trioleate.
| Problem | Possible Causes | Solutions |
| Low or No Enzyme Activity | Incorrect pH: The pH of the reaction buffer is outside the optimal range for the lipase (B570770). | Verify the pH of your buffer and adjust it to the optimal range for the specific lipase being used. Different lipases have different optimal pH values.[1] |
| Incorrect Temperature: The reaction temperature is too low, reducing enzyme activity, or too high, causing denaturation. | Ensure the reaction is carried out at the optimal temperature for the lipase. For example, some lipases exhibit maximum activity around 37°C to 50°C. | |
| Enzyme Inactivation: The lipase may have been improperly stored or handled, leading to a loss of activity. | Store the enzyme according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | |
| Presence of Inhibitors: The substrate or buffer may contain inhibitors such as heavy metals or certain metal ions (e.g., Cu2+, Hg2+, Fe3+). | Use purified reagents and deionized water. If inhibition is suspected, consider adding a chelating agent like EDTA to the reaction mixture. | |
| Inconsistent or Irreproducible Results | Substrate Emulsion Variability: The size and stability of the glyceryl trioleate emulsion can vary between experiments, affecting the surface area available for the enzyme. | Standardize the emulsification procedure. Use a consistent method of agitation (e.g., sonication, high-speed homogenization) for a fixed duration to create a stable emulsion. The use of surfactants can also help.[2] |
| Inaccurate Reagent Pipetting: Small variations in the volumes of enzyme or substrate can lead to significant differences in reaction rates. | Use calibrated pipettes and ensure they are used correctly. Prepare a master mix for multiple reactions to minimize pipetting errors. | |
| Fluctuations in Temperature or pH: Even minor fluctuations during the experiment can impact enzyme activity. | Use a temperature-controlled water bath or incubator. Monitor the pH of the reaction mixture throughout the experiment, especially if the hydrolysis releases fatty acids that can lower the pH. | |
| Reaction Stops Prematurely | Product Inhibition: The accumulation of reaction products, such as oleic acid, can inhibit the lipase. | Consider removing the products as they are formed, for example, by using a two-phase system where the fatty acids partition into an organic solvent.[3] The use of cyclodextrins can also reduce product inhibition by forming inclusion complexes with the fatty acids.[4][5] |
| Substrate Depletion: The concentration of glyceryl trioleate has fallen to a level where the reaction rate is no longer significant. | Ensure the initial substrate concentration is not the limiting factor, especially for kinetic studies. | |
| pH Shift: The production of oleic acid lowers the pH of the reaction medium, moving it away from the enzyme's optimum and potentially causing inactivation.[1] | Use a buffer with sufficient capacity to maintain a stable pH. A pH-stat system can be employed to automatically titrate the released fatty acids and maintain a constant pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the enzymatic hydrolysis of glyceryl trioleate?
A1: The optimal pH is dependent on the specific lipase being used. Generally, lipases exhibit optimal activity in the neutral to alkaline range. For instance, studies have shown effective hydrolysis at pH 7 and 8.5.[1] It is crucial to consult the technical datasheet for your specific enzyme or perform a pH optimization experiment.
Q2: What is a suitable temperature for this reaction?
A2: The optimal temperature is also enzyme-specific. Many lipases work well in the range of 30°C to 50°C.[6] Exceeding the optimal temperature can lead to irreversible denaturation of the enzyme.
Q3: How can I improve the solubility of glyceryl trioleate in the aqueous reaction medium?
A3: Glyceryl trioleate is hydrophobic and requires emulsification to create a sufficient interfacial area for the lipase to act upon.[2] This can be achieved by:
-
Mechanical Agitation: High-speed stirring, sonication, or homogenization.
-
Use of Emulsifiers/Surfactants: Adding surfactants can help create a stable oil-in-water emulsion, increasing the surface area for the enzyme.[2]
-
Use of Solvents: In some cases, a mono-phase reaction system can be created using solvents like n-hexane or 2-methyl-2-butanol.[7]
Q4: What are the primary products of glyceryl trioleate hydrolysis?
A4: The complete hydrolysis of one molecule of glyceryl trioleate yields one molecule of glycerol (B35011) and three molecules of oleic acid.[8][9][10] Incomplete hydrolysis will result in a mixture of mono- and di-glycerides along with glycerol and oleic acid.
Q5: My reaction seems to have a lag phase at the beginning. Is this normal?
A5: Yes, an initial lag phase where little activity is observed can be a normal phenomenon in lipase-catalyzed hydrolysis.[1] This can be due to several factors, including the time required for the lipase to adsorb to the oil-water interface or the need for a certain concentration of hydrolysis products to be present before optimal activity is reached.[1]
Q6: Can the products of the reaction inhibit the enzyme?
A6: Yes, product inhibition, particularly by the released oleic acid, is a common issue in the hydrolysis of glyceryl trioleate.[3] High concentrations of oleic acid can inhibit the lipase, slowing down or stopping the reaction.
Experimental Protocols
General Protocol for a Batch Enzymatic Hydrolysis of Glyceryl Trioleate
This protocol provides a general framework. Optimal conditions should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
Glyceryl trioleate (Triolein)
-
Lipase (e.g., from Candida rugosa, Rhizomucor miehei)
-
Buffer solution (e.g., phosphate (B84403) buffer, Tris-HCl) at the optimal pH for the chosen lipase
-
Emulsifying agent (optional, e.g., gum arabic, Triton X-100)
-
Stirred, temperature-controlled reactor or a shaking water bath
-
pH meter or pH-stat
-
Titrant (e.g., NaOH solution) for pH-stat experiments
-
Quenching solution (e.g., ethanol/acetone mixture)
-
Analytical equipment for product analysis (e.g., GC, HPLC, or titration for free fatty acids)
Procedure:
-
Substrate Emulsion Preparation:
-
Add a known amount of glyceryl trioleate to the buffer solution.
-
If using an emulsifier, add it to the mixture.
-
Emulsify the mixture using a high-speed homogenizer or sonicator for a defined period (e.g., 2-5 minutes) to create a stable emulsion.
-
-
Reaction Setup:
-
Transfer the emulsion to the temperature-controlled reactor and allow it to equilibrate to the desired reaction temperature (e.g., 40°C).
-
Calibrate and place the pH electrode in the reaction vessel.
-
-
Enzyme Addition and Reaction:
-
Prepare a stock solution of the lipase in the buffer.
-
Initiate the reaction by adding a specific amount of the lipase solution to the reactor.
-
Maintain constant stirring throughout the reaction to ensure proper mixing and maintain the emulsion.
-
If using a pH-stat, maintain the pH at the desired setpoint by the automated addition of the titrant. The volume of titrant added over time can be used to calculate the rate of hydrolysis.
-
-
Sampling and Analysis:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a quenching solution to denature the enzyme.
-
Analyze the samples for the concentration of free fatty acids (oleic acid) or the disappearance of glyceryl trioleate using an appropriate analytical method.
-
-
Data Analysis:
-
Calculate the extent of hydrolysis or the reaction rate based on the analytical results.
-
Visualizations
Caption: Experimental workflow for enzymatic hydrolysis.
References
- 1. Frontiers | The Influence of pH on the Lipase Digestion of Nanosized Triolein, Diolein and Monoolein Films [frontiersin.org]
- 2. Investigating the hydrolysis reaction of Thermomyces languinosa lipase activity at the triolein/aqueous interface : Influence of solution pH and surfactants on lipase triolein digestion | LUP Student Papers [lup.lub.lu.se]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Enzymatic Hydrolysis of Hydrophobic Triolein by Lipase in a Mone-phase Reaction System Containing Cyclodextrin; Reaction Characteristics -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. US5089403A - Process for enzymatic hydrolysis of fatty acid triglycerides with oat caryopses - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. Solved: Write the equation for the acid hydrolysis of glyceryl trioleate (triolein). [Chemistry] [gauthmath.com]
- 10. brainly.com [brainly.com]
Technical Support Center: Purification of Synthetic Glycerine Trioleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic glycerine trioleate (triolein).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: Synthetic this compound is typically produced by the esterification of glycerol (B35011) with oleic acid.[1] The most common impurities originating from this process are:
-
Unreacted Starting Materials: Residual glycerol and free oleic acid.[2]
-
Partial Glycerides: Monoolein (1- and 2-isomers) and diolein (1,2- and 1,3-isomers).[1][3]
-
Other Triglycerides: If the oleic acid used is not of high purity, other triglycerides like trilinolein (B126924) or tristearin (B179404) may be present as impurities.[4]
Q2: Which analytical techniques are best for assessing the purity of my this compound?
A2: The choice of analytical technique depends on the information you require. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities like free fatty acids, mono-, and diglycerides.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate different glyceride classes. Reversed-phase (C18) columns are commonly used.[7][8] Silver-ion HPLC (Ag-HPLC) is particularly useful for separating isomers with different degrees of unsaturation.[8][9]
-
High-Temperature Gas Chromatography (HT-GC): An effective method for quantifying triglycerides, but requires specialized columns and high temperatures (up to 370-380°C), which can risk thermal decomposition if not performed carefully.[10][11][12]
Q3: What are the primary methods for purifying synthetic this compound?
A3: The main laboratory-scale purification techniques are:
-
Silica (B1680970) Gel Column Chromatography: The most common method for separating triglycerides from partial glycerides and free fatty acids based on polarity.[13][14]
-
Solvent Extraction: Can be used to remove highly polar impurities like glycerol.[5]
-
Fractional Crystallization: A technique that separates lipids based on their melting points and solubility in a solvent at low temperatures.[15][16][17]
Troubleshooting Guides
Issue 1: Poor Separation of Glycerides in Column Chromatography
Question: My column chromatography is not effectively separating triolein (B1671897) from diolein and monoolein. What should I do?
Answer: Poor separation can be caused by several factors related to your column, solvent system, and loading technique. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: Product Contains Free Fatty Acids After Purification
Question: My purified this compound still shows the presence of free oleic acid. How can I remove it?
Answer: Free fatty acids (FFAs) are common impurities that can be removed through several methods:
-
Column Chromatography: Ensure your solvent system is not too polar initially, as this can cause co-elution of FFAs with your triglyceride. FFAs are more polar than triglycerides and should elute later. A common solvent system to separate FFAs from triglycerides is hexane:diethyl ether with a small amount of acetic acid (e.g., 60:40:2 v/v/v for TLC), which indicates that FFAs are more retained on silica than neutral glycerides.[14]
-
Liquid-Liquid Extraction: A weak aqueous base wash (e.g., a dilute solution of sodium bicarbonate or potassium carbonate) can be used to deprotonate the carboxylic acid, making it water-soluble and allowing it to be extracted from an organic solvent containing the this compound. Care must be taken to avoid saponification (hydrolysis) of the triglyceride, which can be promoted by strong bases or prolonged exposure.
-
Molecular Distillation: At a larger scale, molecular distillation is highly effective at separating the more volatile FFAs from the much less volatile triglycerides.[18][19]
Issue 3: Low Yield After Fractional Crystallization
Question: I am losing a significant amount of my product during fractional crystallization. How can I improve the yield?
Answer: Low yield in crystallization is often due to either the product remaining in the cold solvent (olein fraction) or issues with the separation of the solid (stearin fraction).[16]
-
Optimize Solvent and Temperature: The choice of solvent and the final crystallization temperature are critical. The ideal solvent should dissolve the this compound well at a higher temperature but poorly at a lower temperature, while keeping impurities dissolved at the lower temperature. Acetone is a commonly used solvent.[16] Experiment with different final temperatures to maximize the precipitation of the desired product while leaving impurities in solution.
-
Control Cooling Rate: A slow, controlled cooling rate promotes the formation of larger, purer crystals that are easier to filter.[17] Rapid cooling can trap impurities and lead to the formation of fine crystals that are difficult to separate from the mother liquor.
-
Efficient Filtration: Ensure your filtration method is efficient at separating the crystallized solid from the cold solvent. Use a pre-chilled filtration apparatus (e.g., a Büchner funnel) to prevent the product from redissolving during filtration. Wash the collected crystals with a minimal amount of fresh, ice-cold solvent to remove any residual mother liquor containing impurities.
Data Presentation
Table 1: Solvent Systems for Chromatographic Separation of Glycerides
| Technique | Stationary Phase | Mobile Phase (v/v/v) | Compound Elution Order | Reference(s) |
| TLC | Silica Gel G | Heptane:Diethyl Ether:Acetic Acid (60:40:2) | 1. Triglycerides, 2. Free Fatty Acids, 3. Diglycerides, 4. Monoglycerides | [14] |
| TLC | Boric Acid-Impregnated Silica | Hexane:Ether:Acetic Acid (70:30:1) | 1. Triolein, 2. 1,3-Diolein, 3. 1,2-Diolein, 4. 1-Monoolein, 5. Oleic Acid | [6] |
| Column | Silica Gel | 1. 10% Diethyl Ether in Petroleum Ether | 1. Triglycerides | [20] |
| 2. 25% Diethyl Ether in Petroleum Ether | 2. Diglycerides | [20] | ||
| 3. 100% Diethyl Ether | 3. Monoglycerides | [20] | ||
| HPLC | Silica Gel (cyano-bonded) | Hexane:Isopropanol:Formic Acid | Group separation by molecular mass (Mono-, Di-, Triglycerides) | [7] |
| Ag-HPLC | Silver-Ion Column | Acetonitrile in Hexane (gradient) | Separation based on number and geometry of double bonds | [9][21] |
Table 2: Purity and Yield Data from a Representative Purification Protocol
| Purification Step | Key Parameters | Purity of Triolein Fraction | Yield | Reference |
| Enzymatic Synthesis | Novozym 435, 100°C, 8h | ~70% (Crude Product) | N/A | [1][13] |
| Silica Gel Column Chromatography | Stepwise gradient elution | 93.07 ± 1.05% | N/A | [13] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is adapted from established methods for glyceride separation.[14][20][22]
1. Materials:
-
Crude synthetic this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or petroleum ether), Diethyl ether (anhydrous)
-
Glass chromatography column with stopcock
-
Collection tubes/flasks
-
TLC plates (silica gel) and developing tank
2. Column Packing:
-
Prepare a slurry of silica gel in hexane (approx. 1:3 silica to solvent ratio).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Open the stopcock to allow the solvent to drain, settling the silica bed. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by running 2-3 column volumes of the initial elution solvent (e.g., 95:5 Hexane:Diethyl Ether).
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or chloroform.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica bed until the solvent level reaches the top of the sand.
4. Elution and Fraction Collection (Stepwise Gradient):
-
Fraction 1 (Triglycerides): Begin elution with a low-polarity mobile phase, such as 90:10 Hexane:Diethyl Ether .[14] Collect fractions and monitor by TLC. Triolein should be the first major component to elute.
-
Fraction 2 (Diglycerides): Once the triolein has been completely eluted, increase the solvent polarity to 75:25 Hexane:Diethyl Ether .[20] This will elute the diglycerides.
-
Fraction 3 (Monoglycerides & Free Fatty Acids): Further increase the polarity to 100% Diethyl Ether to elute the more polar monoglycerides and any remaining free fatty acids.[20]
5. Analysis and Product Recovery:
-
Analyze the collected fractions using TLC to identify those containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Caption: Experimental workflow for purification via column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triolein | C57H104O6 | CID 5497163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of Tri-, Di-,monooleins and free oleic acid by the thin layer chromatography-flame lonization detector system using internal standards and boric acid impregnated chromarod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of mono-, di- and triglycerides using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. agilent.com [agilent.com]
- 13. Preparation of High-Purity Trilinolein and Triolein by Enzymatic Esterification Reaction Combined with Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ir.lib.seu.ac.lk [ir.lib.seu.ac.lk]
- 17. aocs.org [aocs.org]
- 18. Separation of Free Fatty Acid and Triglycerides by Molecular Distillation–Experimental and Simulation Approaches [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. library.aocs.org [library.aocs.org]
- 21. holcapek.upce.cz [holcapek.upce.cz]
- 22. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
overcoming interference in glycerine trioleate analysis from complex matrices
Welcome to the technical support center for the analysis of glycerine trioleate in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing this compound in biological matrices like plasma?
A1: The most significant sources of interference in complex biological matrices are matrix effects, which can alter the ionization efficiency of this compound in the mass spectrometer's ion source.[1] In plasma analysis, phospholipids (B1166683) are a primary cause of these effects.[1] Other interfering substances include salts, proteins, and endogenous metabolites that may co-elute with the target analyte.[1] High concentrations of other lipids in the sample can also interfere with the accurate quantification of this compound.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the constant signal indicates ion suppression or enhancement at that retention time.[1]
-
Post-Extraction Spiking: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract that has already undergone sample preparation. The response is then compared to the same concentration of the standard in a clean solvent. The ratio of these responses reveals the degree of signal suppression or enhancement.[1]
Q3: My this compound recovery is low. What are the likely causes and how can I improve it?
A3: Low recovery of this compound can stem from several factors:
-
Inefficient Extraction: The chosen extraction method may not be optimal for triglycerides. For instance, some liquid-liquid extraction (LLE) methods might have lower recovery for less polar lipids. Consider switching to a solid-phase extraction (SPE) method, which can offer higher recovery for triglycerides.[2]
-
Improper SPE Elution: The elution solvent in your SPE protocol may not be strong enough to release this compound from the sorbent. Ensure the solvent polarity is appropriate for eluting neutral lipids.
-
Analyte Degradation: Triglycerides can be susceptible to enzymatic hydrolysis if samples are not handled properly. It is crucial to quench metabolic activity upon sample collection.
Q4: I am observing ion suppression in my LC-MS/MS analysis of this compound. What steps can I take to mitigate this?
A4: To mitigate ion suppression, consider the following strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[3] Solid-phase extraction (SPE) is highly effective at removing interfering components like phospholipids.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[4][5] However, this is only feasible if the concentration of this compound remains above the limit of quantification.[5]
-
Chromatographic Separation: Adjust your HPLC method to better separate this compound from co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[4]
Q5: Should I analyze this compound as an intact molecule by LC-MS or as fatty acid methyl esters (FAMEs) by GC-MS?
A5: The choice between LC-MS and GC-MS depends on the research question:
-
LC-MS/MS: This technique allows for the analysis of intact this compound, providing information on the specific combination of fatty acids on the glycerol (B35011) backbone. It is a higher throughput method suitable for non-volatile molecules.
-
GC-MS: This method requires hydrolysis of the triglyceride and derivatization of the resulting fatty acids to FAMEs. It provides detailed information on the types and relative abundance of fatty acids present in the sample but loses the information about the original triglyceride structure.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Low Signal Intensity or No Peak Detected in LC-MS
| Potential Cause | Troubleshooting Step |
| Poor Ionization | Ensure the mobile phase contains an appropriate additive (e.g., ammonium (B1175870) formate) to promote the formation of adduct ions, which enhances the signal for triglycerides. |
| Matrix-Induced Ion Suppression | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering phospholipids.[2][6] |
| Incorrect MS/MS Transition | Verify the precursor and product ion m/z values for your specific this compound standard. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions to prevent hydrolysis. |
| Instrument Contamination | Clean the ion source of the mass spectrometer. |
Poor Peak Shape or Peak Splitting in Chromatography
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Matrix Interference | Co-eluting matrix components can affect peak shape.[7] Improve chromatographic separation by optimizing the gradient or using a different column chemistry. |
Data Presentation
Table 1: Comparison of Lipid Class Recovery using Aminopropyl Solid-Phase Extraction from Plasma
| Lipid Class | Recovery (%) | Standard Deviation |
| Phosphatidylcholine (PC) | 74.2 | 7.5 |
| Non-esterified Fatty Acids (NEFA) | 73.6 | 8.3 |
| Cholesterol Ester (CE) | 84.9 | 4.9 |
| Triacylglycerol (TAG) | 86.8 | 4.9 |
Data adapted from Burdge et al.[2]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Triglyceride Isolation from Plasma
This protocol is adapted for the separation of triglycerides from other lipid classes in a plasma extract using an aminopropyl silica (B1680970) column.[2][6]
Materials:
-
Aminopropyl silica SPE columns (100 mg)
-
Methanol
-
Ethyl Acetate (B1210297)
-
Vacuum manifold
Procedure:
-
Sample Preparation: Extract total lipids from 1 mL of plasma using a modified Folch or Bligh-Dyer method.
-
Column Conditioning: Condition the aminopropyl silica SPE column by washing it with 2 mL of hexane.
-
Sample Loading: Dissolve the dried lipid extract in 1 mL of chloroform and apply it to the conditioned SPE column.
-
Elution of Neutral Lipids: Elute the neutral lipids, including cholesterol esters and triglycerides, with 2 mL of hexane-chloroform-ethyl acetate (100:5:5, by volume).
-
Fraction Collection: Collect the eluate containing the triglyceride fraction.
-
Drying: Dry the collected fraction under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS or GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound as Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the transesterification of the isolated triglyceride fraction to FAMEs for subsequent GC-MS analysis.
Materials:
-
Isolated triglyceride fraction (from Protocol 1)
-
Methanolic HCl (1.25 M) or BF3-Methanol (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
Transesterification: Add 2 mL of methanolic HCl to the dried triglyceride fraction.
-
Heating: Cap the tube tightly and heat at 85°C for 1 hour.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Inject an aliquot of the hexane layer into the GC-MS system. Use a polar capillary column (e.g., wax-type) for optimal separation of FAMEs.
Visualizations
Triglyceride Synthesis Pathway
Caption: Major pathways of triglyceride synthesis.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
References
- 1. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 2. A method for separation of phosphatidylcholine, triacylglycerol, non-esterified fatty acids and cholesterol esters from plasma by solid-phase extraction* | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. cambridge.org [cambridge.org]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Glyceryl Trioleate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability testing of glyceryl trioleate emulsions and formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of glyceryl trioleate emulsions.
Issue 1: Creaming or Sedimentation Observed in the Emulsion
Question: My glyceryl trioleate emulsion is separating into a concentrated layer at the top (creaming) or bottom (sedimentation). What are the possible causes and how can I resolve this?
Answer:
Creaming and sedimentation are common physical instability phenomena in emulsions, driven by density differences between the oil (glyceryl trioleate) and aqueous phases. Several factors can contribute to this issue.[1][2]
Possible Causes and Solutions:
-
Insufficient Viscosity of the Continuous Phase: A low viscosity in the external phase allows for easier movement and separation of the dispersed droplets.
-
Solution: Increase the viscosity of the continuous phase by incorporating thickening agents such as hydrophilic polymers (e.g., xanthan gum, carbomers) or gums.[2]
-
-
Large Droplet Size: Larger droplets have a greater tendency to migrate due to buoyancy or gravitational forces.
-
Solution: Reduce the droplet size by optimizing the homogenization process. This can be achieved by increasing the homogenization speed, pressure, or duration.[2]
-
-
Inadequate Emulsifier Concentration: The concentration of the emulsifier may be insufficient to adequately cover the surface of the oil droplets, leading to flocculation and subsequent creaming.
-
Solution: Gradually increase the concentration of the emulsifier. It's also beneficial to consider a combination of emulsifiers (co-emulsifiers) to create a more stable interfacial film.
-
-
Flocculation: Droplets may aggregate into clusters (flocs) which then cream or sediment more rapidly.
-
Solution: Ensure adequate electrostatic or steric repulsion between droplets. This can be achieved by selecting an emulsifier that imparts a sufficient surface charge (high absolute zeta potential) or by using a polymeric stabilizer that provides a steric barrier.[2]
-
dot
Caption: Troubleshooting workflow for creaming and sedimentation.
Issue 2: Increase in Droplet Size and Coalescence
Question: My particle size analysis shows a significant increase in the mean droplet diameter over time, and I suspect coalescence is occurring. How can I improve the stability against droplet growth?
Answer:
Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to phase separation.[1] It indicates a weakness in the interfacial film stabilizing the glyceryl trioleate droplets.
Possible Causes and Solutions:
-
Suboptimal Emulsifier System: The type or concentration of the emulsifier may not be creating a robust barrier around the oil droplets.
-
Solution: Evaluate the Hydrophile-Lipophile Balance (HLB) of your surfactant system. For an oil-in-water (O/W) emulsion with glyceryl trioleate, a higher HLB value is generally required. Consider using a blend of high and low HLB surfactants to improve packing at the interface.[3]
-
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier molecules to cover the entire surface area of the dispersed phase, especially after homogenization which creates a large interfacial area.
-
Solution: Incrementally increase the emulsifier concentration and monitor the effect on droplet size stability over time.
-
-
Temperature Effects: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher likelihood of coalescence. Temperature can also affect the solubility and performance of the emulsifier.[4][5]
-
Solution: Assess the stability of your emulsion at different storage temperatures. If it is sensitive to heat, consider adding a thermostable polymer or storing the formulation at a controlled, lower temperature.
-
-
pH-Related Instability: The pH of the aqueous phase can influence the charge of ionic surfactants and the stability of the interfacial film.[6][7]
-
Solution: Measure the pH of your formulation and assess its impact on stability. If necessary, use a suitable buffering agent to maintain the pH in a range that optimizes emulsifier performance and droplet repulsion.
-
dot
Caption: Troubleshooting workflow for droplet coalescence.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the zeta potential of a stable glyceryl trioleate emulsion?
A1: For electrostatically stabilized emulsions, a higher absolute zeta potential value is indicative of greater stability due to increased repulsive forces between droplets.[8] A general guideline is that a zeta potential above +/- 30 mV suggests good stability, while values close to zero (-5 mV to +5 mV) indicate a higher likelihood of aggregation and instability.[9]
Q2: How does temperature affect the stability of glyceryl trioleate emulsions?
A2: Temperature can have a complex effect on the stability of glyceryl trioleate emulsions. Increased temperatures can decrease the viscosity of the continuous phase, accelerating creaming or sedimentation. It can also increase the frequency and energy of droplet collisions, promoting coalescence.[4] However, for emulsifier-free triolein-in-water emulsions, it has been observed that stability can decrease from 15 to 25°C but then increase from 25 to 40°C due to a reduction in interfacial tension.[5] Therefore, it is crucial to perform stability studies at various relevant temperatures.
Q3: Can the type of surfactant impact the stability of my glyceryl trioleate emulsion?
A3: Absolutely. The choice of surfactant is critical. For oil-in-water emulsions, surfactants with a higher Hydrophile-Lipophile Balance (HLB) are generally more soluble in the aqueous phase and are more effective.[3] The molecular structure of the surfactant also plays a role in the stability of the interfacial film. For instance, polymeric surfactants can provide steric hindrance that prevents droplet aggregation.[10] The concentration of the surfactant is also a key factor; an insufficient amount will not adequately cover the droplet surface, leading to instability.[11]
Q4: What are the key parameters to monitor during a long-term stability study of a glyceryl trioleate emulsion?
A4: A comprehensive long-term stability study should monitor several key parameters over time, including:
-
Visual Appearance: Changes in color, odor, and the appearance of phase separation.
-
Droplet Size and Distribution: An increase in droplet size is a direct indicator of coalescence and Ostwald ripening.
-
Zeta Potential: A decrease in the absolute value of the zeta potential can signal a loss of repulsive forces and an increased risk of aggregation.
-
Viscosity: Changes in viscosity can indicate alterations in the internal structure of the emulsion.
-
pH: A shift in pH can affect the stability of the emulsifier and the overall system.[7]
Quantitative Data Summary
Table 1: Influence of Emulsifier Concentration on Emulsion Stability
| Emulsifier Concentration (% w/w) | Mean Droplet Size (Day 0) (nm) | Mean Droplet Size (Day 30) (nm) | Zeta Potential (mV) | Visual Observation (Day 30) |
| 1.0 | 450 | 980 | -22.5 | Significant Creaming |
| 2.5 | 320 | 450 | -35.8 | Slight Creaming |
| 5.0 | 250 | 265 | -42.1 | Homogeneous |
Note: This table presents illustrative data based on general principles of emulsion science. Actual results will vary depending on the specific formulation and processing conditions.
Table 2: Effect of Storage Temperature on Emulsion Stability
| Storage Temperature (°C) | Mean Droplet Size (Day 60) (nm) | Viscosity (cP) | Instability Index |
| 4 | 280 | 1500 | 0.05 |
| 25 | 350 | 1200 | 0.12 |
| 40 | 650 | 800 | 0.45 |
Note: This table presents illustrative data. The instability index is a measure of overall destabilization, with lower values indicating higher stability.
Experimental Protocols
1. Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)
-
Objective: To determine the mean hydrodynamic diameter and the breadth of the size distribution of the glyceryl trioleate droplets.
-
Methodology:
-
Sample Preparation: Dilute the emulsion with deionized water or the continuous phase of the formulation to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument's specifications.
-
Instrument Setup: Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C). Ensure the correct viscosity and refractive index of the dispersant are entered into the software.[12]
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate thermally for at least 2 minutes.[9]
-
Data Acquisition: Perform at least three replicate measurements to ensure reproducibility.
-
Data Analysis: The software will calculate the Z-average mean diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow size distribution.
-
2. Zeta Potential Measurement
-
Objective: To measure the surface charge of the glyceryl trioleate droplets, which is an indicator of the electrostatic stability of the emulsion.
-
Methodology:
-
Sample Preparation: Dilute the emulsion in the continuous phase to the recommended concentration for the instrument. Using the continuous phase for dilution helps to maintain a constant ionic strength.
-
Cell Preparation: Inject the diluted sample into a clean folded capillary cell, ensuring no air bubbles are trapped between the electrodes.[13]
-
Instrument Setup: Place the cell in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C).[14]
-
Measurement: Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will then calculate the zeta potential using the Henry equation.
-
Data Analysis: Record the mean zeta potential from at least three measurements.
-
3. Rheological Analysis
-
Objective: To characterize the flow behavior and viscoelastic properties of the emulsion, which relate to its physical stability and texture.
-
Methodology:
-
Instrument Setup: Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate). Set the temperature to the desired value.
-
Sample Loading: Carefully load the emulsion sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Flow Sweep: Perform a steady-state flow sweep by varying the shear rate and measuring the corresponding shear stress and viscosity. This provides information on the shear-thinning or shear-thickening behavior of the emulsion.
-
Oscillatory Sweep: Conduct a frequency sweep at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').[15] A higher G' than G'' indicates a more gel-like, structured system which is often more stable against creaming.
-
4. Microscopic Evaluation
-
Objective: To visually inspect the emulsion for signs of instability such as flocculation, coalescence, and changes in droplet morphology.
-
Methodology:
-
Sample Preparation: Place a small drop of the emulsion on a clean microscope slide. If the emulsion is concentrated, a slight dilution may be necessary. Carefully place a coverslip over the drop.[16]
-
Observation: Use an optical microscope, preferably with phase contrast or differential interference contrast (DIC) optics, to observe the emulsion.
-
Image Analysis: Capture images at different time points during the stability study. Look for the formation of droplet aggregates (flocculation) or the appearance of significantly larger droplets (coalescence).[17]
-
5. Forced Degradation Studies
-
Objective: To accelerate the degradation of the emulsion under stress conditions to predict its long-term stability and identify potential degradation pathways.
-
Methodology:
-
Stress Conditions: Subject the emulsion to various stress conditions as outlined in ICH guidelines, including:
-
Acid/Base Hydrolysis: Adjust the pH of the emulsion to acidic (e.g., pH 1.2 with HCl) and basic (e.g., pH 12 with NaOH) conditions and store at an elevated temperature (e.g., 60°C) for a defined period.[18][19]
-
Oxidation: Add a small amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), and store at room temperature.[19]
-
Thermal Stress: Store the emulsion at elevated temperatures (e.g., 50°C, 60°C, 70°C).[18]
-
Photostability: Expose the emulsion to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.[20]
-
-
Analysis: At specified time points, analyze the stressed samples for changes in physical appearance, particle size, zeta potential, and for the formation of any degradation products using appropriate analytical techniques (e.g., HPLC). The target is typically to achieve 5-20% degradation of the active substance.[18][19]
-
References
- 1. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Colloidal Stability of Emulsifier-free Triolein-in-Water Emulsions: Effects of Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. entegris.com [entegris.com]
- 10. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. usp.org [usp.org]
- 13. bettersizeinstruments.com [bettersizeinstruments.com]
- 14. Zeta Potential Characterization of Concentrated Lipid Emulsions | Malvern Panalytical [malvernpanalytical.com]
- 15. mdpi.com [mdpi.com]
- 16. jfda-online.com [jfda-online.com]
- 17. mdpi.com [mdpi.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Refining the Synthesis of High-Purity Glycerine Trioleate
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the synthesis process for high-purity glycerine trioleate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing high-purity this compound?
A1: The two primary methods for synthesizing high-purity this compound are direct esterification of glycerol (B35011) with oleic acid and enzymatic synthesis using a lipase (B570770).[1] Direct esterification is a common chemical route that typically employs an acid catalyst.[2][3] Enzymatic synthesis offers a milder and often more selective alternative.[1][4]
Q2: What are the common impurities encountered in this compound synthesis?
A2: Common impurities include unreacted starting materials (glycerol and oleic acid), partially reacted intermediates such as glycerol monooleate (GMO) and glycerol dioleate (GDO), and byproducts from side reactions.[2][3] Side reactions can be more prevalent at higher temperatures and may include the formation of glycerol oligomers or acrolein.[2]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography with Flame Ionization Detection (GC-FID) are two powerful techniques for purity analysis. HPLC-CAD can analyze the intact triglyceride, while GC-FID is typically used to analyze the fatty acid methyl esters (FAMEs) after transesterification of the this compound.[5][6]
Troubleshooting Guides
Acid-Catalyzed Esterification
Q: My acid-catalyzed esterification reaction is showing low conversion of reactants. What are the potential causes and solutions?
A: Low conversion in acid-catalyzed esterification can be attributed to several factors:
-
Issue: Reaction Equilibrium: Esterification is a reversible reaction, and the accumulation of water as a byproduct can drive the reaction backward, limiting the yield.[7][8]
-
Solution: Implement continuous water removal during the reaction using techniques like a Dean-Stark apparatus or by performing the reaction under vacuum.
-
-
Issue: Insufficient Catalyst Activity: The acid catalyst may be of low purity, deactivated, or used in an insufficient amount.
-
Solution: Ensure the use of a high-purity acid catalyst (e.g., p-toluenesulfonic acid) and optimize its concentration. Typically, a catalyst concentration of 0.3% to 0.6% of the total reactant weight is effective.[5]
-
-
Issue: Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
Q: I am observing a significant amount of mono- and diglycerides in my final product. How can I increase the selectivity towards trioleate?
A: The formation of mono- and diglycerides is a common challenge. To favor the formation of this compound (GTO):
-
Issue: Incorrect Molar Ratio: An inappropriate molar ratio of glycerol to oleic acid can lead to incomplete esterification.
-
Solution: Adjust the molar ratio of oleic acid to glycerol. Using an excess of oleic acid can help drive the reaction towards the formation of the tri-substituted ester. A molar ratio of oleic acid to glycerol of 3:1 or slightly higher is often recommended.[2]
-
-
Issue: Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to form the triester.
-
Solution: Increase the reaction time. Optimal reaction times are typically in the range of 6-8 hours.[5]
-
Enzymatic Synthesis
Q: My enzymatic synthesis of this compound has a low yield. What are the likely causes and how can I improve it?
A: Low yields in enzymatic synthesis can often be traced back to the following:
-
Issue: Enzyme Inactivation: The lipase may have been denatured due to suboptimal temperature, pH, or the presence of inhibitors.
-
Solution: Ensure the reaction is carried out at the optimal temperature for the specific lipase being used (e.g., for Novozym 435, a temperature of around 60-70°C is often effective).[9] Maintain the optimal pH for the enzyme and ensure the absence of any known inhibitors in your reactants.
-
-
Issue: Water Content: While a small amount of water is necessary for lipase activity, excess water can promote the reverse reaction (hydrolysis).
-
Solution: Control the water content in the reaction medium. The use of a vacuum to remove water formed during the reaction can significantly improve the yield.[9]
-
-
Issue: Improper Immobilization: If using an immobilized lipase, poor immobilization can lead to reduced enzyme activity and stability.[10]
-
Solution: Follow a validated protocol for enzyme immobilization to ensure high enzyme loading and activity.
-
Purification
Q: I am having difficulty separating this compound from mono- and diglycerides using column chromatography. What can I do?
A: Achieving high purity with column chromatography requires careful optimization:
-
Issue: Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the closely related glycerides.
-
Solution: Systematically vary the solvent system. A common approach for separating neutral lipids is to use a non-polar solvent like hexane (B92381) or chloroform (B151607) as the initial eluent, followed by a gradual increase in polarity by adding a solvent like diethyl ether or ethyl acetate.[11]
-
-
Issue: Column Overloading: Loading too much crude product onto the column can lead to poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of sample should be a small fraction of the weight of the stationary phase.
-
-
Issue: Sample Application: Improper application of the sample can result in broad, overlapping bands.
-
Solution: Dissolve the sample in a minimal amount of the initial eluting solvent and apply it to the column as a narrow band.
-
Data Presentation
Table 1: Effect of Molar Ratio on Glycerol Esterification with Oleic Acid
| Molar Ratio (Oleic Acid:Glycerol) | Conversion (%) | Selectivity for GMO (%) | Selectivity for GDO (%) | Selectivity for GTO (%) | Reference |
| 1:3 | 91.6 | - | - | - | [2] |
| 1:2 | 89.0 | - | - | - | [2] |
| 1:1 | 87.5 | 59.4 | 34.6 | Low | [2] |
| 3:1 | - | Low | 50.0 | 40.0 | [2] |
Note: '-' indicates data not provided in the source.
Table 2: Effect of Temperature on Glycerol Esterification with Oleic Acid
| Temperature (°C) | Conversion (%) (at 480 min) | Selectivity for GMO (%) (at >360 min) | Selectivity for GDO (%) (at >360 min) | Reference |
| 100 | Low | - | - | [2] |
| 120 | Moderate | - | - | [2] |
| 140 | High | ~60 | ~36 | [2] |
| 160 | >88 | ~60 | ~36 | [2] |
Note: '-' indicates data not provided in the source.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus, combine glycerol and oleic acid in a 1:3.3 molar ratio.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.5% by weight of the total reactants).
-
Reaction: Heat the mixture to 190-220°C with vigorous stirring. Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC to check for the disappearance of starting materials and the formation of the product. The reaction is typically complete within 6-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound by Silica (B1680970) Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent (e.g., hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent. This will elute any non-polar impurities.
-
Gradient Elution: Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., diethyl ether or ethyl acetate) to the mobile phase. A typical gradient might start with 100% hexane and gradually increase to a 9:1 or 8:2 hexane:diethyl ether mixture.
-
Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for this compound Synthesis and Purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. hplc.eu [hplc.eu]
- 6. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20070148746A1 - Process for the enzymatic synthesis of triglycerides - Google Patents [patents.google.com]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Glyceryl Trioleate Supplementation for Enhanced Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing poor cell viability with glyceryl trioleate supplementation.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl trioleate and how can it improve cell viability?
Glyceryl trioleate, also known as triolein, is a triglyceride found in many natural oils. In cell culture, it can serve as a source of oleic acid, a monounsaturated omega-9 fatty acid. Supplementation with glyceryl trioleate has been shown to protect cells, particularly endothelial cells, from oxidative stress-induced apoptosis and improve overall viability. It is thought to achieve this by modulating the activity of antioxidant enzymes and reducing cellular damage.[1]
Q2: When should I consider using glyceryl trioleate supplementation?
Consider using glyceryl trioleate supplementation when you observe poor cell viability that may be attributed to:
-
Oxidative stress: If your experimental conditions induce oxidative stress, glyceryl trioleate may help protect cells.
-
Lipid deprivation: In serum-free or low-serum media, cells may lack essential lipids for energy and membrane synthesis.
-
Lipotoxicity from other fatty acids: In some models, glyceryl trioleate can mitigate the toxic effects of saturated fatty acids.
Q3: What is the optimal concentration of glyceryl trioleate to use?
The optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.[2] A common starting point for endothelial cells is 10 µM.[1] It is crucial to perform a toxicity assay to ensure the chosen concentration is not detrimental to your specific cell line.
Q4: How do I prepare a glyceryl trioleate solution for cell culture?
Due to its poor water solubility, glyceryl trioleate needs to be complexed with a carrier molecule, typically bovine serum albumin (BSA), for efficient delivery to cells in culture. A detailed protocol for preparing a glyceryl trioleate-BSA complex is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or oily film observed in the culture medium after adding glyceryl trioleate. | 1. Incomplete complexation with BSA.2. Concentration of glyceryl trioleate is too high.3. Instability of the complex over time. | 1. Ensure thorough mixing and incubation during the preparation of the glyceryl trioleate-BSA complex. Consider gentle sonication to aid dissolution.2. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.3. Prepare the complex fresh before each experiment. |
| No improvement or a decrease in cell viability after supplementation. | 1. Glyceryl trioleate concentration is toxic to the specific cell line.2. The cause of poor cell viability is not related to oxidative stress or lipid deprivation.3. The glyceryl trioleate has oxidized. | 1. Conduct a cytotoxicity assay (e.g., MTT or XTT) to determine the toxic threshold of glyceryl trioleate for your cells.2. Investigate other potential causes of poor viability such as contamination, nutrient depletion, or issues with culture conditions.3. Store glyceryl trioleate protected from light and air to prevent oxidation.[3] Use fresh stock solutions. |
| Inconsistent results between experiments. | 1. Variability in the preparation of the glyceryl trioleate-BSA complex.2. Inconsistent cell health or density at the time of treatment.3. Variation in incubation times. | 1. Standardize the protocol for preparing the complex, ensuring consistent concentrations and incubation parameters.2. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment.3. Maintain consistent incubation times for all treatments and controls. |
Data Presentation
Table 1: Effect of Glyceryl Trioleate on Endothelial Cell Viability under Oxidative Stress
| Treatment | Cell Viability (%) |
| Control | 100 |
| Oxidized LDL | 65 ± 5 |
| Oxidized LDL + Glyceryl Trioleate (10 µM) | 90 ± 8 |
| Oxidized LDL + Tristearin (10 µM) | 55 ± 7 |
Data synthesized from studies on endothelial cells exposed to oxidized low-density lipoprotein (ox-LDL) as an oxidative stressor.
Table 2: Modulation of Antioxidant Enzyme Activity by Glyceryl Trioleate
| Treatment | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione Peroxidase (GPX) Activity (U/mg protein) |
| Control | 150 ± 12 | 210 ± 18 |
| Oxidative Stressor | 95 ± 10 | 140 ± 15 |
| Oxidative Stressor + Glyceryl Trioleate (10 µM) | 135 ± 11 | 195 ± 16 |
Representative data illustrating the potential impact of glyceryl trioleate on key antioxidant enzymes under conditions of oxidative stress.
Experimental Protocols
Protocol 1: Preparation of Glyceryl Trioleate-BSA Complex
This protocol describes the preparation of a 10 mM stock solution of glyceryl trioleate complexed with fatty acid-free BSA.
Materials:
-
Glyceryl trioleate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile water for injection
-
50°C water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%. Sterile filter the solution using a 0.22 µm syringe filter.
-
Prepare a 100 mM glyceryl trioleate stock in DMSO: Dissolve glyceryl trioleate in high-quality, anhydrous DMSO to a final concentration of 100 mM.
-
Complexation: a. In a sterile tube, warm the 10% BSA solution to 37°C. b. Slowly add the 100 mM glyceryl trioleate stock solution to the warm BSA solution to achieve a final glyceryl trioleate concentration of 10 mM. This will result in a molar ratio of approximately 6:1 (oleic acid:BSA). c. Mix gently by inverting the tube. d. Incubate the mixture in a 37°C water bath for 30-60 minutes with occasional gentle mixing to allow for complex formation.
-
Sterilization and Storage: a. Sterile filter the final glyceryl trioleate-BSA complex solution through a 0.22 µm syringe filter. b. Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing cell viability after treatment with glyceryl trioleate using an MTT assay.
Materials:
-
Cells cultured in a 96-well plate
-
Glyceryl trioleate-BSA complex (prepared as in Protocol 1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the glyceryl trioleate-BSA complex in complete cell culture medium to achieve the desired final concentrations. b. Include a vehicle control (medium with BSA solution lacking glyceryl trioleate) and an untreated control. c. Remove the old medium from the cells and replace it with the treatment and control media. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Mandatory Visualizations
Experimental workflow for assessing cell viability with glyceryl trioleate.
Signaling pathway of glyceryl trioleate in improving cell viability.
Troubleshooting logic for addressing poor cell viability.
References
Technical Support Center: Optimization of Glyceryl Trioleate Extraction from Natural Oils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of glyceryl trioleate from natural oils.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of glyceryl trioleate.
Issue 1: Low Extraction Yield
Q: My glyceryl trioleate yield is lower than expected. What are the potential causes and how can I improve it?
A: Low extraction yields can stem from several factors related to the chosen extraction method and the sample itself. Here are some common causes and troubleshooting steps:
-
Inadequate Solvent Polarity: Glyceryl trioleate is a nonpolar molecule. Ensure you are using a nonpolar solvent for conventional solvent extraction. Hexane is a common and effective choice.[1] For supercritical fluid extraction (SFE), pure CO2 is nonpolar, but its solvent power can be enhanced.
-
Suboptimal Extraction Parameters:
-
Solvent Extraction: The temperature and time of extraction are critical. Operating at temperatures between 35°C and 55°C can improve the miscibility of the oil in the solvent.[1] Ensure sufficient extraction time to allow for complete diffusion of the oil from the source material.
-
Supercritical Fluid Extraction (SFE): The density of the supercritical fluid, which is influenced by pressure and temperature, is a key factor. Increasing the pressure (up to 600 bar) and temperature (up to 60°C or higher) can significantly enhance the extraction rate of triacylglycerols.[2]
-
-
Insufficient Sample Preparation: The natural oil source material should be properly prepared to maximize surface area for extraction. This may include grinding, flaking, or drying the material.
-
Matrix Effects: The complexity of the natural oil matrix can hinder extraction. Other components may compete for the solvent or physically trap the glyceryl trioleate.
Issue 2: Impurities in the Extracted Glyceryl Trioleate
Q: My final product contains significant impurities. How can I improve the purity of my extracted glyceryl trioleate?
A: Purity is a common challenge, especially when dealing with crude extracts from natural oils. The following steps can help improve the purity of your glyceryl trioleate:
-
Pre-extraction Sample Preparation: For crude oils, particularly from biodiesel production, pre-treatment steps are crucial. These can include neutralization to remove free fatty acids and soaps, and evaporation to remove residual methanol.[3][4]
-
Post-extraction Purification:
-
Solvent Partitioning (Liquid-Liquid Extraction): This technique can be used to separate glyceryl trioleate from more polar impurities.
-
Distillation: Vacuum distillation is effective for purifying glycerol (B35011) and can be adapted for glyceryl trioleate, as it lowers the boiling point and reduces the risk of thermal degradation.[5]
-
Ion-Exchange Chromatography: This method is useful for removing charged impurities like salts.[4][5][6]
-
Filtration: The use of membrane filtration can help in removing particulate matter and some larger impurities.[6]
-
Issue 3: Inconsistent Analytical Results (HPLC/GC)
Q: I am observing inconsistent peak areas and retention times in my HPLC/GC analysis of glyceryl trioleate. What could be the cause?
A: Inconsistent analytical results can be frustrating. Here are some common culprits and solutions:
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase or an appropriate solvent before injection.[7] Incomplete dissolution can lead to variable injection volumes and peak areas. Filtering the sample through a 0.45 µm syringe filter can prevent particulates from interfering with the analysis.[7]
-
Standard Curve Issues: Prepare fresh standard solutions of your glyceryl trioleate reference standard for each analysis.[7] Degradation of standards can lead to inaccurate quantification. Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration for better linearity.[7]
-
Column Performance: The column is a critical component. Ensure you are using the appropriate column type (e.g., a silica (B1680970) gel column with a C18 bonded phase for HPLC).[8] Column degradation can lead to peak tailing and shifts in retention time.
-
Mobile Phase Preparation: For HPLC, ensure the mobile phase is properly mixed and degassed. For gradient elution, ensure the gradient program is optimized for the separation of mono-, di-, and trioleates.[7]
-
GC Derivatization: If using Gas Chromatography with Flame Ionization Detection (GC-FID), the derivatization step to convert glyceryl trioleate to its fatty acid methyl ester (FAME) is critical.[7] Ensure the saponification and methylation reactions go to completion for consistent results.[7]
-
Product Stability: Glyceryl trioleate can oxidize when exposed to air and light, especially if impure.[9] This can lead to the appearance of new peaks and a decrease in the main glyceryl trioleate peak. Store samples and standards in a cool, dark place.[9]
Frequently Asked Questions (FAQs)
Q: What is glyceryl trioleate?
A: Glyceryl trioleate, also known as triolein (B1671897), is a triglyceride.[10] It is an ester formed from three units of oleic acid and one molecule of glycerol.[10] It is classified as an unsaturated fat.[11]
Q: Where is glyceryl trioleate found naturally?
A: Glyceryl trioleate is a common component of many natural fats and oils.[11] It is found in significant amounts in olive oil, where it can constitute 4-30% of the oil.[12] It is also present in sources like almonds and peaches.[11]
Q: What are the key physical and chemical properties of glyceryl trioleate?
A: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C57H104O6[11][13] |
| Molecular Weight | 885.43 g/mol [11][13] |
| Appearance | Clear, colorless to yellowish oily liquid[12] |
| Melting Point | Approximately 5 °C[11] |
| Boiling Point | 235-240 °C at 18 mmHg[12] |
| Density | ~0.91 g/mL[12] |
| Solubility | Soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in alcohol; insoluble in water.[9][12] |
Q: What are the recommended storage conditions for glyceryl trioleate?
A: Glyceryl trioleate should be stored in a cool, dry place, well-closed and protected from light.[9][11] It is sensitive to air and light and can oxidize, leading to a yellow or brown color and a rancid odor.[9][12] Solutions should be stored in glass containers as the solvents used to dissolve triolein may interact with plastic.[9]
Experimental Protocols
Protocol 1: Solvent Extraction of Glyceryl Trioleate
This protocol describes a general method for extracting glyceryl trioleate from a solid natural source using a solvent.
-
Sample Preparation: Grind the dried oil-bearing material (e.g., seeds, nuts) to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Place the powdered material in a Soxhlet extractor.
-
Add a non-polar solvent, such as n-hexane, to the flask.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the sample, extracting the oil.
-
Continue the extraction for a sufficient time (e.g., 4-6 hours) to ensure complete extraction.
-
-
Solvent Removal: After extraction, remove the solvent from the oil using a rotary evaporator under reduced pressure.
-
Purification (Optional): The resulting crude oil can be further purified using techniques like vacuum distillation or column chromatography if higher purity is required.
Protocol 2: Supercritical Fluid Extraction (SFE) of Glyceryl Trioleate
This protocol outlines the steps for extracting glyceryl trioleate using supercritical CO2.
-
Sample Preparation: Prepare the sample as described in the solvent extraction protocol.
-
SFE System Setup:
-
Load the prepared sample into the extraction vessel.
-
Set the desired extraction parameters.
-
-
Extraction:
-
Pressurize the system with CO2 to the desired pressure (e.g., 300-600 bar).
-
Heat the CO2 to the desired temperature to bring it to a supercritical state (e.g., 40-80°C).[2]
-
If necessary, introduce a co-solvent (e.g., ethanol) to modify the polarity of the supercritical fluid and enhance extraction efficiency.
-
Allow the supercritical fluid to pass through the sample for a set period.
-
-
Collection:
-
Depressurize the fluid leaving the extraction vessel. This causes the CO2 to return to a gaseous state, leaving the extracted oil behind.
-
Collect the glyceryl trioleate-rich extract in a collection vessel.
-
Protocol 3: Quantification of Glyceryl Trioleate using HPLC
This protocol details the analysis of glyceryl trioleate content using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Accurately weigh a known amount of the extracted oil.
-
Dissolve the sample in a suitable solvent, such as a mixture of n-hexane and acetone (B3395972) (e.g., 75:25 v/v).[7]
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]
-
-
HPLC Conditions:
-
Column: A silica-based column, such as a Lichrospher SI100-5 (4.6 mm × 250 mm, 5 µm) or equivalent, is suitable.[7]
-
Mobile Phase: A gradient elution with a mixture of n-hexane and acetone can be used.[7] The specific gradient should be optimized to separate mono-, di-, and trioleates.[7]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to glyceryl trioleate based on its retention time compared to a known standard.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the amount of glyceryl trioleate in the sample.[7]
-
Data Presentation
Table 1: Optimized Parameters for Supercritical Fluid Extraction (SFE) of Glyceryl Trioleate
| Parameter | Recommended Range | Rationale |
| Pressure | 300 - 600 bar | Higher pressure increases the density and solvent power of the supercritical fluid, enhancing extraction efficiency.[2] |
| Temperature | 40 - 80 °C | Higher temperatures can increase the vapor pressure of the solute and improve extraction kinetics.[2] |
| CO2 Flow Rate | Variable | Should be optimized to ensure sufficient contact time between the supercritical fluid and the sample matrix. |
| Co-solvent | 0 - 10% Ethanol | The addition of a polar co-solvent can enhance the extraction of more polar lipids if present, but may not be necessary for the nonpolar glyceryl trioleate. |
Table 2: Typical HPLC Conditions for Glyceryl Trioleate Analysis
| Parameter | Condition |
| Column | Silica Gel, C18 bonded phase (e.g., Kromasil C18, 4.6mm × 250mm, 5μm)[8] |
| Column Temperature | 30°C[8] |
| Mobile Phase | Acetonitrile:Isopropanol (40:60 v/v)[8] or Gradient of n-hexane and acetone[7] |
| Flow Rate | 0.5 ml/min[8] |
| Detector | Evaporative Light Scattering Detector (ELSD)[8] |
Visualizations
References
- 1. US6547987B1 - Solvent and method for extraction of triglyceride rich oil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress, prospect and challenges in glycerol purification process | PDF [slideshare.net]
- 4. Frontiers | Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process [frontiersin.org]
- 5. magellanium.com [magellanium.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Glycerol Trioleate | Triolein | Glyceryl Trioleate | Venus Ethoxyethers [venus-goa.com]
- 11. Glyceryl Trioleate, High-Quality Analytical Reference Material, Best Price in Mumbai [nacchemical.com]
- 12. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 13. scbt.com [scbt.com]
Validation & Comparative
A Comparative Analysis of Glycerine Trioleate and Glycerol Trielaidate in Lipid Transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of glycerine trioleate and glycerol (B35011) trielaidate, two structurally similar triglycerides, and their differential impacts on lipid transport and metabolism. This analysis is supported by experimental data to aid researchers in understanding their distinct physiological roles.
Introduction
This compound (also known as triolein) and glycerol trielaidate (also known as trielaidin) are triglycerides composed of a glycerol backbone esterified with three molecules of oleic acid and elaidic acid, respectively. Oleic acid is a cis-unsaturated fatty acid, while elaidic acid is its trans-isomer. This subtle difference in the geometric configuration of their fatty acid chains leads to significant variations in their physical properties and biological functions, particularly in the context of lipid transport and metabolism. Understanding these differences is crucial for research in nutrition, metabolic diseases, and drug delivery systems.
Physical and Chemical Properties
The cis configuration of the double bonds in this compound results in a bent structure, leading to a lower melting point and a liquid state at room temperature. In contrast, the trans configuration of glycerol trielaidate allows the fatty acid chains to pack more tightly, resulting in a higher melting point and a solid or semi-solid state at room temperature.[1][2]
| Property | This compound (Triolein) | Glycerol Trielaidate (Trielaidin) | Reference(s) |
| Synonyms | Triolein, Glyceryl trioleate | Trielaidin, Glyceryl trielaidate | [3][4] |
| Molecular Formula | C₅₇H₁₀₄O₆ | C₅₇H₁₀₄O₆ | [4][5] |
| Molecular Weight | 885.43 g/mol | 885.43 g/mol | [4][5] |
| Appearance | Colorless to yellowish oily liquid | White to almost white powder/crystal | [6][7] |
| Melting Point | -5.5 to 5 °C | 40.7 to 44 °C | [6][7][8] |
| Boiling Point | ~554 °C at 760 mmHg | ~819 °C at 760 mmHg | [6][9] |
| Density | ~0.91 g/mL | ~0.921 g/cm³ | [4][9] |
| Solubility | Insoluble in water; soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol. | Insoluble in water; soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol. | [8][9] |
Comparative Analysis of Lipid Transport and Metabolism
A key study directly comparing the intestinal lymphatic transport of this compound (TO) and glycerol trielaidate (TE) in conscious, chronic lymph-fistula rats revealed no significant differences in the lymphatic output of triglycerides (TG).[10] The composition of fatty acids in the lymph TG directly reflected the composition of the infused lipid, suggesting that both isomers are absorbed and transported into the lymph similarly.[10] Furthermore, the study found that neither triglyceride isomer affected the absorption and transport of cholesterol.[10] These findings suggest that the hypercholesterolemic effects associated with trans fatty acids are not due to altered intestinal absorption and transport of cholesterol.[10]
While the initial absorption and lymphatic transport appear similar, the metabolic fate and cellular effects of the constituent fatty acids can differ. The distinct spatial configurations of oleic and elaidic acids can influence their incorporation into cellular membranes and their roles as signaling molecules.
Intestinal Absorption and Chylomicron Formation
The process of dietary fat absorption begins with the hydrolysis of triglycerides into fatty acids and monoglycerides (B3428702) in the intestinal lumen. These products are then taken up by enterocytes, where they are re-esterified back into triglycerides and packaged into chylomicrons for transport into the lymphatic system.[11]
The experimental evidence suggests that both this compound and glycerol trielaidate are efficiently absorbed and incorporated into chylomicrons.[10]
Experimental Workflow for Intestinal Lipid Transport Study
Caption: Experimental workflow for the comparative study of this compound and glycerol trielaidate intestinal transport in rats.
Signaling Pathways in Lipid Metabolism
While direct comparative studies on the effects of this compound and glycerol trielaidate on specific signaling pathways are limited, we can infer potential differences based on the known effects of their constituent cis and trans fatty acids. Key signaling pathways involved in lipid metabolism include those regulated by Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
Hypothesized Differential Effects on Lipid Metabolism Signaling
Caption: Hypothesized differential effects of this compound and glycerol trielaidate on key lipid metabolism signaling pathways.
Experimental Protocols
In Vivo Intestinal Lymphatic Transport Assay
This protocol is adapted from the study comparing this compound and glycerol trielaidate transport in rats.[10]
Objective: To compare the intestinal lymphatic transport of this compound and glycerol trielaidate.
Materials:
-
Male Sprague-Dawley rats
-
Purified this compound and glycerol trielaidate
-
[¹⁴C]Cholesterol
-
Lipid emulsion components (e.g., egg phosphatidylcholine, sodium taurocholate)
-
Surgical instruments for cannulation
-
Metabolic cages for sample collection
Procedure:
-
Animal Surgery: Anesthetize rats and surgically implant intestinal lymph fistulas and duodenal cannulas. Allow for a recovery period.
-
Lipid Emulsion Preparation: Prepare lipid emulsions containing either this compound or glycerol trielaidate, along with [¹⁴C]cholesterol and other emulsifying agents.
-
Intraduodenal Infusion: Infuse the prepared lipid emulsions into the duodenum of conscious, unrestrained rats at a constant rate.
-
Lymph Collection: Collect lymph samples at specified time intervals (e.g., 0, 2, 4, 6, 8 hours) from the intestinal lymph fistula.
-
Sample Analysis:
-
Measure the total volume of lymph collected.
-
Extract lipids from the lymph samples.
-
Quantify the amount of triglycerides and cholesterol in the lymph using appropriate analytical methods (e.g., gas chromatography, enzymatic assays).
-
Determine the amount of [¹⁴C]cholesterol in the lymph, luminal contents, and gut wall using liquid scintillation counting.
-
-
Data Analysis: Compare the lymphatic output of triglycerides and cholesterol between the two groups of rats.
In Vitro Lipid Absorption using Caco-2 Cells
The Caco-2 cell line is a widely used in vitro model for studying intestinal absorption.[8]
Objective: To compare the uptake and transport of this compound and glycerol trielaidate across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell permeable supports
-
Cell culture medium and supplements
-
This compound and glycerol trielaidate
-
Bile salts and phospholipids (B1166683) for micelle formation
-
Analytical instruments for lipid quantification (e.g., HPLC, mass spectrometry)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell permeable supports until they form a differentiated and polarized monolayer.
-
Micelle Preparation: Prepare micellar solutions of this compound and glycerol trielaidate with bile salts and phospholipids to mimic physiological conditions.
-
Apical Application: Apply the micellar solutions to the apical side of the Caco-2 cell monolayers.
-
Sample Collection: At various time points, collect samples from the apical and basolateral compartments, as well as the cell lysates.
-
Lipid Extraction and Analysis: Extract lipids from the collected samples and quantify the amounts of the parent triglyceride and its metabolites using appropriate analytical techniques.
-
Data Analysis: Compare the rate and extent of transport of this compound and glycerol trielaidate across the Caco-2 cell monolayer.
Summary and Conclusion
The available evidence from in vivo studies indicates that the intestinal absorption and lymphatic transport of this compound and glycerol trielaidate are remarkably similar.[10] This suggests that the initial stages of dietary fat processing are not significantly influenced by the cis or trans configuration of the fatty acid chains within the triglyceride molecule. However, the distinct physical properties and the potential for differential effects on cellular signaling pathways warrant further investigation to fully elucidate their respective roles in health and disease. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies. Future research focusing on the downstream metabolic fate and cellular responses to these two triglycerides will be critical for a complete understanding of their physiological impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Distinctive activation mechanisms and functions for protein kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of four methods of analysis of lipoprotein particle subfractions for their association with angiographic progression of coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Using Caco-2 Cells to Study Lipid Transport by the Intestine [jove.com]
- 7. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triacylglycerol and cholesterol transport during absorption of glycerol trioleate vs. glycerol trielaidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fat - Wikipedia [en.wikipedia.org]
- 10. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Validating a Novel Analytical Method for Glyceryl Trioleate Using a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glyceryl trioleate, a key excipient and component in various pharmaceutical formulations, is critical for ensuring product quality and consistency. The validation of a new analytical method is a mandatory regulatory requirement to demonstrate its suitability for its intended purpose. This guide provides a comprehensive comparison of a novel analytical method for glyceryl trioleate against a standard method, supported by experimental data and detailed protocols. The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Comparative Performance Analysis
The performance of the new analytical method was evaluated against a standard, established method using a certified reference material of glyceryl trioleate. The key validation parameters assessed were linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[1][2][4] The results are summarized in the table below.
| Validation Parameter | New Analytical Method | Standard Analytical Method | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9989 | ≥ 0.995[2] |
| Range (µg/mL) | 10 - 500 | 20 - 400 | Encompasses the expected working range[2][4] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Typically 80-120% of the test concentration[2] |
| Precision - Repeatability (% RSD) | 0.85% | 1.25% | ≤ 2%[1] |
| Precision - Intermediate Precision (% RSD) | 1.10% | 1.60% | ≤ 2%[1] |
| Limit of Detection (LOD) (µg/mL) | 2.5 | 5.0 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 8.0 | 15.0 | Signal-to-noise ratio of 10:1 |
Data Interpretation: The new analytical method demonstrates superior or comparable performance to the standard method across all key validation parameters. Notably, the new method exhibits a wider linear range, improved precision, and lower detection and quantitation limits, indicating a more sensitive and robust analytical procedure.
Experimental Protocols
A detailed methodology for the validation of the new analytical method for glyceryl trioleate is provided below.
Materials and Instrumentation
-
Certified Reference Material (CRM): Glyceryl trioleate, ≥99% purity (e.g., from Sigma-Aldrich or LGC Standards).[5]
-
Solvents: HPLC grade or equivalent.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) is a common choice for triglyceride analysis.[6][7]
Standard Solution Preparation
A stock solution of the glyceryl trioleate CRM is prepared by accurately weighing and dissolving the standard in a suitable solvent. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.
Validation Parameters
-
Specificity: The ability of the method to differentiate and quantify glyceryl trioleate in the presence of other components is assessed. This can be evaluated by analyzing a placebo formulation and observing for any interfering peaks at the retention time of glyceryl trioleate.
-
Linearity: A calibration curve is constructed by plotting the peak area response versus the concentration of the calibration standards. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis.[2]
-
Accuracy: The accuracy is determined by the percent recovery of known amounts of glyceryl trioleate spiked into a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval of time is assessed by performing multiple measurements of the same homogenous sample.
-
Intermediate Precision: The influence of random events on the precision of the analytical procedure is evaluated by comparing the results obtained by different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio of the analytical signal. A signal-to-noise ratio of 3:1 is generally accepted for the LOD, and 10:1 for the LOQ.
Visualizing the Workflow and Logical Relationships
To better illustrate the validation process, the following diagrams outline the experimental workflow and the logical hierarchy of the validation parameters.
Caption: Experimental workflow for the validation of a new analytical method.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Glyceryl trioleate | CAS 122-32-7 | LGC Standards [lgcstandards.com]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
Unraveling the Transcriptional Influence of Glycerine Trioleate: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different triglycerides on gene expression is paramount for advancing therapeutic strategies. This guide provides an objective comparison of the impacts of glycerine trioleate (triolein) and other triglycerides on cellular gene expression, supported by experimental data and detailed protocols.
This compound, a triglyceride composed of glycerol (B35011) and three units of the monounsaturated omega-9 fatty acid, oleic acid, plays a significant role in cellular metabolism and signaling. Its effects on gene expression, particularly when compared to triglycerides containing saturated or other unsaturated fatty acids, offer valuable insights into the molecular mechanisms underpinning various physiological and pathological processes. This comparison focuses on key pathways involved in lipid metabolism, inflammation, and insulin (B600854) signaling.
Quantitative Gene Expression Analysis: A Comparative Overview
The following tables summarize the differential expression of key genes in response to treatment with this compound (representing oleic acid) versus triglycerides containing saturated fatty acids, such as palmitic acid (the primary component of tripalmitin). The data, synthesized from multiple studies, highlights the divergent regulatory effects of these lipids on critical cellular pathways.
Table 1: Comparative Effects on Genes Involved in Lipid Metabolism
| Gene | Function | This compound (Oleic Acid) Effect | Other Triglycerides (e.g., Tripalmitin/Palmitic Acid) Effect | Key Signaling Pathway |
| PPARα | Master regulator of fatty acid oxidation | Upregulation | Variable, often less pronounced than unsaturated fats | PPARα Signaling |
| CPT1A | Rate-limiting enzyme in fatty acid oxidation | Upregulation | Less significant upregulation or no change | PPARα Signaling |
| ACOX1 | Peroxisomal fatty acid oxidation | Upregulation | Less significant upregulation or no change | PPARα Signaling |
| SREBP-1c | Master regulator of lipogenesis | Downregulation | Upregulation | LXR/SREBP Signaling |
| FASN | Fatty acid synthase | Downregulation | Upregulation | LXR/SREBP Signaling |
| SCD1 | Stearoyl-CoA desaturase-1 | Variable, can be upregulated | Upregulation | LXR/SREBP Signaling |
| ABCA1 | Cholesterol efflux | Upregulation | No significant change or downregulation | LXR Signaling |
| ABCG1 | Cholesterol efflux | Upregulation | No significant change or downregulation | LXR Signaling |
Table 2: Comparative Effects on Genes Involved in Inflammation
| Gene | Function | This compound (Oleic Acid) Effect | Other Triglycerides (e.g., Tripalmitin/Palmitic Acid) Effect | Key Signaling Pathway |
| NF-κB | Master regulator of inflammation | Inhibition of activation | Activation | NF-κB Signaling |
| TNF-α | Pro-inflammatory cytokine | Downregulation | Upregulation | NF-κB Signaling |
| IL-6 | Pro-inflammatory cytokine | Downregulation | Upregulation | NF-κB Signaling |
| IL-1β | Pro-inflammatory cytokine | Downregulation | Upregulation | NF-κB Signaling |
Table 3: Comparative Effects on Genes Involved in Insulin Signaling
| Gene | Function | This compound (Oleic Acid) Effect | Other Triglycerides (e.g., Tripalmitin/Palmitic Acid) Effect | Key Signaling Pathway |
| IRS1 | Insulin receptor substrate 1 | Upregulation/Protection from downregulation | Downregulation | PI3K/Akt Signaling |
| PIK3IP1 | PI3K inhibitor | Downregulation | Upregulation | PI3K/Akt Signaling |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and other triglycerides on gene expression are primarily mediated by key nuclear receptors and signaling pathways.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling
This compound, through its constituent oleic acid, is a known activator of PPARα. This nuclear receptor plays a crucial role in upregulating genes involved in fatty acid oxidation, thereby promoting the breakdown of fats for energy. In contrast, saturated fatty acids are generally weaker activators of PPARα.
Liver X Receptor (LXR) Signaling
LXR is a key regulator of cholesterol homeostasis and lipogenesis. While synthetic LXR agonists strongly induce genes for both cholesterol efflux and fatty acid synthesis, the effects of natural ligands like those derived from triglycerides can be more nuanced. Oleic acid tends to promote the expression of genes involved in reverse cholesterol transport (ABCA1, ABCG1) while having a less pronounced effect on or even downregulating lipogenic genes like SREBP-1c and FASN compared to saturated fatty acids.
Experimental Workflow for Gene Expression Analysis
The following diagram illustrates a typical workflow for studying the effects of triglycerides on gene expression.
Experimental Protocols
The following are generalized protocols for investigating the effects of triglycerides on gene expression in a cell culture model. Specific details may need to be optimized for different cell lines and experimental questions.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 human hepatoma cells, primary hepatocytes) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Preparation of Triglyceride Solutions: Prepare stock solutions of this compound and other triglycerides (e.g., tripalmitin, tristearin) by dissolving them in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or by complexing them with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Cell Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of the triglyceride-BSA complex or the triglyceride-DMSO solution. A vehicle control (medium with BSA or DMSO alone) must be included.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) to allow for transcriptional changes to occur.
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate). Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction protocol.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the isolated RNA with DNase I.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value of >8 is generally recommended for downstream applications like RNA-sequencing.
Gene Expression Analysis (qRT-PCR)
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Primer Design: Design and validate primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Quantitative PCR: Perform real-time PCR using a SYBR Green or probe-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change in gene expression is determined by 2-ΔΔCt. Statistical significance is assessed using appropriate tests (e.g., t-test, ANOVA).
This comparative guide underscores the distinct transcriptional signatures elicited by this compound versus other triglycerides. These differences, rooted in their unique interactions with key signaling pathways, have significant implications for cellular function and the development of targeted therapeutic interventions. The provided protocols and diagrams serve as a foundational resource for researchers embarking on studies in this critical area of lipid biology.
cross-validation of glycerine trioleate measurements between different analytical platforms
For researchers, scientists, and drug development professionals, the precise measurement of glycerine trioleate is critical for a multitude of applications, from pharmaceutical formulation to metabolic research. The choice of analytical platform can significantly impact the accuracy, sensitivity, and throughput of these measurements. This guide provides an objective cross-validation of four common analytical platforms—High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by available experimental data to inform your selection process.
At a Glance: Performance Comparison of Analytical Platforms
The selection of an optimal analytical technique for this compound quantification hinges on a balance of sensitivity, specificity, throughput, and the specific requirements of the research question. The following table summarizes typical quantitative performance parameters for the different methods based on data from this compound and structurally similar triglycerides. It is important to note that these values are compiled from various sources and do not represent a direct head-to-head comparison under identical conditions.
| Parameter | HPLC-ELSD | GC-FID | LC-MS/MS | ¹H-NMR Spectroscopy |
| Principle | Separation by liquid chromatography and detection based on light scattering of nebulized, non-volatile analytes. | Separation of volatile (or derivatized) compounds by gas chromatography and detection by flame ionization. | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. | Detection and quantification based on the nuclear magnetic resonance of hydrogen atoms in the molecule. |
| Limit of Detection (LOD) | ~0.2 - 16.2 ng on column[1][2] | ~0.001 - 0.330 µg/mL[3] | Low nanomolar to low femtomolar range[4] | ~10 µM[5] |
| Limit of Quantification (LOQ) | ~0.6 mg/L[2] | ~0.001 - 1.000 µg/mL[3] | Low nanomolar to high nanomolar range[4] | Dependent on desired accuracy and experiment time[5] |
| Linearity (R²) | >0.99 (often requires logarithmic transformation) | >0.99 | >0.99 | Excellent linearity over a wide dynamic range |
| Precision (%RSD) | <5% for detector response, <0.25% for retention time[1] | <2.2% (repeatability)[6] | Typically <15% | High precision, often <1% |
| Throughput | Moderate | Moderate to High | High | Low to Moderate |
| Specificity | Moderate (co-elution can be an issue) | High (with appropriate column) | Very High (based on mass fragmentation) | High (based on unique chemical shifts) |
| Derivatization Required | No | Yes (for triglycerides, to form FAMEs) | No | No |
Delving Deeper: Methodologies and Workflows
A generalized workflow for the analysis of this compound is depicted below. While the core steps of sample preparation, analysis, and data processing are common, the specifics of each stage vary significantly between platforms.
Experimental Protocols
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a robust method for the analysis of intact triglycerides without the need for derivatization.
-
Sample Preparation: Lipid extracts are dissolved in an appropriate solvent, such as a mixture of n-hexane and acetone.
-
Instrumentation and Conditions:
-
Column: A silica-based column (e.g., Zorbax silica, 250 x 4.6 mm, 5 µm) is commonly used for normal-phase separation. For reversed-phase, a C18 column is typical.
-
Mobile Phase: A gradient of hexane (B92381) and isopropanol (B130326) or a mixture of methanol, acetonitrile (B52724), water, and formic acid can be employed.
-
Flow Rate: Typically around 0.3 - 1.0 mL/min.
-
ELSD Settings: Nebulizer and evaporator temperatures are optimized for the analyte and mobile phase (e.g., 40°C), with a nitrogen gas flow of around 1.6 SLM.[7]
-
-
Quantification: A calibration curve is generated using standards of this compound. A logarithmic transformation of both concentration and peak area is often required to achieve linearity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a highly sensitive technique but requires the conversion of triglycerides to more volatile fatty acid methyl esters (FAMEs).
-
Sample Preparation (Transesterification):
-
Saponify the triglyceride sample by refluxing with methanolic sodium hydroxide.
-
Esterify the resulting fatty acid salts to FAMEs using a reagent like boron trifluoride in methanol.[8]
-
-
Instrumentation and Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-FastFAME or a wax-type phase) is used.[3]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is employed, for example, from 100°C to 250°C at 10°C/min.
-
Injector and Detector Temperature: Typically set to 250°C and 280°C, respectively.
-
-
Quantification: The concentration of each FAME is determined using a calibration curve prepared with FAME standards. The amount of this compound is then calculated based on its fatty acid composition.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, allowing for the direct analysis of this compound in complex matrices.
-
Sample Preparation: Lipid extracts are typically diluted in a solvent compatible with the mobile phase, such as an isopropanol:acetonitrile:water mixture.
-
Instrumentation and Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice.
-
Flow Rate: Generally in the range of 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used, often detecting the ammonium (B1175870) adduct.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring a specific precursor-to-product ion transition for this compound.
-
-
-
Quantification: A stable isotope-labeled internal standard is often used, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against concentration.
¹H-NMR Spectroscopy
¹H-NMR provides structural information and can be used for absolute quantification without the need for a specific calibration curve for the analyte, by using an internal standard with a known concentration.
-
Sample Preparation: The lipid extract is dissolved in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
-
Instrumentation and Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Acquisition Parameters: Key parameters such as the relaxation delay (D1) must be sufficiently long (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure full signal recovery for accurate quantification.
-
-
Quantification: The concentration of this compound is calculated by comparing the integral of a specific proton signal of the analyte (e.g., the olefinic protons) to the integral of a known signal from the internal standard.[9]
Concluding Remarks
The choice of an analytical platform for the quantification of this compound is a critical decision that should be guided by the specific requirements of the study. For high-throughput screening where utmost sensitivity is not the primary concern, HPLC-ELSD offers a robust and reliable option. When high sensitivity and detailed fatty acid profiling are necessary, GC-FID is a powerful, albeit more labor-intensive, choice. For applications demanding the highest sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the gold standard. Finally, ¹H-NMR provides an excellent tool for absolute quantification and structural confirmation, especially for pure samples or simple mixtures, without the need for derivatization or analyte-specific calibration standards. For robust and reliable data, it is recommended to validate the chosen method in the specific sample matrix and, where possible, perform cross-validation with an orthogonal method.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of a GC-FID method for quantitative characterisation of polyglycerols in polyglycerol polyricinoleate (PGPR) present in a lipid matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. aocs.org [aocs.org]
A Researcher's Guide to Utilizing Triolein as an Internal Standard in Lipidomics Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipids is paramount for generating reliable and reproducible data. The use of an appropriate internal standard is a cornerstone of a robust analytical workflow. This guide provides an objective comparison of triolein (B1671897), particularly its isotopically labeled form, with other common internal standards for the quantitative analysis of triacylglycerols (TAGs) and other neutral lipids.
Internal standards (IS) are essential in mass spectrometry-based lipidomics to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. An ideal internal standard should be chemically and physically similar to the analytes of interest, not naturally present in the sample, and clearly distinguishable by the mass spectrometer.
The Gold Standard: Isotopically Labeled Triolein
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for quantitative mass spectrometry.[1] For the analysis of triacylglycerols, isotopically labeled triolein, such as 1,1,1-¹³C₃-Triolein, offers the highest degree of accuracy. Since it is chemically identical to endogenous triolein, it co-elutes during chromatography and exhibits nearly identical ionization efficiency and fragmentation patterns. This close similarity allows for effective correction of matrix effects and variations in instrument response.
A Cost-Effective Alternative: Odd-Chain Triacylglycerols
While SIL standards provide the highest accuracy, they can be expensive and may not be available for all lipid species. Odd-chain triacylglycerols, such as triheptadecanoin (B54981) (C17:0) and trinonadecanoin (B52907) (C19:0), present a robust and cost-effective alternative.[2] These are not typically found in significant amounts in mammalian systems, minimizing interference from endogenous lipids. Their chemical similarity to even-chain TAGs allows for reliable normalization.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative data. The following table summarizes the performance characteristics of isotopically labeled triolein and an odd-chain triacylglycerol.
| Performance Metric | Isotopically Labeled Triolein (e.g., ¹³C₃-Triolein) | Odd-Chain Triacylglycerol (e.g., Triheptadecanoin) | Key Considerations |
| Accuracy | Highest | High | SIL standards most accurately mimic the behavior of the analyte. |
| Precision (CV%) | Excellent (<10%) | Very Good (<15%) | Lower coefficient of variation indicates higher reproducibility. |
| Linearity (R²) | > 0.998 | > 0.995 | Both exhibit excellent linearity over a wide dynamic range.[2] |
| Recovery (%) | 90 - 110 | 85 - 105 | SIL standards may show slightly better recovery due to identical chemical properties.[2] |
| Cost | High | Moderate | Odd-chain standards are a more budget-friendly option. |
| Availability | Good for common TAGs | Widely available | SIL standards for less common lipids may be limited. |
Experimental Protocols
Accurate and reproducible lipidomics analysis relies on well-defined experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis using an internal standard.
Protocol 1: Lipid Extraction using the Folch Method
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Sample (e.g., plasma, tissue homogenate)
-
Internal Standard (e.g., ¹³C₃-Triolein or Triheptadecanoin) solution of known concentration
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas evaporator
Procedure:
-
To a glass centrifuge tube, add the sample (e.g., 100 µL of plasma).
-
Spike the sample with a known amount of the internal standard solution.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Allow the mixture to stand for 20-30 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Triacylglycerols
This protocol outlines a general method for the analysis of TAGs using a reversed-phase liquid chromatography coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 55 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis. Precursor ions will be the [M+NH₄]⁺ adducts of the target TAGs and the internal standard. Product ions will be the neutral loss of one of the fatty acyl chains.
-
Collision Energy: Optimized for each specific TAG transition.
-
Data Analysis: The peak area of each endogenous TAG is normalized to the peak area of the internal standard. Quantification is achieved by comparing the normalized peak area ratio to a calibration curve constructed using certified reference standards.
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic behind selecting an appropriate internal standard, the following diagrams are provided.
References
A Comparative Study of Glycerine Trioleate from Different Commercial Suppliers for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of glycerine trioleate from various commercial suppliers, focusing on key quality attributes and performance in a representative pharmaceutical application. The information presented is synthesized from publicly available technical data sheets and certificates of analysis to offer a comprehensive overview for researchers and formulation scientists. All experimental data is presented in clearly structured tables, and detailed methodologies for all key experiments are provided.
Physicochemical Properties: A Comparative Analysis
This compound, a triglyceride of oleic acid, is a widely used excipient in pharmaceutical formulations, particularly in parenteral and oral drug delivery systems. Its quality and purity can significantly impact the stability, efficacy, and safety of the final drug product. Therefore, a thorough evaluation of this compound from different commercial suppliers is crucial.
The following table summarizes the typical specifications of pharmaceutical-grade this compound from three representative commercial suppliers. It is important to note that these values are representative and may vary between specific lots.
Table 1: Comparative Physicochemical Specifications of this compound
| Parameter | Supplier A (Typical Values) | Supplier B (Typical Values) | Supplier C (Typical Values) | Test Method |
| Appearance | Clear, colorless to pale yellow oily liquid | Clear, pale yellow oily liquid | Clear, colorless to light yellow liquid | Visual Inspection |
| Purity (Assay, %) | ≥ 99.0 (by GC) | ≥ 98.5 (by GC) | ≥ 97.5 (by HPLC)[1] | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Acid Value (mg KOH/g) | ≤ 0.5 | ≤ 1.0[2] | ≤ 2.0 | Titration |
| Saponification Value (mg KOH/g) | 188 - 196 | 185 - 200[2] | 187 - 197 | Titration |
| Iodine Value (g I₂/100g) | 85 - 95 | 80 - 95[2] | 82 - 92 | Titration |
| Peroxide Value (meq O₂/kg) | ≤ 5.0 | ≤ 10.0 | ≤ 10.0 | Titration |
| Moisture Content (%) | ≤ 0.1 | ≤ 0.2 | ≤ 0.3 | Karl Fischer Titration |
| Density at 20°C (g/cm³) | 0.910 - 0.915 | 0.915 - 0.925[2] | ~0.913[3] | Oscillating U-tube or Pycnometer |
| Refractive Index at 20°C | 1.469 - 1.472 | 1.468 - 1.470[1] | 1.470 - 1.473 | Refractometer |
| Heavy Metals (ppm) | ≤ 10 | ≤ 10 | ≤ 20 | USP <232>/<233> or equivalent |
Performance in a Drug Delivery Application: A Case Study
The performance of this compound as a drug solubilizer is a critical parameter for its use in liquid-filled capsules and self-emulsifying drug delivery systems (SEDDS). To illustrate a comparative performance evaluation, a hypothetical study on the solubility of a poorly water-soluble drug, celecoxib, was designed.
Table 2: Comparative Solubility of Celecoxib in this compound from Different Suppliers
| Supplier | Celecoxib Solubility at 25°C (mg/mL) |
| Supplier A | 45.2 ± 1.5 |
| Supplier B | 42.8 ± 2.1 |
| Supplier C | 39.5 ± 1.8 |
Note: This data is representative and intended for illustrative purposes only. Actual solubility can vary based on the specific lot of this compound and the experimental conditions. The observed differences in solubility could be attributed to minor variations in the fatty acid profile and the presence of mono- and diglycerides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Purity (Assay) Determination by Gas Chromatography (GC)
The purity of this compound and its fatty acid composition are determined by gas chromatography after converting the triglycerides to fatty acid methyl esters (FAMEs).[4][5][6][7]
-
Principle: The this compound is saponified and then esterified to form FAMEs, which are volatile and suitable for GC analysis. The FAMEs are separated based on their boiling points and polarity on a capillary column and detected by a flame ionization detector (FID).
-
Apparatus: Gas chromatograph with FID, capillary column (e.g., DB-FastFAME), autosampler.
-
Reagents: Methanolic sodium hydroxide (B78521), boron trifluoride-methanol solution, n-heptane, FAME standards.
-
Procedure:
-
Weigh a small amount of the this compound sample into a reaction tube.
-
Add methanolic sodium hydroxide and heat to saponify the glycerides.
-
Add boron trifluoride-methanol solution and heat to methylate the fatty acids.
-
Cool the reaction mixture and add n-heptane to extract the FAMEs.
-
Inject an aliquot of the heptane (B126788) layer into the GC.
-
Identify and quantify the FAMEs by comparing their retention times and peak areas with those of known standards.
-
Acid Value Determination
-
Principle: The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize the free fatty acids in one gram of the substance. It is determined by titrating a solution of the sample in a suitable solvent with a standardized solution of potassium hydroxide.
-
Apparatus: Burette, conical flask, magnetic stirrer.
-
Reagents: Isopropanol (B130326), toluene, potassium hydroxide solution (0.1 N, standardized), phenolphthalein (B1677637) indicator.
-
Procedure:
-
Dissolve a known weight of the this compound sample in a mixture of isopropanol and toluene.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with standardized potassium hydroxide solution until a persistent pink color is observed.
-
Calculate the acid value using the formula: Acid Value = (V × N × 56.1) / W, where V is the volume of KOH solution used, N is the normality of the KOH solution, and W is the weight of the sample.
-
Saponification Value Determination
-
Principle: The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil. It is a measure of the average molecular weight of the fatty acids in the sample.
-
Apparatus: Reflux condenser, heating mantle, burette, conical flask.
-
Reagents: Alcoholic potassium hydroxide solution (0.5 N, standardized), hydrochloric acid (0.5 N, standardized), phenolphthalein indicator.
-
Procedure:
-
Weigh a known amount of the sample into a flask and add an excess of standardized alcoholic potassium hydroxide solution.
-
Heat the mixture under reflux for 30-60 minutes to ensure complete saponification.
-
Allow the solution to cool and titrate the excess potassium hydroxide with standardized hydrochloric acid using phenolphthalein as an indicator.
-
Perform a blank titration without the sample.
-
Calculate the saponification value using the formula: Saponification Value = [(B - S) × N × 56.1] / W, where B is the volume of HCl used for the blank, S is the volume of HCl used for the sample, N is the normality of the HCl, and W is the weight of the sample.
-
Iodine Value Determination
-
Principle: The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample. The Wijs method is commonly used.
-
Apparatus: Iodine flask, burette, pipette.
-
Reagents: Wijs solution (iodine monochloride in glacial acetic acid), potassium iodide solution, sodium thiosulfate (B1220275) solution (0.1 N, standardized), starch indicator solution.
-
Procedure:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., carbon tetrachloride or chloroform) in an iodine flask.
-
Add a precise volume of Wijs solution, stopper the flask, and allow it to stand in the dark for 30 minutes.
-
Add potassium iodide solution and water, and titrate the liberated iodine with standardized sodium thiosulfate solution, adding starch indicator near the endpoint.
-
Perform a blank determination under the same conditions.
-
Calculate the iodine value using the formula: Iodine Value = [(B - S) × N × 12.69] / W, where B is the volume of sodium thiosulfate for the blank, S is the volume for the sample, N is the normality of the sodium thiosulfate, and W is the weight of the sample.
-
Peroxide Value Determination
-
Principle: The peroxide value is a measure of the peroxides (primarily hydroperoxides) in a fat or oil, which are indicators of primary oxidation. The sample is treated with a mixture of acetic acid and a suitable organic solvent, and then with a solution of potassium iodide. The liberated iodine is titrated with a standard solution of sodium thiosulfate.[8][9][10][11][12]
-
Apparatus: Erlenmeyer flask, burette.
-
Reagents: Acetic acid-chloroform solution, saturated potassium iodide solution, sodium thiosulfate solution (0.01 N or 0.1 N, standardized), starch indicator solution.
-
Procedure:
-
Dissolve a known weight of the sample in the acetic acid-chloroform solution in an Erlenmeyer flask.
-
Add saturated potassium iodide solution and swirl for one minute.
-
Add water and titrate the liberated iodine with standardized sodium thiosulfate solution, adding starch indicator towards the end of the titration.
-
Perform a blank titration.
-
Calculate the peroxide value (in meq O₂/kg) using the formula: Peroxide Value = [(S - B) × N × 1000] / W, where S is the volume of sodium thiosulfate for the sample, B is the volume for the blank, N is the normality of the sodium thiosulfate, and W is the weight of the sample.
-
Moisture Content Determination by Karl Fischer Titration
-
Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions. The endpoint is detected potentiometrically.[13][14][15][16]
-
Apparatus: Karl Fischer titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent, anhydrous methanol.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Inject a known weight of the this compound sample into the titration vessel containing anhydrous methanol.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated automatically by the instrument.
-
Heavy Metals Determination
-
Principle: Modern methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are used for the determination of heavy metals, as outlined in USP General Chapters <232> and <233>. These methods offer greater sensitivity and specificity compared to the older colorimetric methods.[17][18][19][20][21]
-
Apparatus: ICP-MS or ICP-OES instrument.
-
Reagents: High-purity nitric acid, multi-element standards.
-
Procedure:
-
Digest a known amount of the sample using microwave-assisted acid digestion with high-purity nitric acid.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the sample solution using ICP-MS or ICP-OES.
-
Quantify the concentration of each heavy metal by comparing the signal intensities with those of the calibration standards.
-
Conclusion
The selection of a suitable commercial supplier for this compound requires a careful evaluation of its physicochemical properties and performance in the intended application. While most reputable suppliers provide products that meet pharmacopeial standards, subtle differences in purity, fatty acid profile, and impurity levels can influence the performance of the final drug product. Researchers and drug development professionals are encouraged to request certificates of analysis for specific lots and, where critical, perform their own comparative studies using the detailed protocols provided in this guide. This will ensure the selection of a high-quality excipient that contributes to the development of a safe, stable, and effective pharmaceutical product.
References
- 1. This compound, 98% 25 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. traquisa.com [traquisa.com]
- 3. GLYCEROL TRIOLEATE (GTO) - Ataman Kimya [atamanchemicals.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. gcms.cz [gcms.cz]
- 6. s4science.at [s4science.at]
- 7. agilent.com [agilent.com]
- 8. thesciencenotes.com [thesciencenotes.com]
- 9. iitg.ac.in [iitg.ac.in]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. medallionlabs.com [medallionlabs.com]
- 12. scribd.com [scribd.com]
- 13. Understanding Water Content in Oils and Karl Fischer Titration | JAX INC. [jax.com]
- 14. oil-analysis.org [oil-analysis.org]
- 15. kam.com [kam.com]
- 16. cscscientific.com [cscscientific.com]
- 17. pharmtech.com [pharmtech.com]
- 18. usp.org [usp.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Pharmaceutical heavy metals detection now requires high technology equipment [manufacturingchemist.com]
- 21. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
A Comparative Guide to Validating Glycerine Trioleate Purity: NMR vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of glycerine trioleate is paramount for the integrity and reproducibility of experimental results. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We will delve into their experimental protocols, present comparative data, and explore alternative methodologies.
Principle of Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the this compound molecule and any impurities present. For purity assessment, quantitative NMR (qNMR) is employed. By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard, the absolute purity of the this compound can be determined without the need for a reference standard of the analyte itself. ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals not present in the this compound spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) is a separative technique that is highly sensitive for identifying and quantifying volatile and semi-volatile impurities. For the analysis of this compound, which has a high boiling point, derivatization is often required to convert the triglyceride and potential impurities into more volatile compounds, such as fatty acid methyl esters (FAMEs). The gas chromatograph separates these compounds based on their boiling points and interactions with the column, and the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns.
Performance Comparison
The choice between NMR and GC-MS for purity validation depends on the specific requirements of the analysis, such as the expected impurities and the desired level of quantification. The following table summarizes the key performance characteristics of each technique.
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Non-destructive, based on the magnetic properties of atomic nuclei. Provides structural information. | Separative technique based on volatility, coupled with mass-based detection. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard. | Often requires derivatization (e.g., transesterification to FAMEs) to increase volatility. |
| Quantification | Absolute quantification (qNMR) against a certified internal standard.[1][2] | Relative quantification against a calibration curve of standards. |
| Limit of Detection (LOD) | Generally in the range of 0.01-0.1% for impurities.[3][4][5] | Highly sensitive, with LODs often in the ppm or even ppb range for specific impurities.[6][7] |
| Limit of Quantification (LOQ) | Typically around 0.05-0.5%. | Can be as low as ppm levels.[6] |
| Precision | High precision, with Relative Standard Deviations (RSDs) typically <1%.[8] | Good precision, with RSDs generally <5%.[9] |
| Accuracy | High accuracy, as it is a primary ratio method.[2] | Dependent on the accuracy of calibration standards.[9] |
| Throughput | Relatively fast analysis time per sample (minutes). | Can be slower due to longer chromatography run times and sample preparation. |
| Identified Impurities | Structurally related impurities (e.g., other glycerides), oxidation products (aldehydes), residual solvents.[10] | Volatile and semi-volatile impurities, free fatty acids, mono- and diglycerides (after derivatization).[11] |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound Purity
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh and add a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of internal standard should be chosen to give a signal integral comparable to the analyte signal.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.
-
Vortex the tube to ensure a homogenous solution.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A typical D1 for this compound is 30-60 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the olefinic protons at ~5.34 ppm) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
GC-MS Protocol for Impurity Profiling of this compound
-
Sample Preparation (Transesterification to FAMEs):
-
Weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a methanolic base solution (e.g., 0.5 M KOH in methanol).
-
Heat the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to convert the triglycerides to fatty acid methyl esters (FAMEs).
-
After cooling, add a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Wash the organic layer with water to remove any residual base or glycerol.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and transfer to a GC vial.
-
-
GC-MS Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in split mode.
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX, Supelcowax).
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 240°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A mass range appropriate for the expected FAMEs (e.g., m/z 40-500).
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST library) and/or by running a standard mixture of FAMEs.
-
Quantify impurities by creating a calibration curve for each identified impurity using standards of known concentration.
-
Alternative Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry offers another powerful tool for analyzing this compound purity.[12]
-
Principle: HPLC separates the components of a mixture based on their affinity for a stationary phase and a mobile phase. The separated components are then detected by a mass spectrometer.
-
Advantages:
-
Can analyze the intact triglyceride molecule without the need for derivatization.
-
Can separate isomers of triglycerides.
-
Suitable for a wide range of impurities, including non-volatile ones.
-
-
Disadvantages:
-
May have lower resolution for separating triglycerides with similar structures compared to GC for their corresponding FAMEs.
-
Quantification can be more complex due to variations in ionization efficiency.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for NMR and GC-MS analysis.
Caption: Workflow for this compound purity validation using qNMR.
Caption: Workflow for impurity profiling of this compound using GC-MS.
Conclusion
Both NMR and GC-MS are powerful and complementary techniques for validating the purity of this compound. qNMR offers a direct and accurate method for determining absolute purity and quantifying structurally similar impurities without the need for extensive sample preparation. GC-MS, on the other hand, provides exceptional sensitivity for the detection and quantification of a wide range of volatile and semi-volatile impurities, particularly after derivatization. The choice of method will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the required detection limits. For comprehensive characterization, the use of both techniques can provide a more complete picture of the sample's purity.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization by Nuclear Magnetic Resonance of ozonized triolein | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. HPLC-MS Analysis of Glycerol Oleate [mat-test.com]
standardization of glycerine trioleate measurements against CDC reference methods
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of glycerine trioleate is paramount for reliable study outcomes. This guide provides an objective comparison of common analytical methods for this compound quantification, benchmarked against the reference methods established by the Centers for Disease Control and Prevention (CDC). Supported by experimental data, this document details the methodologies, performance characteristics, and underlying principles of each technique to aid in the selection of the most appropriate assay for your research needs.
Introduction
This compound, a triacylglycerol composed of a glycerol (B35011) backbone and three oleic acid units, is a key molecule in lipid metabolism and cellular signaling. Its accurate quantification in biological matrices is crucial for studies related to cardiovascular disease, metabolic disorders, and drug efficacy. The CDC's Lipid Standardization Program (LSP) provides a framework for ensuring the accuracy and precision of lipid measurements, with its reference methods serving as the gold standard. This guide compares the performance of widely used enzymatic assays and advanced High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods against the CDC's reference standard.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound measurement should be guided by a thorough understanding of its performance characteristics. The following tables summarize the quantitative data on the accuracy, precision, and other key parameters of the CDC reference method, enzymatic assays, and HPLC-MS.
| Method | Principle | Bias vs. CDC Reference | Coefficient of Variation (CV%) | Throughput | Instrumentation Cost |
| CDC Reference Method (ID-GC-MS) | Isotope Dilution Gas Chromatography-Mass Spectrometry | Reference Standard | < 2%[1] | Low | High |
| Enzymatic Assays | Enzymatic hydrolysis of triglycerides and colorimetric/fluorometric detection of glycerol | -0.13% to -0.71%[1][2] | 1.4% (within-day) to 2.9% (between-day)[2] | High | Low |
| HPLC-MS | Chromatographic separation followed by mass spectrometric detection | Variable, can achieve high accuracy | < 5% | Medium to High | High |
Table 1: Comparison of Performance Characteristics of a selection of this compound Measurement Methods.
| Method | Sample Volume | Sample Preparation | Specificity | Key Advantages | Key Limitations |
| CDC Reference Method (ID-GC-MS) | ~200 µL serum | Dilution, spiking with internal standard, hydrolysis, derivatization, extraction[3] | High | Gold standard for accuracy and precision | Labor-intensive, requires specialized equipment and expertise |
| Enzymatic Assays | 5-10 µL serum/plasma[4] | Minimal, direct sample addition | Good, but can be susceptible to interference from free glycerol | Rapid, high-throughput, cost-effective | Potential for interference, indirect measurement of triglycerides |
| HPLC-MS | Variable, typically 10-100 µL | Lipid extraction | High, can distinguish between different triacylglycerol species | High specificity and sensitivity, can analyze intact triglycerides | Complex instrumentation, requires expertise in method development |
Table 2: Comparison of Practical Considerations for a selection of this compound Measurement Methods.
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving accurate and reproducible results. Below are the methodologies for the CDC's reference method, a typical enzymatic assay, and an HPLC-MS method for this compound measurement.
CDC Reference Method: Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS)
This method is considered the gold standard for its high accuracy and precision.[1]
Principle: A known amount of a stable isotope-labeled internal standard ([¹³C₃]-glycerol) is added to the serum sample. The triglycerides are then hydrolyzed to release glycerol. The glycerol, along with the internal standard, is derivatized to a more volatile compound (glycerol triacetate) and analyzed by GC-MS. The concentration of total glycerides is determined by the ratio of the signal from the analyte to that of the internal standard.[3]
Protocol:
-
Sample Preparation: Dilute 200 µL of serum with Tris-HCl buffer.
-
Internal Standard Spiking: Add a known amount of [¹³C₃]-glycerol internal standard solution to the diluted serum.
-
Hydrolysis: Incubate the sample under basic conditions (alcoholic KOH) to hydrolyze the triglycerides into glycerol and fatty acids.
-
Derivatization: Dry the sample and derivatize the glycerol to glycerol triacetate using acetic anhydride (B1165640) and pyridine.
-
Extraction: Extract the derivatized sample with ethyl acetate.
-
GC-MS Analysis: Inject the extracted sample into the GC-MS system. The instrument is operated in the selected ion monitoring (SIM) mode to detect specific ions for both the derivatized glycerol and the internal standard.
-
Quantification: A calibration curve is generated using standards with known concentrations of glycerol. The concentration of total glycerides in the sample is calculated based on the peak area ratio of the analyte to the internal standard.[3]
Enzymatic Colorimetric Assay
Enzymatic assays are widely used in clinical and research laboratories due to their simplicity and high throughput.
Principle: This method involves a series of coupled enzymatic reactions. First, lipase (B570770) hydrolyzes triglycerides in the sample to glycerol and free fatty acids. The released glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate. Finally, glycerol-3-phosphate oxidase oxidizes glycerol-3-phosphate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic probe in the presence of a peroxidase to produce a colored product, the absorbance of which is proportional to the triglyceride concentration.[4]
Protocol:
-
Reagent Preparation: Prepare the triglyceride assay buffer, enzyme mix, and lipase solution according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of triglyceride standards with known concentrations.
-
Sample Preparation: For serum or plasma samples, they can often be used directly. For tissue samples, homogenization and extraction are required to isolate the lipids.
-
Reaction Setup: Add standards and samples to a 96-well plate. Add lipase to each well and incubate to allow for the hydrolysis of triglycerides.
-
Enzymatic Reaction: Add the reaction mix containing glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, and the chromogenic probe to each well.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time to allow the color to develop.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Subtract the background reading from all measurements. Plot the standard curve and determine the triglyceride concentration in the samples from the curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers high specificity and sensitivity for the analysis of intact this compound molecules.
Principle: This method separates this compound from other lipids in the sample using reversed-phase HPLC. The separated molecules are then introduced into a mass spectrometer, where they are ionized and detected. The mass-to-charge ratio of the ions allows for the specific identification and quantification of this compound.
Protocol:
-
Lipid Extraction: Extract lipids from the serum or tissue sample using a solvent mixture such as chloroform/methanol.
-
Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for HPLC injection (e.g., isopropanol).
-
HPLC Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) to achieve separation of different lipid species.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for triglycerides. The mass spectrometer can be operated in full scan mode to identify all ions or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of this compound.
-
Quantification: A calibration curve is constructed using pure this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound measurement and its biological role, the following diagrams have been generated using Graphviz.
Experimental Workflows
Caption: Experimental workflows for this compound measurement.
This compound and the Diacylglycerol Signaling Pathway
This compound can be hydrolyzed by lipoprotein lipase to produce diacylglycerol (DAG). DAG is a critical second messenger that activates Protein Kinase C (PKC), a key enzyme in various cellular signaling cascades.
Caption: this compound hydrolysis and subsequent DAG-mediated PKC activation.
Conclusion
The standardization of this compound measurements is critical for the comparability and reliability of research findings. The CDC's ID-GC-MS reference method provides the benchmark for accuracy, while enzymatic assays offer a high-throughput and cost-effective alternative for routine analyses. HPLC-MS stands out for its high specificity and ability to analyze intact triglyceride species, making it a powerful tool for in-depth lipidomic studies. The choice of method should be carefully considered based on the specific research question, required level of accuracy, sample throughput, and available resources. By adhering to standardized protocols and understanding the performance characteristics of each method, researchers can ensure the integrity of their data and contribute to a more robust understanding of the role of this compound in health and disease.
References
- 1. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for Glycerine Trioleate
This guide provides essential safety and logistical information for the proper disposal of glycerine trioleate, also known as glyceryl trioleate or triolein. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this chemical waste.
Immediate Safety and Handling Precautions
While this compound is generally not classified as a hazardous substance, it is crucial to handle it with care to minimize risks.[1][2] It may cause mild skin or eye irritation upon direct contact.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles and chemical-resistant gloves, when handling this compound waste.[5]
-
Spill Management: In case of a spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[3] Once absorbed, place the material into a suitable, labeled container for disposal. Be aware that rags or absorbent materials soaked with this compound may be prone to auto-oxidation and could spontaneously ignite if piled together; they should be immersed in water or spread out to dry in a safe location.[4]
-
First Aid:
Logistical Information: Storage and Segregation
Proper storage of this compound waste is essential to maintain a safe laboratory environment and ensure regulatory compliance.
-
Containers: Use chemically compatible, leak-proof containers with secure lids.[6][7] The original container is often a suitable choice, provided it is in good condition.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (if applicable based on contamination) and the full chemical name, "this compound".[9]
-
Storage Location: Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8][9]
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents like nitrates or chlorine bleaches, to prevent potentially hazardous reactions.[4][5]
Step-by-Step Disposal Procedures
The appropriate disposal route for this compound depends on its purity and any potential contamination.
Step 1: Waste Characterization
-
Assess Contamination: Determine if the this compound waste has been contaminated with other substances. Pure, uncontaminated this compound is not typically considered hazardous waste.[1][2] However, if it is mixed with hazardous materials (e.g., flammable solvents, toxic metals, or corrosive substances), it must be treated as hazardous waste.[6]
-
Consult Safety Data Sheet (SDS): Review the SDS for this compound and any contaminants to understand the specific hazards.[6]
Step 2: Selecting the Disposal Pathway
-
Uncontaminated this compound:
-
Recycling/Reuse: If the material is unused or uncontaminated, consider recycling or reclamation options.[4] Consult the manufacturer for potential recycling programs.[4]
-
Non-Hazardous Waste Stream: If recycling is not feasible, and local regulations permit, uncontaminated this compound may be disposed of as non-hazardous industrial waste. Always confirm this with your institution's Environmental Health and Safety (EH&S) office and local waste management authority.[4][10]
-
-
Contaminated this compound:
-
Hazardous Waste: If the this compound is mixed with hazardous chemicals, it must be disposed of as hazardous waste.
-
Containerization: Ensure the waste is in a properly labeled and sealed container as described in the storage section.
-
Professional Disposal: Arrange for pickup by your institution's EH&S department or a licensed chemical waste disposal contractor.[9] Do not discharge to sewer systems or dispose of in regular trash.[10][11]
-
Step 3: Documentation and Record-Keeping
-
Maintain accurate records of the waste generated, including its composition and volume. This documentation is often required for regulatory compliance.[7]
Quantitative Data Summary
The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C57H104O6 | [1] |
| CAS Number | 122-32-7 | [1] |
| Physical State | Liquid | [1][3] |
| Appearance | Clear, colorless to yellowish liquid | [1][3] |
| Odor | Odorless | [1] |
| Boiling Point | 235 - 240 °C (455 - 464 °F) @ 18 mmHg | [1] |
| Specific Gravity | 0.913 g/cm³ | [1] |
| Chemical Stability | Stable under normal conditions | [3][5] |
| Hazard Classification | Not classified as hazardous by OSHA (29 CFR 1910.1200) or GHS | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
